(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Beschreibung
BenchChem offers high-quality (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHJVMFMRIGUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340277 | |
| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13322-19-5 | |
| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Triazole Ring as a Privileged Scaffold in Modern Chemistry
An In-Depth Technical Guide to 1,3-Dipolar Cycloaddition for Substituted Triazole Synthesis
The 1,2,3-triazole moiety has emerged as a cornerstone in contemporary chemical sciences, particularly within drug discovery and materials science.[1][2] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have established it as a highly effective pharmacophore and a robust linking unit. The synthesis of these heterocycles is dominated by the 1,3-dipolar cycloaddition reaction between an azide and an alkyne, a transformation that has evolved significantly since its initial discovery.[1] This guide provides a detailed exploration of the core methodologies for synthesizing substituted triazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of the thermal Huisgen cycloaddition, the highly influential Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the complementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Foundational Reaction: Huisgen's 1,3-Dipolar Cycloaddition
The parent reaction, first extensively studied by Rolf Huisgen, involves the thermal cycloaddition of an azide (a 1,3-dipole) with an alkyne (a dipolarophile) to form a triazole ring.[3][4]
Mechanism and Limitations: This reaction proceeds through a concerted, pericyclic mechanism where the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate in a [4s+2s] cycloaddition.[4] While foundational, the thermal Huisgen cycloaddition suffers from significant drawbacks that limit its practical utility:
-
Harsh Conditions: The reaction often requires elevated temperatures and prolonged reaction times.[3]
-
Lack of Regioselectivity: When using terminal alkynes, the reaction produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, complicating purification and reducing the yield of the desired product.[2][3]
These limitations spurred the development of catalyzed, more efficient, and selective methods.
Caption: The thermal Huisgen cycloaddition yields a mixture of regioisomers.
The "Click" Chemistry Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The discovery of copper(I) catalysis by the groups of Sharpless and Meldal transformed triazole synthesis into what is now considered the premier example of "click chemistry".[1][3][5] The CuAAC reaction is renowned for its reliability, high yields, mild reaction conditions, and, most importantly, its near-perfect regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles.[5][6]
Causality of the Catalytic Mechanism: The dramatic rate acceleration (up to 10⁸-fold over the thermal reaction) and exquisite regioselectivity are direct consequences of the copper(I) catalyst's role.[6] The mechanism is not a concerted cycloaddition but a stepwise process involving organometallic intermediates.[6]
-
Copper-Acetylide Formation: The catalytic cycle begins with the reaction of the terminal alkyne with a Cu(I) species to form a copper acetylide. This step significantly lowers the pKa of the alkyne's terminal proton.[3]
-
Azide Coordination & Cyclization: The organic azide coordinates to the copper center. The azide then acts as a nucleophile, attacking the now-activated terminal carbon of the acetylide to form a six-membered copper-containing metallacycle.[3][6] DFT calculations suggest that a second copper atom may be involved in activating the azide and stabilizing the transition state.[3][6]
-
Ring Contraction & Protonolysis: The metallacycle undergoes rearrangement and ring contraction to a more stable triazolyl-copper intermediate.
-
Product Release: Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[6]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Field-Proven Insights & Protocols for CuAAC
A. Catalyst System Selection (A Self-Validating System): The success of a CuAAC reaction hinges on maintaining a sufficient concentration of the active Cu(I) species.
-
In Situ Generation (Recommended): The most common and reliable method involves the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent. Sodium ascorbate is the reductant of choice as it is inexpensive, water-soluble, and minimizes side reactions.[3][6][7]
-
Direct Use of Cu(I) Salts: Salts like CuI or CuBr can be used directly.[3] However, these are prone to oxidation and disproportionation, requiring strictly anaerobic conditions. Their use is less common in bioconjugation due to potential side reactions.[7]
B. The Critical Role of Ligands: While the reaction can proceed without them, accelerating ligands are crucial for stabilizing the Cu(I) oxidation state against oxidation and disproportionation, thereby increasing reaction efficiency and protecting sensitive substrates.[3][7]
-
Common Ligands: Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA are highly effective.[5][7] These ligands chelate the copper ion, enhancing its catalytic activity.
C. Solvent Choice: CuAAC is tolerant of a wide range of solvents, a key feature of its "click" character.[3][6]
-
Effective Solvents: Mixtures of water with t-butanol, DMSO, or DMF are standard. The reaction is often accelerated in water.[3][6]
-
Solvents to Avoid: Acetonitrile should be avoided as the nitrile group can coordinate strongly to Cu(I), inhibiting catalysis.[3]
Standard Operating Protocol: CuAAC Synthesis
This protocol describes a typical small-scale synthesis of a 1,4-disubstituted-1,2,3-triazole.
-
Reagent Preparation:
-
Prepare stock solutions:
-
Azide (e.g., Benzyl Azide): 1.0 M in a 1:1 mixture of t-BuOH/H₂O.
-
Alkyne (e.g., Phenylacetylene): 1.0 M in a 1:1 mixture of t-BuOH/H₂O.
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 100 mM in deionized water.
-
Sodium Ascorbate: 1.0 M in deionized water (prepare fresh).
-
-
-
Reaction Assembly:
-
To a 10 mL vial equipped with a magnetic stir bar, add the azide solution (0.5 mmol, 0.5 mL).
-
Add the alkyne solution (0.5 mmol, 0.5 mL).
-
Add an additional 3.0 mL of the 1:1 t-BuOH/H₂O solvent mixture.
-
Begin vigorous stirring.
-
Sequentially add the sodium ascorbate solution (0.05 mmol, 50 µL, 0.1 eq) followed by the CuSO₄ solution (0.025 mmol, 250 µL, 0.05 eq).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. In many cases, the product will precipitate from the reaction mixture as a white or off-white solid.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a cold non-polar solvent like hexane or pentane to remove residual starting materials.
-
If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary, though often the filtered product is of high purity.[6]
-
Data Summary: Representative CuAAC Conditions
| Entry | Azide | Alkyne | Catalyst Loading (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | Phenylacetylene | 1-5% CuSO₄/Ascorbate | None | tBuOH/H₂O | 1-4 | >95 |
| 2 | Phenyl Azide | 1-Hexyne | 0.5% [Cu₂(μ-Br)₂(NHC-ligand)]₂ | N/A | Neat | 0.5 | 95 |
| 3 | Azido-PEG | Alkyne-peptide | 10% CuSO₄/Ascorbate | 50% THPTA | H₂O/DMSO | 2 | >90 |
Data compiled from principles described in multiple sources.[7][8]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the "Other" Regioisomer
While CuAAC is dominant, its inability to produce 1,5-disubstituted or fully substituted triazoles is a significant limitation. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) elegantly fills this gap.[1][5] This method provides exclusive access to 1,5-disubstituted triazoles from terminal alkynes and, crucially, allows the use of internal alkynes to generate 1,4,5-trisubstituted products.[1][6]
Mechanistic Distinction: The RuAAC reaction follows a completely different mechanistic pathway from CuAAC, believed to involve an oxidative coupling of the azide and alkyne at the ruthenium center to form a ruthenacycle intermediate, which then reductively eliminates to furnish the 1,5-substituted triazole.[6]
Caption: RuAAC provides complementary regioselectivity to CuAAC.
Experimental Protocol: RuAAC Synthesis
-
Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2-5 mol%).
-
Add the azide (1.0 eq) and the alkyne (1.0-1.2 eq).
-
Add an anhydrous, non-coordinating solvent (e.g., toluene or 1,4-dioxane).
-
-
Reaction:
-
Heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the 1,5-substituted or 1,4,5-trisubstituted triazole product.
-
Metal-Free Bioorthogonal Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a powerful metal-free alternative. This reaction leverages the high ring strain of a cyclooctyne derivative to dramatically accelerate the cycloaddition with azides without the need for a catalyst.[]
Causality of Reactivity: The reactivity in SPAAC is driven by the release of ring strain in the transition state. The significant bond angle deformation in cyclooctynes lowers the activation energy of the 1,3-dipolar cycloaddition, allowing the reaction to proceed at physiological temperatures. This enables the specific labeling of azide-modified biomolecules in living cells and organisms without disrupting native biological processes.[]
Caption: SPAAC enables metal-free ligation for bioconjugation.
Conclusion and Future Outlook
The 1,3-dipolar cycloaddition is a remarkably versatile and powerful tool for the synthesis of substituted 1,2,3-triazoles. The journey from the high-temperature, non-selective Huisgen reaction to the highly refined, catalyzed methodologies of today showcases a paradigm of chemical innovation.
-
CuAAC remains the gold standard for synthesizing 1,4-disubstituted triazoles, valued for its efficiency, simplicity, and broad applicability.
-
RuAAC offers essential, complementary regioselectivity, providing access to 1,5- and 1,4,5-substituted triazoles that are otherwise difficult to obtain.
-
SPAAC has opened the door to performing these cycloadditions within living systems, revolutionizing the fields of chemical biology and bioconjugation.
For the modern researcher, the choice of method is dictated by the desired substitution pattern and the chemical environment. Understanding the underlying causality of each reaction—the concerted pericyclic shift in the thermal variant, the organometallic cycle of CuAAC, the oxidative coupling of RuAAC, and the strain-release of SPAAC—is paramount to designing successful experiments and advancing the frontiers of drug discovery and materials science.
References
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC). [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health (NIH). [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]
Sources
- 1. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,3-triazole core is a cornerstone in modern medicinal chemistry, prized for its unique combination of stability, polarity, and hydrogen bonding capabilities. This guide provides a detailed technical characterization of a specific, highly functionalized derivative: (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a logical and practical framework for understanding and utilizing this compound. We will delve into its synthesis, purification, and comprehensive characterization, explaining the scientific rationale behind each step. This document is designed to be a self-validating resource, empowering researchers to confidently synthesize, identify, and apply this versatile chemical scaffold in their drug discovery and development endeavors.
Compound Profile and Physicochemical Properties
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a trisubstituted 1,2,3-triazole featuring a phenyl group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position. This substitution pattern offers a unique spatial arrangement of functional groups, making it an attractive building block for creating diverse molecular architectures.
| Property | Value | Source |
| IUPAC Name | (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | [1] |
| CAS Number | 13322-19-5 | [1] |
| Molecular Formula | C₁₀H₁₁N₃O | [1] |
| Molecular Weight | 189.22 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted) | - |
Strategic Synthesis Pathway
The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is most effectively achieved through a two-step process. This strategy hinges on the initial regioselective synthesis of a stable ester precursor, followed by its reduction to the target primary alcohol. This approach provides a high degree of control and generally results in good overall yields.
Sources
An In-depth Technical Guide to the Spectroscopic Data of Methyl-Phenyl-Triazole Derivatives (¹H NMR, ¹³C NMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl-phenyl-triazole derivatives. As essential tools in chemical analysis, ¹H and ¹³C NMR spectroscopy offer unparalleled insights into the molecular structure of these compounds, which are of significant interest in medicinal chemistry and materials science. This document serves as a practical reference for the acquisition, interpretation, and application of NMR data for this important class of heterocyclic compounds.
The Central Role of NMR in the Structural Elucidation of Triazoles
Methyl-phenyl-triazole derivatives form a versatile scaffold in drug discovery and functional materials due to their unique chemical properties. The precise arrangement of the methyl and phenyl substituents on the 1,2,3-triazole ring dictates their biological activity and material properties. Consequently, unambiguous structural characterization is paramount. NMR spectroscopy stands as the cornerstone of this characterization, providing definitive evidence of isomeric purity and substitution patterns. Distinguishing between, for example, 1,4- and 1,5-disubstituted triazoles is a common challenge that can be readily addressed with a careful analysis of NMR spectra.[1]
Best Practices for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, a standardized experimental protocol is crucial. The following steps outline a robust methodology for the preparation and analysis of methyl-phenyl-triazole samples.
Caption: Workflow from sample preparation to structural analysis.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the methyl-phenyl-triazole derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2] The choice of sample mass is a balance between obtaining a good signal-to-noise ratio and avoiding line broadening due to high concentration.[3]
-
Add 0.5–0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is excellent for more polar molecules.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the solution into a clean, high-quality 5 mm NMR tube.[4]
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer.
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity. This step is crucial for obtaining sharp, well-resolved peaks.[2]
-
Acquire the ¹H NMR spectrum. Standard parameters on a 400 or 500 MHz spectrometer are typically sufficient.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]
-
Spectroscopic Data and Analysis of Key Isomers
The chemical shifts of the protons and carbons in methyl-phenyl-triazole derivatives are influenced by the electronic effects of the substituents and their positions on the triazole ring.[6] The following sections provide representative NMR data for common isomers.
Caption: Structures of four common methyl-phenyl-1,2,3-triazole isomers.
A common analog of methyl-phenyl-triazoles, 1-benzyl-4-phenyl-1H-1,2,3-triazole, provides a clear example of the expected spectral features.
¹H NMR (500 MHz, CDCl₃) Data [7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | d | 2H | ortho-H of 4-phenyl |
| 7.65 | s | 1H | Triazole C5-H |
| 7.50 – 7.20 | m | 8H | Phenyl H's |
| 5.50 | s | 2H | Benzyl CH₂ |
¹³C NMR (500 MHz, CDCl₃) Data [7]
| Chemical Shift (δ) ppm | Assignment |
| 148.2 | Triazole C4 |
| 134.6 | Quaternary C |
| 130.4 | Quaternary C |
| 128.8 | Phenyl CH |
| 128.6 | Phenyl CH |
| 128.5 | Phenyl CH |
| 127.8 | Phenyl CH |
| 127.4 | Phenyl CH |
| 125.6 | Phenyl CH |
| 119.5 | Triazole C5 |
| 54.2 | Benzyl CH₂ |
Interpretation Insights:
-
The singlet at 7.65 ppm is characteristic of the C5-proton of the triazole ring in a 1,4-disubstituted pattern.
-
The benzyl CH₂ protons appear as a sharp singlet at 5.50 ppm, indicating free rotation.
-
In the ¹³C NMR spectrum, the triazole carbons (C4 and C5) are observed at 148.2 and 119.5 ppm, respectively. The significant downfield shift of C4 is due to its direct attachment to the phenyl group.
While specific data for the exact 4-methyl-1-phenyl-1,2,4-triazole was not found in the initial search, data for a related compound, 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, shows the phenyl and triazole rings are not coplanar, exhibiting a dihedral angle of 38.80 (2)°.[8] This non-planarity can influence the magnetic environment of the protons and carbons.
Advanced Techniques for Unambiguous Assignment
In cases of spectral overlap or complex substitution patterns, one-dimensional NMR may not be sufficient for a definitive structural assignment.[9] Two-dimensional (2D) NMR techniques are invaluable in these situations.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace out the connectivity of protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between different functional groups and for distinguishing between isomers.[9]
For example, an HMBC experiment can definitively distinguish between a 1,4- and a 1,5-disubstituted triazole by observing the long-range correlation between the methyl protons and the triazole ring carbons.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural characterization of methyl-phenyl-triazole derivatives. A systematic approach, combining a robust experimental protocol with a thorough understanding of the factors that influence chemical shifts, allows for the unambiguous determination of substitution patterns and isomeric purity. For complex cases, the application of 2D NMR techniques provides the necessary additional information to arrive at a confident structural assignment. This guide serves as a foundational resource for researchers in the field, enabling the accurate and efficient characterization of this important class of molecules.
References
- Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Royal Society of Chemistry.
- Deshpande, K. D. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- ACS Spring 2021. (2021).
- Supporting Information for an unspecified article. (n.d.). Royal Society of Chemistry.
- Unspecified article on 1H-1,2,3-triazole synthesis. (n.d.). Source not specified.
- Kumar, A., et al. (n.d.). Supporting Information: ¹³C NMR of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
-
Pop, F., et al. (2022). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][10]triazoles. MDPI.
- Organomation. (n.d.).
- ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product. (n.d.).
- Number of correlations between the 1,2,3-triazole proton toward... (n.d.).
- Experimental 1H NMR spectrum of... (n.d.).
- The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior... (2022). PubMed Central.
- Iowa State University. (n.d.). NMR Sample Preparation.
- 15N NMR spectroscopic and theoretical GIAO-DFT studies... (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Small molecule NMR sample prepar
- Combined NMR Spectroscopy and Quantum-Chemical Calcul
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Effect of N-substituents on the 13C NMR parameters of azoles. (1988). Ask this paper | Bohrium.
- Structure–Property Correlations in Disubstituted 1,2,3-Triazoles... (2025). ACS Omega.
- NMR sample preparation guidelines. (n.d.). Source not specified.
- 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. (n.d.). NIH.
- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials... (n.d.).
- Stereochemical and Computational NMR Survey of 1,2,3-Triazoles... (2024). PubMed.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. (2023). Semantic Scholar.
Sources
- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. rsc.org [rsc.org]
- 6. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol: Properties, Synthesis, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. Given the current limited availability of extensive experimental data for this specific molecule, this document integrates known information with comparative data from closely related and well-characterized analogs to offer a scientifically grounded perspective for research and development activities.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a prominent structural motif in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate interactions with biological targets.[1][2] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4] The specific compound, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, incorporates this versatile scaffold, suggesting its potential as a valuable building block in the design and synthesis of novel therapeutic agents. This guide aims to consolidate the available information on this compound and provide a predictive analysis of its properties based on established chemical principles and data from analogous structures.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the precise determination of its structure and core identifiers.
Caption: Molecular structure of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
Table 1: Core Identifiers for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
| Identifier | Value | Source |
| CAS Number | 13322-19-5 | [5] |
| Molecular Formula | C₁₀H₁₁N₃O | [5] |
| Molecular Weight | 189.22 g/mol | [5] |
| IUPAC Name | (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | [5] |
| SMILES | CC1=NN(N=C1CO)C1=CC=CC=C1 | [5] |
| InChI Key | VYHJVMFMRIGUFV-UHFFFAOYSA-N | [5] |
Physicochemical Properties
Detailed experimental data for the target compound are limited. The table below summarizes the available information and provides predicted values based on standard computational models and data from analogous compounds.
Table 2: Physical and Chemical Properties of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
| Property | Value | Notes | Source |
| Melting Point | 75 °C | Experimental value. | [6] |
| Boiling Point | 392 °C at 760 mmHg | Predicted value. | [6] |
| Density | 1.23 g/cm³ | Predicted value. | [6] |
| LogP | 1.068 | Predicted value, indicating moderate lipophilicity. | [6] |
| pKa | Not available | Expected to be weakly acidic due to the hydroxyl group. | |
| Solubility | Not available | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and phenyl protons. The chemical shifts will be influenced by the electronic environment of the triazole ring.
-
Methyl Protons (-CH₃): A singlet is anticipated in the upfield region, likely around δ 2.3-2.6 ppm.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Phenyl Protons (-C₆H₅): A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the five protons of the phenyl ring.
¹³C-NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 10-15 ppm.
-
Methylene Carbon (-CH₂OH): A signal expected around δ 55-65 ppm.
-
Triazole Carbons (C4 and C5): Two distinct signals in the range of δ 130-150 ppm.
-
Phenyl Carbons (-C₆H₅): Multiple signals in the aromatic region (δ 120-140 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks typically below 3000 cm⁻¹.
-
C=N and N=N Stretch (Triazole Ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.
-
Molecular Ion Peak [M]⁺: Expected at m/z = 189.22.
-
Fragmentation: Common fragmentation pathways for 1,2,3-triazoles may involve the loss of N₂, as well as fragmentation of the substituent groups. The loss of the hydroxymethyl group or fragments from the phenyl ring are also plausible.
Synthesis and Reactivity
While a specific, detailed synthesis for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is not explicitly documented in readily available literature, its structure lends itself to established synthetic methodologies for 1,2,3-triazoles. A plausible and widely utilized approach is the 1,3-dipolar cycloaddition reaction.
Caption: A generalized workflow for the synthesis of the target compound.
Proposed Synthetic Protocol: 1,3-Dipolar Cycloaddition
A logical synthetic route involves the reaction of phenyl azide with a suitably substituted alkyne, such as 2-butyn-1,4-diol, followed by selective modification of one of the hydroxyl groups.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butyn-1,4-diol (1.0 eq) in a suitable solvent such as toluene or xylenes.
-
Addition of Azide: Add phenyl azide (1.0 eq) to the solution.
-
Cycloaddition: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the specific conditions.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product will be a mixture of regioisomers.
-
Purification: Separate the desired diol intermediate using column chromatography on silica gel.
-
Selective Monofunctionalization: The resulting diol would then require selective protection of one hydroxyl group, followed by deoxygenation of the other, and subsequent deprotection to yield the target methanol derivative. A more direct, though potentially less regioselective, approach could involve starting with 2-butyn-1-ol.
Causality Behind Experimental Choices: The choice of a 1,3-dipolar cycloaddition is based on its reliability and versatility in forming the 1,2,3-triazole ring.[3] The thermal conditions are often sufficient for this reaction, though catalysis (e.g., copper or ruthenium) can be employed for improved regioselectivity and milder conditions. The purification by column chromatography is a standard and effective method for separating isomers and impurities in organic synthesis.
Potential Applications in Drug Discovery
The 1,2,3-triazole moiety is considered a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[8] Given the broad range of biological activities associated with 1,2,3-triazole derivatives, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol represents a valuable scaffold for the development of new therapeutic agents in areas such as:
-
Antimicrobial Agents: Many 1,2,4-triazole derivatives have shown significant antibacterial and antifungal activity.[9]
-
Anticancer Agents: The triazole ring is a component of several compounds with demonstrated antitumor properties.[1]
-
Anti-inflammatory and Analgesic Drugs: Certain triazole derivatives have been investigated for their anti-inflammatory and pain-relieving effects.[3]
-
Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes, such as α-glycosidase, which is relevant in the context of diabetes.[10]
Safety and Handling
Based on available safety data, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol should be handled with appropriate precautions in a laboratory setting.[5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.[5]
Conclusion
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While comprehensive experimental data for this specific molecule is currently limited, this guide provides a thorough overview of its known properties, predicted characteristics, and a plausible synthetic route. The information presented herein, supported by data from analogous structures, offers a solid foundation for researchers and scientists to embark on further investigation and utilization of this promising compound.
References
-
Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]
-
Babenko, A. Y., & Tursyn, A. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
PubChem. 2h-1,2,3-Triazol-4-Ylmethanol. [Link]
-
PubChem. 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. [Link]
-
Gonzaga, D., Senger, M. R., & da Silva, F. de C. (2017). and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. ResearchGate. [Link]
-
Kumar, A., & Singh, P. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
-
Conti, P., Sbardella, G., & De Luca, L. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm. [Link]
-
Conti, P., Sbardella, G., & De Luca, L. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. ResearchGate. [Link]
-
Khan, I., & Zaib, S. (2021). Significant biological activities of triazole derivatives. ResearchGate. [Link]
-
Brickner, S. J., & Hutchinson, D. K. (2003). Identification of 4-Substituted 1,2,3-Triazoles as Novel Oxazolidinone Antibacterial Agents with Reduced Activity against Monoamine Oxidase A. Journal of Medicinal Chemistry. [Link]
-
Singh, P., & Kumar, A. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. [Link]
-
Gonzaga, D., Senger, M. R., & da Silva, F. de C. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H. ResearchGate. [Link]
-
Wang, Y., & Li, Y. (2011). Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. PubMed. [Link]
-
Kumar, K. S., & Kumar, V. S. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Square. [Link]
-
PubChem. (2-Phenyl-1,3-thiazol-5-yl)methanol. [Link]
-
El-hady, O. M., & El-Nassag, M. A. (2020). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. ResearchGate. [Link]
-
PubChem. [5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl]phenylmethanone. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The 1,2,3-Triazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of 1,2,3-Triazole Compounds
Authored by: [Senior Application Scientist]
Abstract
The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry, largely owing to its unique physicochemical properties and the advent of efficient synthetic methodologies, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] This five-membered nitrogen-containing heterocycle is not merely a passive linker but an active pharmacophore that can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.[1] Its remarkable stability under physiological conditions, resistance to metabolic degradation, and ability to improve the pharmacological profile of parent molecules have solidified its status as a privileged scaffold in drug design.[2][3] This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,3-triazole-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols employed for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile chemical entity.
The Rise of the 1,2,3-Triazole: A Synthesis Perspective
The surge in interest surrounding 1,2,3-triazoles is inextricably linked to the development of "click chemistry," a concept introduced by K. Barry Sharpless.[4] This chemical philosophy champions reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction, which unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole, is the quintessential click reaction.[4] Its operational simplicity and functional group tolerance have revolutionized the synthesis of complex molecular architectures, enabling the rapid generation of large and diverse compound libraries for high-throughput screening.[2]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole. The causality behind this experimental choice lies in its reliability, high yield, and regioselectivity, making it the gold standard for synthesizing these compounds.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O 1:1, or DMF)
-
Stir bar
-
Round-bottom flask
-
TLC plates for reaction monitoring
Procedure:
-
Reaction Setup: To a round-bottom flask, add the organic azide (1.0 eq), terminal alkyne (1.0-1.2 eq), and the chosen solvent system. Stir the mixture at room temperature to ensure dissolution.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.
-
Initiation of Reaction: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Self-Validation: The success of the synthesis is validated by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product, confirming the formation of the triazole ring and the expected regiochemistry.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
1,2,3-Triazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer.[5][6] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes and proteins involved in cancer progression.[1][5]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of 1,2,3-triazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[7] Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, motility, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[1][8]
Caption: Inhibition of tubulin polymerization by 1,2,3-triazole compounds.
Structure-Activity Relationship (SAR) in Anticancer Agents
The anticancer potency of 1,2,3-triazole derivatives is highly dependent on the nature and position of the substituents on both the triazole ring and the appended functionalities.
-
Substitution on the N-1 Position: Aromatic or heteroaromatic rings at the N-1 position are often crucial for activity. The presence of electron-withdrawing or electron-donating groups on these rings can significantly modulate the anticancer potency.[9]
-
Substitution on the C-4 Position: The substituent at the C-4 position plays a vital role in interacting with the target protein. For tubulin inhibitors, a trimethoxyphenyl group, similar to that in combretastatin A-4, is a common and effective feature.[8]
-
Linker Moiety: The 1,2,3-triazole ring often acts as a linker to connect two or more pharmacophores. The nature and length of the linker can influence the overall conformation of the molecule and its binding affinity to the target.[4]
| Compound/Hybrid Class | Target/Mechanism | Key SAR Observations | Representative IC₅₀ Values (µM) | Cancer Cell Lines |
| 1,2,3-Triazole-Podophyllotoxin | Tubulin Polymerization Inhibition | The presence of a 1,2,3-triazole linker enhances activity compared to the parent compound.[1] | 0.021 - 0.118 | A549 (Lung) |
| 1,2,3-Triazole-Chalcone | Multiple (e.g., Tubulin, Kinases) | Electron-withdrawing groups on the chalcone moiety often increase potency.[10] | 17.11 - 69.90 | Various |
| 1,2,3-Triazole-Isatin | Apoptosis Induction, Cell Cycle Arrest | The position and nature of substituents on the isatin ring are critical for activity.[1] | 9.6 - 14.7 | A549 (Lung) |
| 1,2,3-Triazole-Coumarin | Varies | Lipophilicity plays a significant role in antiproliferative activity.[1] | 8.73 - >100 | A549 (Lung) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
1,2,3-Triazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: The assay includes positive (e.g., doxorubicin) and negative (vehicle) controls to ensure the reliability of the results. The linearity of the assay with cell number should also be established.
Antifungal Activity: Targeting the Fungal Cell Membrane
1,2,3-triazole compounds have emerged as a promising class of antifungal agents, with a mechanism of action often analogous to the clinically used 1,2,4-triazole antifungals like fluconazole.[3][11]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of many triazole compounds is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[12] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of ergosterol biosynthesis by 1,2,3-triazole compounds.
Structure-Activity Relationship (SAR) in Antifungal Agents
-
N-1 Substituent: The presence of a dichlorophenyl or trifluoromethylphenyl group at the N-1 position is often associated with potent antifungal activity.[11]
-
Side Chain: A hydroxyl group in the side chain is crucial for binding to the heme iron of the cytochrome P450 enzyme.[13]
-
Overall Lipophilicity: Appropriate lipophilicity is required for the compound to penetrate the fungal cell wall and membrane.[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
1,2,3-Triazole compounds (dissolved in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 1,2,3-triazole compounds in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension and adjust its concentration to approximately 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Self-Validation: The assay includes a growth control (no compound) and a sterility control (no inoculum) to ensure the validity of the results. A standard antifungal drug (e.g., fluconazole) is also included as a positive control.
Antiviral Activity: A Broad Spectrum of Inhibition
1,2,3-triazole derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[14][15] Their mechanisms of action are varied and can involve the inhibition of viral enzymes, interference with viral entry, or disruption of viral replication.[14]
Structure-Activity Relationship (SAR) in Antiviral Agents
The SAR for antiviral 1,2,3-triazoles is highly dependent on the specific virus and the targeted viral protein. For instance, in the context of HIV, 1,2,3-triazole-containing compounds have been designed to inhibit reverse transcriptase and protease.[16] The specific substituents on the triazole ring and the linked moieties are tailored to fit into the active sites of these viral enzymes.
In Vivo Efficacy and Clinical Perspectives
While a vast number of 1,2,3-triazole compounds have shown promising in vitro activity, the transition to in vivo efficacy and clinical development presents a significant hurdle. However, some derivatives have demonstrated encouraging results in preclinical animal models. For example, certain 1,2,3-triazole-containing anticancer agents have shown significant tumor growth inhibition in xenograft mouse models with good safety profiles.[1] Although many 1,2,3-triazole-based drugs are in various stages of clinical trials, their representation among FDA-approved drugs is still growing, highlighting the ongoing efforts to translate the potent in vitro activities into successful therapeutic agents.[2]
Conclusion and Future Directions
The 1,2,3-triazole scaffold has undeniably cemented its place as a privileged structure in medicinal chemistry. The versatility of "click chemistry" allows for the facile synthesis of a vast array of derivatives, enabling extensive exploration of their biological potential. The diverse mechanisms of action, ranging from enzyme inhibition to disruption of protein-protein interactions, underscore the broad therapeutic applicability of this heterocyclic core.
Future research in this field will likely focus on:
-
Target-Specific Design: Moving beyond broad-spectrum activity to the rational design of highly selective inhibitors for specific biological targets.
-
Elucidation of Novel Mechanisms: Investigating new and unconventional mechanisms of action for 1,2,3-triazole compounds.
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to address unmet medical needs.
The continued exploration of the chemical space around the 1,2,3-triazole nucleus, coupled with a deeper understanding of its interactions with biological systems, holds immense promise for the discovery of the next generation of innovative therapeutics.
References
-
Li, T., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 661173. [Link]
-
D'Souza, R., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 1-26. [Link]
-
Kaur, H., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Current Organic Chemistry, 26(1), 3-23. [Link]
-
Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(16), 3597-3619. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]
-
Tawfiq, K. M., Sabri, M., & Hashim, R. A. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. World Journal of Advanced Research and Reviews, 21(02), 1141–1151. [Link]
-
Shaaban, M. R., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Pharmaceuticals, 16(2), 179. [Link]
-
Secci, D., et al. (2024). Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. International Journal of Molecular Sciences, 25(2), 1083. [Link]
-
Mermer, A., & Keles, T. (2023). A Literature Review Focusing on the Antiviral Activity of[1][2][4] and[1][2][3]-triazoles. Mini-Reviews in Medicinal Chemistry, 23(19), 2136-2155. [Link]
-
Kumar, R., et al. (2023). 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. Chemistry & Biodiversity, 20(5), e202300024. [Link]
-
American Chemical Society. (2024). Journal of Medicinal Chemistry Ahead of Print. Journal of Medicinal Chemistry. [Link]
-
Li, T., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12. [Link]
-
Alam, M. M. (2022). 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), e2100158. [Link]
-
Al-Sanea, M. M., et al. (2022). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molecules, 27(21), 7266. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. Bioorganic & Medicinal Chemistry, 103, 117619. [Link]
-
Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2506-2540. [Link]
-
de Oliveira, C. B., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 23(9), 2337. [Link]
-
Yurttas, L., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Chemistry & Biodiversity, e202401031. [Link]
-
Romagnoli, R., et al. (2022). Synthesis and SAR of[1][2][4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 65(13), 9233-9254. [Link]
-
Al-Abdullah, E. S., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6939. [Link]
-
Borysenko, M. V., et al. (2024). Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Pharmaceutical Chemistry Journal, 57(11), 1461-1468. [Link]
-
Wang, M., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 189, 112061. [Link]
-
Genc, H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(24), 8089. [Link]
-
Kaur, H., et al. (2020). Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Archiv der Pharmazie, 353(10), e2000147. [Link]
-
Med-Ad, A., et al. (2018). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1194-1199. [Link]
-
Ferreira, M. J., et al. (2023). Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. Chemistry & Biodiversity, 20(7), e202300251. [Link]
-
Mermer, A., & Keles, T. (2025). A Literature Review Focusing on the Antiviral Activity of[1][2][4] and[1][2][3]-triazoles. Mini-Reviews in Medicinal Chemistry. [Link]
-
Pokhodylo, N., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663-676. [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry, 47(37), 17469-17482. [Link]
-
Al-Salahi, R., et al. (2022). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules, 27(23), 8230. [Link]
-
Solution Pharmacy. (2023, June 19). Topic (55) Antifungal Agents = SAR of Anti Fungal Agents [Video]. YouTube. [Link]
Sources
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 11. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Antifungal Era: Discovery and Initial Reports of Phenyl-Substituted Triazole Methanols
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of phenyl-substituted triazole methanols in the late 1970s and early 1980s marked a pivotal moment in the fight against systemic fungal infections. This guide provides a detailed exploration of the discovery and initial reporting of this critical class of antifungal agents, with a particular focus on the foundational work that led to the development of ketoconazole and fluconazole. We will delve into the seminal patents and publications, dissect the pioneering synthetic methodologies, and analyze the initial in vitro and in vivo studies that established their therapeutic potential. Furthermore, this guide will illuminate the early structure-activity relationships that guided the optimization of these groundbreaking compounds.
Introduction: The Unmet Need and the Rise of Azoles
Prior to the late 20th century, the therapeutic arsenal against systemic fungal infections was dangerously limited. Amphotericin B, a polyene macrolide, was the gold standard but was fraught with severe nephrotoxicity. The need for safer, orally bioavailable antifungal agents was a pressing global health concern. The pioneering work of companies like Janssen Pharmaceutica and Pfizer in the field of azole chemistry would ultimately provide a breakthrough. This guide chronicles the initial steps of this journey, focusing on the discovery of phenyl-substituted triazole methanols, a subclass of azoles that would revolutionize antifungal therapy.
The Imidazole Precursor: The Discovery of Ketoconazole by Janssen Pharmaceutica
While the primary focus of this guide is on triazole methanols, the story rightfully begins with the discovery of ketoconazole, an imidazole derivative, by Janssen Pharmaceutica in 1976.[1][2] Patented in 1977, ketoconazole was the first orally active, broad-spectrum azole antifungal and served as a crucial stepping stone in the development of the triazoles.[1] Its discovery demonstrated the potential of targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Initial Synthesis and Characterization
The initial synthesis of ketoconazole, as described in the foundational patents, laid the groundwork for the synthesis of related azole compounds.
Experimental Protocol: Synthesis of Ketoconazole (Based on early patent disclosures) [3][4]
-
Step 1: Synthesis of the Dioxolane Intermediate. The synthesis typically begins with the reaction of a suitably substituted phenacyl halide with a glycerol derivative to form a 1,3-dioxolane ring.
-
Step 2: Introduction of the Imidazole Moiety. The dioxolane intermediate is then reacted with imidazole to introduce the core heterocyclic system.
-
Step 3: Coupling with the Phenylpiperazine Side Chain. The final step involves the coupling of the imidazole-containing intermediate with a substituted phenylpiperazine moiety to yield ketoconazole.
Disclaimer: This is a generalized representation of the early synthetic strategies. For precise, detailed protocols, consulting the original patent literature is essential.
Early In Vitro and In Vivo Antifungal Activity
Initial reports on the biological activity of ketoconazole revealed its potent and broad-spectrum antifungal properties.[5]
Table 1: Summary of Early In Vitro Antifungal Activity of Ketoconazole [5]
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.1 - 10 |
| Cryptococcus neoformans | 0.1 - 10 |
| Aspergillus fumigatus | 1 - >100 |
| Dermatophytes | 0.01 - 1 |
Note: MIC (Minimum Inhibitory Concentration) values are approximate and varied depending on the specific strain and testing conditions reported in early studies.
In vivo studies in animal models further confirmed the efficacy of ketoconazole in treating systemic and superficial fungal infections, paving the way for its clinical development.[5]
The Triazole Breakthrough: The Discovery of Fluconazole by Pfizer
Building on the foundation laid by the imidazoles, researchers at Pfizer sought to develop new azole antifungals with improved safety and pharmacokinetic profiles. Their efforts led to the discovery of fluconazole, a bis-triazole propanol derivative, a landmark achievement in antifungal drug development.[6][7] The key innovation was the replacement of the imidazole ring with a triazole moiety, which significantly reduced the affinity for mammalian cytochrome P450 enzymes, thereby improving its safety profile.
Pioneering Synthetic Routes
The synthesis of fluconazole, as detailed in the seminal Pfizer patent (US Patent 4,404,216), showcased novel synthetic strategies for the construction of these complex molecules.
Experimental Protocol: Initial Synthesis of Fluconazole (Based on US Patent 4,404,216)
-
Step 1: Preparation of the Substituted Epoxide. The synthesis commences with the preparation of a 1-(2,4-difluorophenyl)-1,2-epoxypropane derivative.
-
Step 2: Ring Opening with 1,2,4-Triazole. The epoxide is then subjected to a nucleophilic ring-opening reaction with 1,2,4-triazole. This is a critical step that establishes one of the triazole linkages.
-
Step 3: Introduction of the Second Triazole Moiety. The resulting intermediate is then converted to a reactive species, such as a mesylate or tosylate, and subsequently reacted with another equivalent of 1,2,4-triazole to furnish fluconazole.
Disclaimer: This protocol is a simplified representation of the methods described in the original patent. Researchers should refer to the full patent for detailed experimental conditions.
Diagram 1: Simplified Synthetic Pathway to Fluconazole
A simplified representation of the initial synthetic route to fluconazole.
Initial Reports on Antifungal Efficacy
Early in vitro and in vivo studies demonstrated the potent and broad-spectrum antifungal activity of fluconazole, with a particularly favorable pharmacokinetic profile.[8]
Table 2: Early In Vitro Antifungal Activity of Fluconazole [8]
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 4 |
| Cryptococcus neoformans | 0.5 - 8 |
| Aspergillus spp. | Generally higher MICs |
Note: MIC values are approximate and varied based on the specific strains and methodologies used in the initial studies.
In vivo studies in various animal models of systemic and mucosal candidiasis and cryptococcosis confirmed the excellent efficacy of fluconazole, highlighting its potential for treating deep-seated fungal infections.[8][9]
Early Structure-Activity Relationship (SAR) Studies
The discovery of ketoconazole and fluconazole was not a matter of serendipity alone but was guided by systematic structure-activity relationship (SAR) studies.[10][11][12][13] These early investigations provided crucial insights into the structural requirements for potent antifungal activity and selectivity.
Key SAR Insights from Early Studies:
-
The Azole Moiety: The nature of the azole ring (imidazole vs. triazole) was found to be a critical determinant of selectivity. The 1,2,4-triazole ring generally conferred lower affinity for mammalian cytochrome P450 enzymes compared to the imidazole ring, leading to an improved safety profile.[14]
-
The Phenyl Group: The substitution pattern on the phenyl ring significantly influenced antifungal potency. Halogen substituents, particularly fluorine and chlorine, were found to be beneficial for activity.[6]
-
The Methanol Backbone: The tertiary alcohol functionality was identified as a key pharmacophoric feature, likely involved in binding to the heme iron of the target enzyme.
-
The Side Chain: Variations in the side chain attached to the azole ring and the propanol backbone were explored to optimize potency and pharmacokinetic properties.
Diagram 2: Key Pharmacophoric Features of Phenyl-Substituted Triazole Methanols
Core structural elements influencing the antifungal activity of early triazole methanols.
Conclusion: A Foundation for Modern Antifungal Therapy
The discovery and initial reports of phenyl-substituted triazole methanols, spearheaded by the pioneering work on ketoconazole and fluconazole, laid the essential groundwork for the development of a new generation of safe and effective antifungal agents. The insights gained from the initial synthetic strategies, the early biological evaluations, and the foundational structure-activity relationship studies continue to inform the design of novel antifungal drugs today. This in-depth guide serves as a testament to the scientific rigor and innovation that ushered in a new era in the management of life-threatening fungal infections.
References
-
Ketoconazole. Wikipedia. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
The antifungal activity of ketoconazole. PubMed. [Link]
- US5854246A - Topical ketoconazole emulsions.
-
Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis. PubMed Central. [Link]
- CN1098074C - Topical ketoconazole emulsions.
-
Discovery of Fluconazole, a Novel Antifungal Agent. Clinical Infectious Diseases. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]
-
Ketoconazole. ResearchGate. [Link]
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC. [Link]
-
[In vivo and in vitro antifungal activity of fluconazole]. PubMed. [Link]
-
4.2: The diflucan story. David Moore's World of Fungi. [Link]
-
The discovery and profile of fluconazole. PubMed. [Link]
-
In vitro and in vivo anti-Candida activity of citral in combination with fluconazole. Taylor & Francis Online. [Link]
-
TOPICAL KETOCONAZOLE EMULSIONS. European Patent Office. [Link]
-
A Brief Review on Antifungal Containing Ketoconazole. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans. Medical Mycology. [Link]
-
Overview on Antifungal Drug: Ketoconazole. IJNRD. [Link]
-
(PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]
-
Drug Patents containing Ketoconazole. Pharsight. [Link]
-
Fluconazole: Pfizer asked to lower Africa price. ResearchGate. [Link]
-
Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. PubMed. [Link]
-
A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. [Link]
Sources
- 1. Ketoconazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US5854246A - Topical ketoconazole emulsions - Google Patents [patents.google.com]
- 4. CN1098074C - Topical ketoconazole emulsions - Google Patents [patents.google.com]
- 5. The antifungal activity of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 4.2: The diflucan story [davidmoore.org.uk]
- 8. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery and profile of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol (CAS Number: 13322-19-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, registered under CAS number 13322-19-5, is a distinct heterocyclic compound belonging to the versatile 1,2,3-triazole family. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities and its role as a stable and effective pharmacophore. These compounds have demonstrated significant potential in the development of novel therapeutic agents, exhibiting anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known properties, structure, and synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. While specific biological activity and mechanistic data for this particular molecule are not extensively documented in publicly available literature, this guide will extrapolate potential applications and research avenues based on the well-established activities of structurally related 1,2,3-triazole derivatives. Furthermore, it will detail established protocols for its synthesis and analytical characterization, offering a valuable resource for researchers investigating this chemical entity and the broader class of triazole compounds.
Chemical Identity and Physicochemical Properties
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a substituted triazole with a molecular formula of C₁₀H₁₁N₃O and a molecular weight of 189.22 g/mol .[1] The structural integrity of the 1,2,3-triazole ring, coupled with the phenyl and methyl substituents, imparts specific physicochemical characteristics that are crucial for its potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 13322-19-5 | [1] |
| Molecular Formula | C₁₀H₁₁N₃O | [1] |
| Molecular Weight | 189.22 g/mol | [1] |
| IUPAC Name | (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | [1] |
| Synonyms | 2H-1,2,3-Triazole-4-methanol, 5-methyl-2-phenyl- | [1] |
| Appearance | Solid | N/A |
| Melting Point | 75 °C | N/A |
| Boiling Point | 392 °C at 760 mmHg | N/A |
| Density | 1.23 g/cm³ | N/A |
Structural Elucidation
The structure of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol features a central five-membered 1,2,3-triazole ring. This aromatic heterocycle is substituted at the 2-position with a phenyl group, at the 5-position with a methyl group, and at the 4-position with a hydroxymethyl group. The planarity and electronic distribution of the triazole ring are key determinants of its chemical behavior and biological interactions.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on the synthesis of similar 1,2,3-triazole derivatives and should be optimized for the specific synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne (e.g., 4-pentyn-2-ol) in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add phenyl azide, followed by a copper(I) source (e.g., copper(II) sulfate pentahydrate) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
Analytical Characterization
The structural confirmation of the synthesized (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol would be achieved through a combination of standard spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR would show characteristic signals for the methyl, methylene, and aromatic protons, while the carbon NMR would confirm the presence of all carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol and the characteristic vibrations of the aromatic rings and the triazole core.
-
Melting Point Analysis: The melting point of the purified solid would serve as an indicator of its purity.
Potential Biological Activities and Applications in Drug Development
While specific biological data for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is limited in the public domain, the broader class of 1,2,3-triazole derivatives has been extensively studied and shown to possess a wide array of pharmacological activities. This suggests that the target compound could be a valuable scaffold for the development of new therapeutic agents.
The 1,2,3-triazole ring is considered a bioisostere for amide bonds, capable of mimicking both trans- and cis-amide conformations. This property, combined with its stability and ability to form hydrogen bonds, makes it an attractive moiety in drug design.
Potential Therapeutic Areas
Based on the known activities of related 1,2,3-triazole compounds, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol could be investigated for the following therapeutic applications:
-
Anticancer Activity: Many 1,2,3-triazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. [2]The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
-
Antiviral Activity: The triazole nucleus is a component of several antiviral drugs. Derivatives have shown activity against a range of viruses, and this compound could be a candidate for screening in antiviral assays.
-
Anti-inflammatory Effects: Some triazole compounds exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
-
Enzyme Inhibition: The structural features of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol make it a candidate for inhibiting various enzymes. For instance, structurally similar compounds have been investigated as α-glycosidase inhibitors, which are relevant in the management of diabetes. [3]
Future Research Directions
To fully elucidate the therapeutic potential of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, a systematic investigation into its biological activities is warranted.
Caption: A typical workflow for drug discovery and development.
Safety and Handling
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
Hazard Statements: [1]* Harmful if swallowed.
-
Harmful in contact with skin.
-
Harmful if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures: [1]* Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
If swallowed, call a poison center or doctor if you feel unwell.
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound with a structure that suggests significant potential for applications in drug discovery and development. While specific biological data for this molecule remains to be extensively reported, the well-documented and diverse activities of the 1,2,3-triazole class of compounds provide a strong rationale for its further investigation. This guide has provided a comprehensive overview of its known chemical and physical properties, a proposed synthetic route, and standard characterization techniques. The outlined potential therapeutic applications and a clear workflow for future research offer a solid foundation for scientists and researchers interested in exploring the pharmacological profile of this promising molecule. As with any chemical substance, strict adherence to safety and handling protocols is paramount.
References
-
Al-Majid, A. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(11), 3192. [Link]
-
Tahir, M. N., et al. (2016). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazol-4-yl)Methanol. Journal of Chemical Crystallography, 46(1), 35-42. [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Scientific Reports, 11(1), 1-17. [Link]
-
Shaaban, M. R., et al. (2017). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Letters in Drug Design & Discovery, 14(7), 837-845. [Link]
-
Al-Warhi, T., et al. (2021). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2021(3), M1265. [Link]
-
Al-Warhi, T., et al. (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Molbank, 2022(3), M1422. [Link]
-
Puttaraju, M., et al. (2021). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules, 26(11), 3365. [Link]
Sources
The Triazole Core: A Privileged Pharmacophore in Modern Drug Design
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered, nitrogen-rich triazole ring system has emerged as an exceptionally versatile and valuable pharmacophore in medicinal chemistry. Existing as two primary isomers, 1,2,3-triazole and 1,2,4-triazole, this heterocyclic scaffold is a cornerstone in the design of a wide array of therapeutic agents, demonstrating its significance in blockbuster drugs across multiple disease areas.[1][2] This guide provides a detailed examination of the triazole core's multifaceted roles in drug design. We will explore its fundamental physicochemical properties, its capacity to act as a bioisosteric replacement for labile functional groups, its function as a stable linker for fragment-based design, and its ability to engage in critical binding interactions with biological targets.[3][4][5] Through an analysis of key approved drugs, detailed experimental protocols, and mechanistic diagrams, this document serves as a comprehensive resource for scientists seeking to leverage the power of the triazole moiety in their drug discovery programs.
The Fundamental Chemistry of the Triazole Core
The term "triazole" refers to a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms (C₂H₃N₃).[6] The relative positioning of the nitrogen atoms gives rise to two distinct, non-interconvertible isomers: 1,2,3-triazole and 1,2,4-triazole. This structural difference is not trivial; it dictates the electronic properties, geometry, and synthetic accessibility of each core, thereby influencing its application in drug design.[1]
-
1,2,3-Triazole: Characterized by three adjacent nitrogen atoms. The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this isomer particularly accessible and popular in modern drug discovery.[7][8][9]
-
1,2,4-Triazole: Features nitrogen atoms at positions 1, 2, and 4. This arrangement is found in many highly successful commercial drugs, particularly in the antifungal and anticancer fields.[4][10]
Both isomers are aromatic, planar, and possess a significant dipole moment. The lone-pair electrons on the nitrogen atoms can act as hydrogen bond acceptors, a critical feature for molecular recognition at a biological target.[4][5]
The Triazole as a Bioisostere: Enhancing Stability and Potency
One of the most powerful applications of the triazole ring in drug design is its role as a bioisostere, particularly for the amide bond.[5][11][12] Amide bonds are ubiquitous in bioactive molecules but are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability and short in-vivo half-lives.
Causality Behind the Choice: The 1,2,3-triazole ring mimics the key electronic and steric properties of a trans-amide bond.[13] It possesses a similar size, planarity, and dipole moment, and its nitrogen atoms can accept hydrogen bonds, analogous to the amide carbonyl oxygen.[5] However, its inherent aromaticity makes it exceptionally resistant to cleavage by proteases and other metabolic enzymes. This strategic replacement can maintain or even enhance binding affinity while dramatically improving the pharmacokinetic profile of a drug candidate.[5][13]
A striking example is the triazole isostere of the anticancer drug Imatinib. Replacement of a key amide bond with a 1,2,3-triazole ring resulted in a more than 10-fold increase in potency against the K562 cancer cell line.[5]
Mechanism of Action: The Antifungal Triazoles
The clinical success of triazoles is perhaps best exemplified by the azole antifungal agents. Drugs like Fluconazole and Voriconazole are first-line treatments for systemic fungal infections.[7] Their mechanism relies on the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51).[14]
Expert Insight: The choice of the triazole core is critical for this mechanism. Fungal CYP51 is a heme-containing enzyme responsible for a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] The N4 nitrogen of the 1,2,4-triazole ring acts as an unhindered nitrogen ligand that coordinates with the ferrous iron atom in the enzyme's heme group. This binding event occupies the active site, preventing the natural substrate (lanosterol) from binding and thereby halting ergosterol production.[14] The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts membrane integrity, leading to fungistatic or fungicidal activity.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 15. youtube.com [youtube.com]
Investigating the Structure-Activity Relationship (SAR) of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol Analogs
An In-Depth Technical Guide
Abstract
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, valued for its unique electronic properties, metabolic stability, and synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] This guide delves into the structure-activity relationship (SAR) of a promising scaffold: (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. We will dissect the core structure, exploring how modifications to the N-phenyl ring, the C5-methyl group, and the C4-hydroxymethyl moiety influence biological activity. This document provides researchers and drug development professionals with a framework for designing novel analogs with enhanced potency and selectivity, supported by detailed experimental protocols and mechanistic insights.
The 1,2,3-Triazole Core: A Privileged Scaffold
The 1,2,3-triazole moiety is more than just a passive linker; it actively participates in molecular interactions. Its dipole moment and capacity for hydrogen bonding, combined with its resistance to enzymatic degradation, make it an excellent bioisostere for amide bonds.[3] This five-membered heterocycle can serve as a rigid scaffold to orient pharmacophoric groups, tether different molecular fragments, or act as a pharmacophore itself, interacting with biological targets through various non-covalent forces.[2][4] The (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol scaffold presents three primary points for chemical diversification, making it an ideal candidate for library synthesis and SAR exploration.
-
N2-Position: Substituted Phenyl Ring
-
C5-Position: Methyl Group
-
C4-Position: Methanol Group
Synthetic Strategy: The Power of "Click Chemistry"
The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, making it the preferred method for generating libraries of analogs for SAR studies.
Experimental Protocol: General Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol Analogs
This protocol outlines the synthesis of the parent scaffold. Analogs are created by selecting appropriately substituted aryl azides (for N2-diversification) or terminal alkynes (for C4/C5-diversification).
Step 1: Synthesis of Aryl Azide (e.g., Phenyl Azide)
-
Dissolve aniline (1.0 eq) in a 2:1 mixture of water and concentrated HCl at 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture for 1 hour at 0°C, then allow it to warm to room temperature.
-
Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Expert Insight: This Sandmeyer-type reaction is a classic, reliable method for converting anilines to azides. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Step 2: CuAAC Reaction
-
To a solution of 3-butyn-2-ol (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O, add the synthesized phenyl azide (1.0 eq).
-
Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).[5]
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.
-
Trustworthiness Check: The use of sodium ascorbate is crucial as it reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. The reaction's success is easily validated by NMR, where the disappearance of alkyne and azide signals and the appearance of a characteristic triazole proton signal (around 8 ppm) confirms product formation.
-
Caption: Key Structure-Activity Relationship trends for the scaffold.
Biological Evaluation & Data Interpretation
Analogs derived from this scaffold have shown potential across various therapeutic areas, including antimicrobial and anticancer applications. [6][7][8]A primary screening assay is essential to quantify the potency of newly synthesized compounds and validate SAR hypotheses.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole analogs in DMSO and then dilute further in cell culture medium. Add 100 µL of the compound solutions to the wells (final DMSO concentration <0.5%). Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Sample SAR Table
The results from biological assays should be tabulated to clearly compare the potency of different analogs.
| Compound ID | N2-Substitution (R¹) | C5-Substitution (R²) | C4-Modification (R³) | IC₅₀ (µM) vs. MCF-7 |
| Parent | H | CH₃ | -CH₂OH | 25.4 |
| A-1 | 4-F | CH₃ | -CH₂OH | 12.1 |
| A-2 | 4-NO₂ | CH₃ | -CH₂OH | 8.5 |
| A-3 | 2-CH₃ | CH₃ | -CH₂OH | 45.8 |
| B-1 | H | H | -CH₂OH | 18.9 |
| C-1 | H | CH₃ | -COOH | 30.2 |
| C-2 | H | CH₃ | -CH₂-O-Acetyl | >100 |
This is illustrative data based on expected SAR trends.
Interpretation of Sample Data:
-
Compounds A-1 and A-2 support the hypothesis that para-EWG substitution on the N2-phenyl ring enhances potency. [6]* Compound A-3 demonstrates that ortho-substitution is detrimental, likely due to steric hindrance.
-
Compound B-1 suggests that a smaller group at C5 is tolerated and can maintain good activity.
-
Compounds C-1 and C-2 highlight the critical nature of the free hydroxyl group at C4; its oxidation or capping significantly reduces or abolishes activity, indicating it is a key pharmacophoric feature.
Conclusion and Future Perspectives
The (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The SAR analysis presented here provides a logical framework for designing next-generation analogs. Key takeaways include the favorable impact of electron-withdrawing substituents at the para-position of the N2-phenyl ring and the critical importance of the C4-hydroxymethyl group for biological activity.
Future efforts should focus on:
-
Exploring a wider range of N2-aryl groups , including heterocyclic rings, to discover novel interactions.
-
Systematic modification of the C5-position to fine-tune steric and electronic properties.
-
Utilizing the C4-methanol as a handle to conjugate the scaffold to other pharmacophores, creating hybrid molecules with dual-target activity. [9] By employing the robust synthetic and analytical protocols outlined in this guide, researchers can efficiently navigate the chemical space around this scaffold to uncover compounds with superior potency, selectivity, and drug-like properties.
References
-
Al-Soud, Y. A., et al. (2018). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2018(4), M1013. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
-
Budiyanto, E., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(12), 1535-1545. [Link]
-
Budiyanto, E., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]
-
El-Sayed, N. F., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 790. [Link]
-
Mange, Y. J., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Journal of Saudi Chemical Society, 15(4), 307-311. [Link]
-
Abdel-Gawad, H., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. Molecules, 27(20), 7016. [Link]
-
Tiekink, E. R., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-yl)Methanol. Crystals, 5(4), 564-575. [Link]
-
Krasavin, M. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6610. [Link]
-
Szychowska, K., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3848. [Link]
-
Zhou, C. H., & Wang, Z. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 706828. [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]
-
Hörner, A., et al. (2021). Substituted 1,2,3-triazoles: a new class of nitrification inhibitors. Scientific Reports, 11(1), 1-11. [Link]
-
Hamad, L. A., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [Link]
-
A novel approach to the synthesis of 1,2,3-triazoles and their SAR studies. ResearchGate. [Link]
-
Ullah, A., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(10), 1109-1133. [Link]
-
Mange, Y. J., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Journal of Saudi Chemical Society. [Link]
-
Wujec, M., et al. (2020). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 25(24), 5997. [Link]
-
Voskressensky, L. G., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(Suppl), 141-149. [Link]
-
(PDF) Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. ResearchGate. [Link]
-
Boyars, A., et al. (2015). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 25(17), 3671-3676. [Link]
-
(PDF) Synthesis of N-2-aryl-substituted-1,2,3-triazole Derivatives as Novel Inhibitors of Entamoeba histolytica. ResearchGate. [Link]
-
Bousfiha, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7200. [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
-
Singh, P., et al. (2015). Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(24), 5793-5796. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]
-
Sagan, J., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 29(10), 2351. [Link]
-
El-Sayed, N. F., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 790. [Link]
-
SAR outline of the benzimidazole-1,2,4-triazole hybrid compounds. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 5. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Preliminary In-vitro Screening of Novel Triazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Triazole Scaffold in Medicinal Chemistry
The triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a privileged scaffold in modern drug discovery.[1] First described in 1885, this aromatic system is metabolically stable and capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole, and van der Waals forces.[2] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic applications. Triazoles are particularly prominent in the treatment of fungal infections, with agents like fluconazole and itraconazole being cornerstones of antifungal therapy.[3][4] Beyond their antifungal prowess, triazole derivatives have demonstrated significant potential as anticancer, anticonvulsant, and enzyme inhibitory agents, making them a focal point of many medicinal chemistry programs.[5][6]
This guide provides a comprehensive framework for the preliminary in-vitro screening of novel triazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind constructing a screening cascade, the causal basis for experimental choices, and the implementation of self-validating methodologies to ensure data integrity. Our objective is to equip researchers with the foundational knowledge to efficiently identify and prioritize promising lead candidates for further development.
Chapter 1: Designing the Screening Cascade - A Strategic Approach
A well-designed screening cascade is paramount for the cost-effective and timely evaluation of new chemical entities. The goal is to employ a series of assays with increasing complexity and physiological relevance, starting with broad, high-throughput screens to quickly identify active compounds and progressively using more focused, mechanism-of-action assays to characterize the most promising hits.
The causality here is resource management; we want to "fail fast, fail cheap," eliminating unsuitable compounds early in the process. The initial screens should be robust, reproducible, and amenable to automation.
Below is a logical workflow for screening novel triazole derivatives, designed to first identify biological activity and then to elucidate the potential mechanism.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Chapter 3: Secondary Screening & Mechanistic Deconvolution
Compounds that demonstrate activity in primary screens ("hits") are advanced to secondary screening for confirmation and quantitative assessment. This phase focuses on determining potency (e.g., MIC or IC50 values) and exploring the potential mechanism of action.
Quantitative Antimicrobial Potency: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7][8]The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a defined incubation period. [3][8]This assay provides a quantitative measure of potency, which is essential for comparing compounds and establishing structure-activity relationships (SAR).
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Compound Dilution: Prepare a stock solution of the test compound at 4x the highest desired final concentration. Add 100 µL of this stock to column 1. Then, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. This creates a concentration gradient.
-
Controls (Self-Validation):
-
Column 11 (Growth Control): Contains 100 µL of broth and the microbial inoculum, but no compound. This well should show turbidity, confirming the viability of the inoculum.
-
Column 12 (Sterility Control): Contains 100 µL of sterile broth only (no inoculum, no compound). This well should remain clear, confirming the sterility of the medium and aseptic technique. [9]4. Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard. Further dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells. [7]5. Inoculation: Add 50 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. [9]The final volume in each well is now 100 µL.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours. [8]7. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). [10]This can be assessed visually or by reading the optical density at 600 nm. [7]
MIC values are typically presented in a summary table.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TZD-001 | 8 | >64 | >64 |
| TZD-003 | >64 | >64 | 4 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Enzyme Inhibition Assays: Unveiling the Mechanism
Many drugs, including triazole derivatives, exert their therapeutic effects by inhibiting specific enzymes. [11]Enzyme assays are fundamental to drug discovery for identifying and characterizing how molecules modulate enzyme activity. [12]The choice of enzyme to screen against depends on the therapeutic goal (e.g., acetylcholinesterase for Alzheimer's disease, tyrosinase for hyperpigmentation).
This assay is based on the Ellman method, which measures the activity of AChE colorimetrically. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. [13]An inhibitor will reduce the rate of this color formation.
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
DTNB Solution (Ellman's Reagent).
-
ATCh Solution (Substrate).
-
AChE Enzyme Solution.
-
Test Compound Dilutions in buffer (with a small, consistent percentage of DMSO).
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add 25 µL of buffer, 25 µL of the test compound dilution, and 50 µL of DTNB solution.
-
Positive Control (No Inhibition): Add 50 µL of buffer (containing DMSO equivalent to test wells) and 50 µL of DTNB solution.
-
Blank: Add 75 µL of buffer and 50 µL of DTNB solution (no enzyme or substrate).
-
-
Enzyme Addition: Add 25 µL of the AChE enzyme solution to the Test and Positive Control wells. Mix and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 25 µL of the ATCh substrate solution to all wells to start the reaction. [13]5. Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes to determine the reaction rate (V). [13]6. Calculation:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition vs. compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Principle of the Ellman's method for screening AChE inhibitors.
Chapter 4: Data Interpretation and Hit Prioritization
The culmination of the screening cascade is the analysis of all generated data to select the most promising compounds for further investigation. A "hit" is typically defined by activity and potency thresholds set at the beginning of the project (e.g., MIC < 16 µg/mL or IC50 < 10 µM).
Key considerations for hit prioritization include:
-
Potency: Lower MIC or IC50 values are generally better.
-
Spectrum of Activity: Is the compound a broad-spectrum antimicrobial or is it selective for a particular organism? Is it cytotoxic against a wide range of cancer cells or specific to one type?
-
Selectivity: For enzyme inhibitors, it is crucial to test against related enzymes to ensure the compound is selective for the intended target, which helps minimize potential off-target side effects.
-
Structure-Activity Relationship (SAR): Analyze the data to identify chemical features across the triazole library that correlate with increased or decreased activity. This insight is vital for designing the next generation of more potent and selective analogs.
By systematically applying this multi-tiered screening approach, grounded in robust, self-validating protocols, researchers can efficiently navigate the early stages of drug discovery and identify novel triazole derivatives with high therapeutic potential.
References
-
Vaikuntarao Lakinani and Subrahmanyam Lanka. (2021). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
-
Razgaitis, A., Vektarienė, A., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Wang, J., Zhang, H., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy. [Link]
-
Kalavadiya, P., et al. (2024). In vitro anticancer screening of synthesized compounds. ResearchGate. [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Unknown Author. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Notes. [Link]
-
Chen, X., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Al-Bogami, A. S., et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
van den Berg, R., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. [Link]
-
Harmankaya, R. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]
-
ResearchGate. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]
-
YouTube. (2017). Determination of MIC by Broth Dilution Method. [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
IntechOpen. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]
-
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. [Link]
-
Bartroli, J., et al. (1998). In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. PubMed Central. [Link]
-
The Pharma Innovation Journal. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
ResearchGate. (2023). Tyrosinase inhibitory activity. [Link]
-
Inventi Journals. ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. [Link]
-
BioIVT. Enzyme Inhibition Studies. [Link]
-
NIH. (2024). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Wang, H., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PubMed Central. [Link]
-
YouTube. (2023). functional in vitro assays for drug discovery. [Link]
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. isres.org [isres.org]
- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Abstract
This document provides a detailed, research-grade protocol for the synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol (CAS No. 13322-19-5). The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique chemical properties and ability to engage in biological interactions.[1][2][3] This guide is designed for researchers in organic synthesis and drug development, offering a narrative that combines a step-by-step experimental procedure with a thorough explanation of the underlying chemical principles, focusing on the Huisgen 1,3-dipolar cycloaddition reaction.
Introduction and Scientific Context
The 1,2,3-triazole moiety is a five-membered aromatic heterocycle that has garnered immense interest in pharmaceutical sciences.[4] Its rigid planar structure, large dipole moment, and capacity for hydrogen bonding make it an excellent pharmacophore for interacting with biological targets like enzymes and receptors.[1][3] The target molecule, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, is a functionalized triazole derivative with potential applications as a building block in the synthesis of more complex bioactive compounds.
The primary synthetic strategy for constructing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction between an azide and an alkyne.[5][6] This reaction, particularly its copper(I)-catalyzed variant (CuAAC), is the epitome of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity.[7][8] This protocol will detail a robust synthesis pathway leveraging these principles.
Mechanistic Foundation: The Azide-Alkyne Cycloaddition
The formation of the triazole ring proceeds via a [3+2] cycloaddition mechanism. In this reaction, the 1,3-dipole (phenyl azide) reacts with a dipolarophile (2-butyn-1-ol) to form the five-membered heterocyclic ring.[6] While the thermal reaction can produce a mixture of regioisomers, the use of a catalyst, such as a copper(I) or ruthenium species, can provide precise control over the product's regiochemistry.[5][9] For the synthesis of N-2 substituted triazoles like our target, specific catalytic systems or thermal conditions that favor this isomer are employed.
Below is a generalized mechanistic pathway for the cycloaddition.
Sources
- 1. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Application Notes and Protocols for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol: A Versatile Synthetic Building Block
Introduction: The Ascendancy of 1,2,3-Triazoles in Modern Drug Discovery
The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry, prized for its unique combination of physicochemical properties and synthetic accessibility.[1][2][3] These five-membered heterocyclic rings, featuring three contiguous nitrogen atoms, are not merely passive linkers but active participants in molecular recognition, often acting as bioisosteres for amide bonds.[2] Their inherent stability, capacity for hydrogen bonding, and dipolar character contribute to favorable interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5]
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a particularly valuable building block within this chemical class. The presence of a primary alcohol function on the stable triazole core opens a gateway for a multitude of chemical transformations, allowing for its seamless integration into diverse molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of this versatile building block, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 13322-19-5 | [6] |
| Molecular Formula | C₁₀H₁₁N₃O | [6] |
| Molecular Weight | 189.22 g/mol | [6] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [6] |
Safety and Handling: (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
The most direct and reliable route to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol involves the reduction of a suitable carboxylic acid ester precursor, namely ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Workflow for the Synthesis
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US9708342B2 - Sodium (2R,5S,13aR)-7,9-dioxo-10-((2,4,6-trifluorobenzyl)carbamoyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1â²,2â²:4,5]pyrazino[2, 1-b][1, 3]oxazepin-8-olate - Google Patents [patents.google.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Acyl chloride/ MeOH = esterification? - Powered by XMB 1.9.11 [sciencemadness.org]
The Versatility of 1,2,3-Triazoles: A Hub for Modern Medicinal Chemistry
The 1,2,3-triazole core, a seemingly simple five-membered heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry. Its remarkable stability, synthetic accessibility via "click chemistry," and ability to engage in various non-covalent interactions have propelled its derivatives to the forefront of drug discovery.[1] This guide provides an in-depth exploration of the diverse applications of 1,2,3-triazole derivatives, offering insights into their mechanisms of action, protocols for their synthesis and evaluation, and a forward-looking perspective for researchers in the field.
The unique physicochemical properties of the 1,2,3-triazole ring, including its hydrogen bonding capability, dipole moment, and aromatic character, contribute to its versatility in drug design.[2] It can act as a rigid linker to connect different pharmacophores, or it can actively participate in binding to biological targets.[3][4] The advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has revolutionized the synthesis of these compounds, allowing for the rapid and efficient generation of diverse molecular libraries.[5][6]
Therapeutic Applications: A Multi-faceted Approach to Disease
1,2,3-Triazole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.[2][3]
Anticancer Activity: Targeting the Hallmarks of Cancer
The fight against cancer is a primary focus of modern medicine, and 1,2,3-triazole derivatives have shown significant potential as anticancer agents.[7][8] Their mechanisms of action are diverse and often involve inducing cell cycle arrest and apoptosis in cancer cells.[1][9]
One notable example is the 1,2,3-triazole-containing compound Carboxyamidotriazole (CAI), which has been shown to synergize with other anticancer drugs to combat non-small cell lung cancer (NSCLC) by inhibiting NANOG and promoting apoptosis.[9] Furthermore, hybridization of the 1,2,3-triazole scaffold with other anticancer pharmacophores is a promising strategy to develop novel therapeutics, particularly for drug-resistant cancers.[7] For instance, some 1,2,3-triazole-tethered chalcone-matrine hybrids have demonstrated potent antiproliferative activity against various cancer cell lines.[9]
Mechanism of Action: Induction of Apoptosis
A common mechanism by which 1,2,3-triazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This can be triggered through various signaling pathways, often involving the mitochondria.
Caption: Apoptotic pathway induced by 1,2,3-triazole derivatives.
Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-tethered 1,2-benzisoxazoles | MV4-11 (Human AML) | 2 | [8] |
| 1,2,3-Triazole-containing chalcone | A549 (Lung Cancer) | 35.81–50.82 | [9] |
| 1,2,3-Triazole-tethered coumarin-isatin hybrid | A549 (Lung Cancer) | 18.67 | [9] |
| 1,2,3-Triazole-containing etodolac derivatives | A549 (Lung Cancer) | 3.29–10.71 | [9] |
| Phosphonate 1,2,3-triazole derivative | HT-1080 | 15-50 | [1] |
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents. 1,2,3-triazole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[2][10] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[10]
The versatility of the 1,2,3-triazole scaffold allows it to be utilized as a molecular bridge to connect transition metal ions with biologically active molecules, leading to novel antimicrobial agents with potentially new mechanisms of action.[10] Some 1,2,3-triazole derivatives have been shown to interfere with biofilm formation, a key virulence factor in many chronic infections.[11]
Protocol: Evaluation of Antibacterial Activity using Broth Microdilution Method
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a 1,2,3-triazole derivative against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
1,2,3-Triazole derivative stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the 1,2,3-triazole derivative in MHB in the wells of a 96-well plate. The concentration range should be chosen based on preliminary screening.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Antiviral Activity: A New Frontier in Viral Infections
The ongoing threat of viral pandemics underscores the urgent need for new antiviral drugs. 1,2,3-triazole derivatives have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.[12][13]
In the context of HIV, certain 1,2,3-triazole-containing compounds have been shown to be potent inhibitors of HIV-1 protease, a crucial enzyme for viral replication.[14] The triazole ring can mimic a peptide bond and interact with the active site of the protease.[14] More recently, 1,2,3-triazole derivatives have been investigated as potential inhibitors of SARS-CoV-2, with some compounds showing promising binding scores against the spike protein.[13]
Caption: Inhibition of HIV-1 protease by a 1,2,3-triazole derivative.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. 1,2,3-triazole derivatives have been investigated for their anti-inflammatory properties, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes.[15][16]
COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[16] Some 1,2,3-triazole-based compounds have been designed as selective COX-2 inhibitors, which may offer a better safety profile compared to non-selective NSAIDs.[17]
Synthesis of 1,2,3-Triazole Derivatives: The Power of "Click Chemistry"
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry" and the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the rapid generation of compound libraries for drug discovery.
Protocol: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and H₂O)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Conclusion and Future Perspectives
The 1,2,3-triazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and diverse biological activities continue to inspire the development of novel therapeutic agents. Future research will likely focus on the design of multi-target 1,2,3-triazole derivatives, the exploration of new biological targets, and the development of more sustainable synthetic methodologies. The versatility of this remarkable heterocycle ensures its continued prominence in the quest for new and improved medicines.
References
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers. (2023-08-09). [Link]
-
Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. [Link]
-
1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. PubMed. [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]
-
Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. PubMed. [Link]
-
1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. PubMed. [Link]
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Institutes of Health. [Link]
-
Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]
-
1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. National Institutes of Health. [Link]
-
Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. [Link]
-
New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. PubMed. [Link]
-
Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed. [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
A copper(I)-catalyzed 1,2,3-triazole azide-alkyne click compound, is a potent inhibitor of a multidrug-resistant HIV-1 protease variant. PMC. [Link]
-
1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. MDPI. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. MDPI. [Link]
-
Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au. [Link]
-
"Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. [Link]
-
New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. ACS Omega. [Link]
-
New 1,2,3-triazoles and their oxime derivatives: AChE/BChE enzyme inhibitory and DNA binding properties. [Link]
-
Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Taylor & Francis Online. [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC. [Link]
-
Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate. [Link]
-
The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Online Press. [Link]
-
Some examples of 1,2,3-triazole used as inhibitors of butyrylcholinesterase (BuChE) and neuroprotective agents.. ResearchGate. [Link]
-
1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. National Institutes of Health. [Link]
-
1,2,3‐Triazole hybrids with anti‐HIV‐1 activity. ResearchGate. [Link]
-
1,2,4-triazole derivatives as COX inhibitors (part 3).. ResearchGate. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 11. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A copper(I)-catalyzed 1,2,3-triazole azide-alkyne click compound, is a potent inhibitor of a multidrug-resistant HIV-1 protease variant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in Triazole Methanols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The triazole moiety is a cornerstone of modern medicinal chemistry, imparting favorable properties such as metabolic stability, hydrogen bonding capability, and dipole moment enhancement to drug candidates. The hydroxymethyl group, frequently incorporated onto the triazole scaffold (creating "triazole methanols"), serves as a critical synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the principal strategies for the functionalization of this hydroxyl group. We will delve into the chemical logic underpinning each method, offering detailed, field-proven protocols for esterification, etherification, carbamate formation, and activation for nucleophilic substitution. This document is designed to empower researchers to rationally select and execute the optimal synthetic route for their specific drug discovery and development objectives.
The Strategic Importance of Triazole Methanol Functionalization
The 1,2,3- and 1,2,4-triazole ring systems are classified as "bioisosteres" of amide bonds, offering similar steric and electronic properties while being resistant to proteolytic degradation. This has led to their widespread incorporation into a vast array of therapeutic agents, including antifungal, anticancer, and antiviral drugs. The hydroxymethyl substituent on the triazole ring is a versatile precursor for a multitude of functional groups. By modifying this hydroxyl group, researchers can modulate a compound's physicochemical properties, such as:
-
Solubility and Lipophilicity: Converting the polar hydroxyl group to less polar ethers or esters can significantly impact a molecule's solubility and ability to cross biological membranes.
-
Pharmacokinetics: The nature of the functional group can influence metabolic pathways and the rate of drug clearance.
-
Target Engagement: The newly introduced functionality can form additional interactions with the biological target, enhancing potency and selectivity.
-
Prodrug Strategies: Ester or carbamate linkages can be designed to be cleaved in vivo, releasing the active parent drug.
This guide will focus on the practical application of key chemical transformations to achieve these goals.
Core Functionalization Strategies: A Comparative Overview
The primary alcohol of a triazole methanol is a nucleophile, but the hydroxyl group itself is a poor leaving group (OH⁻). Therefore, functionalization strategies either involve direct reaction at the oxygen atom (e.g., acylation, alkylation) or a two-step process where the hydroxyl is first converted into a good leaving group for subsequent nucleophilic substitution.
| Strategy | Reaction Type | Key Reagents | Primary Outcome | Key Considerations |
| Esterification | Acyl Substitution | Carboxylic Acid (Steglich), Acid Chloride | Ester Formation | Steglich is mild for sensitive substrates. Acid chlorides are highly reactive. |
| Etherification | Nucleophilic Substitution (S | Alkyl Halide, Strong Base (Williamson) | Ether Formation | Best with primary alkyl halides to avoid elimination. |
| Carbamate Formation | Addition | Isocyanate | Carbamate Linkage | Direct and often high-yielding reaction. |
| Activation & Substitution | Leaving Group Formation | TsCl, MsCl | Sulfonate Ester (e.g., Tosylate) | Excellent for introducing a wide array of nucleophiles. |
| Mitsunobu Reaction | Redox Condensation | DEAD/DIAD, PPh₃, Nucleophile | Inverted Ester, Ether, etc. | Inversion of stereochemistry at the carbinol center. |
Activation of the Hydroxyl Group: Synthesis of Sulfonate Esters
The conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), is a cornerstone of alcohol chemistry. This transformation replaces the poor leaving group (⁻OH) with an excellent, resonance-stabilized leaving group (⁻OTs or ⁻OMs), facilitating subsequent SN2 reactions with a wide range of nucleophiles.
Causality of Experimental Choices:
-
Sulfonyl Chlorides (TsCl, MsCl): These are the standard reagents for this transformation. The sulfur atom is highly electrophilic and readily attacked by the nucleophilic alcohol oxygen.
-
Base (Pyridine, Triethylamine): A non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. Pyridine often serves as both the base and the solvent.
-
Aprotic Solvent (DCM, THF): Anhydrous aprotic solvents are used to prevent hydrolysis of the sulfonyl chloride and the resulting sulfonate ester.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.
Protocol 1: General Procedure for the Tosylation of a Triazole Methanol
This protocol is adapted from standard procedures for alcohol tosylation.
Workflow Diagram:
Caption: Workflow for the tosylation of triazole methanol.
Materials:
-
Triazole Methanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (3.0 eq) or Triethylamine (1.5 eq) and DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the triazole methanol (1.0 eq) and anhydrous DCM.
-
Add pyridine (3.0 eq) and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the triazole methyl tosylate.
Esterification: Forging the Ester Linkage
Esterification is a fundamental transformation for converting the hydroxyl group into an ester. This is particularly useful for creating prodrugs or modulating lipophilicity.
Method A: Steglich Esterification
The Steglich esterification is a mild and efficient method that uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, and a catalyst (DMAP) to facilitate the acylation of the alcohol.[1] It is ideal for substrates that are sensitive to the harsh acidic conditions of Fischer esterification.[2]
Mechanism Insight:
Caption: Simplified mechanism of Steglich esterification.
Protocol 2: Steglich Esterification of a Triazole Methanol
Materials:
-
Triazole Methanol (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve the triazole methanol (1.0 eq), carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography.
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3]
Causality of Experimental Choices:
-
Strong Base (NaH, KH): A strong, non-nucleophilic base is required to deprotonate the alcohol and form the corresponding alkoxide in situ. Sodium hydride is often preferred as the only byproduct is hydrogen gas.
-
Alkyl Halide: A primary alkyl halide (or tosylate) is the ideal electrophile. Secondary and tertiary halides will lead to competing or exclusive elimination reactions.
-
Polar Aprotic Solvent (DMF, THF): These solvents are ideal for S
N2 reactions as they solvate the cation but not the nucleophilic anion, increasing its reactivity.
Protocol 3: Williamson Ether Synthesis with a Triazole Methanol
Workflow Diagram:
Caption: Workflow for the Williamson ether synthesis.
Materials:
-
Triazole Methanol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Primary Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl Acetate
Procedure:
-
To a three-neck flask under an inert atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF and cool to 0 °C.
-
Dissolve the triazole methanol (1.0 eq) in a separate flask with anhydrous DMF and add it dropwise to the NaH suspension. (Note: H₂ gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by flash column chromatography.
The Mitsunobu Reaction: Versatility with Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[4] The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by a suitable nucleophile (pKa < 13).[5]
Protocol 4: Mitsunobu Reaction for Esterification
This protocol describes the esterification of a triazole methanol with benzoic acid as the nucleophile.
Materials:
-
Triazole Methanol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Benzoic Acid (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the triazole methanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise to the solution. A color change and/or formation of a precipitate is often observed.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.
Carbamate Formation: A Direct Approach
Carbamates are important functional groups in many pharmaceuticals. They can be readily synthesized by the reaction of an alcohol with an isocyanate.
Protocol 5: Synthesis of a Triazole Methyl Carbamate
This protocol is based on the synthesis of O-(triazolyl)methyl carbamates.[6]
Materials:
-
Triazole Methanol (1.0 eq)
-
Isocyanate (e.g., Cyclohexyl isocyanate) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
(Optional) Dibutyltin dilaurate (DBTDL) as a catalyst
Procedure:
-
Dissolve the triazole methanol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the isocyanate (1.1 eq) dropwise to the solution at room temperature.
-
If the reaction is slow, a catalytic amount of DBTDL can be added.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude carbamate is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The functionalization of the hydroxyl group on triazole methanols is a critical step in the synthesis of novel drug candidates and molecular probes. The choice of reaction—be it conversion to a tosylate for versatile downstream applications, a mild Steglich esterification, a classic Williamson ether synthesis, a stereoinvertive Mitsunobu reaction, or a direct carbamate formation—must be guided by the specific goals of the synthetic campaign and the nature of the substrate. The protocols provided herein offer robust and reproducible methods to achieve these transformations, empowering researchers to efficiently explore the chemical space around the valuable triazole scaffold.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]
-
Chemistry LibreTexts. (2021). 8.6: Converting Alcohols into Better Leaving Groups. [Link]
-
Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 9(12), e22754. [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
-
B. Neises, W. Steglich, Angew. Chem. Int. Ed., 1978 , 17, 522-524. [Link]
-
Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Justus Liebigs Annalen der Chemie, 74(1), 106-107. [Link]
-
S. P. P. V. T. Madapa, et al. (2016). O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3619-3624. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isres.org [isres.org]
- 6. O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Approaches for Synthesizing 1,2,3-Triazole Libraries
Introduction: The Power of the Triazole in Drug Discovery
The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] This privileged scaffold is not merely a passive linker; its unique combination of stability, hydrogen bonding capability, and dipole moment allows it to act as a versatile pharmacophore and a bioisostere for other functional groups.[2] The true revolution in the synthesis of 1,2,3-triazole libraries, however, came with the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[3] Click chemistry describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for the rapid assembly of large compound libraries.[3][4]
This guide provides an in-depth exploration of the two most prominent click chemistry approaches for synthesizing 1,2,3-triazole libraries: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights to guide researchers in selecting the optimal method for their specific application.
Section 1: The Workhorse - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, responsible for the explosive growth in the use of 1,2,3-triazoles in various scientific disciplines.[5][6] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[5][7] This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often yields a mixture of 1,4- and 1,5-regioisomers.[3][7]
The "Why": Mechanistic Insights and Experimental Causality
The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a multi-step catalytic cycle involving copper(I) acetylides.[5] Understanding this mechanism is crucial for optimizing reaction conditions.
-
The Active Catalyst: The reaction is catalyzed by Cu(I) ions. While Cu(I) salts can be used directly, they are prone to oxidation. A more common and robust approach is to generate the Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3] The slight excess of sodium ascorbate also serves to prevent oxidative homocoupling of the alkyne, a common side reaction.[3]
-
The Role of Ligands: While the reaction can proceed without a ligand, the addition of a copper-coordinating ligand can significantly accelerate the reaction rate and stabilize the Cu(I) catalyst.[5] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are popular choices.[5] These ligands prevent the formation of unreactive polynuclear copper(I) acetylides and facilitate the coordination of the azide to the copper center.[5]
-
Solvent Choice: The CuAAC reaction is remarkably versatile in its solvent tolerance, proceeding well in a wide range of solvents, including water, t-butanol, and mixtures thereof.[3] The choice of solvent is often dictated by the solubility of the starting materials. Aqueous conditions are often preferred for their green credentials and can even lead to rate acceleration.[3]
Visualizing the CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Synthesis of a 1,2,3-Triazole Library via CuAAC
This protocol describes the parallel synthesis of a small library of 1,2,3-triazoles in a 96-well plate format.
Materials:
-
Stock solution of azide building blocks (0.2 M in DMSO)
-
Stock solution of alkyne building blocks (0.2 M in DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional)
-
Solvent: 1:1 mixture of deionized water and tert-butanol
-
96-well reaction plate with sealing mat
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a fresh "Click Mix" solution containing the copper catalyst and reducing agent. For a 96-well plate (assuming 100 µL reaction volume per well), prepare slightly more than 10 mL of the mix.
-
To 5 mL of deionized water, add 50 mg of CuSO₄·5H₂O (200 µmol, 2 mol%).
-
In a separate vial, dissolve 200 mg of sodium ascorbate (1 mmol, 10 mol%) in 5 mL of deionized water.
-
Just before use, combine the two solutions and add 10 mL of tert-butanol. If using a ligand, add TBTA (1 mol%) to the copper solution before adding the ascorbate.
-
-
Reaction Setup:
-
Using a multichannel pipette, dispense 50 µL of the appropriate azide stock solution into each well of the 96-well plate.
-
Add 50 µL of the corresponding alkyne stock solution to each well.
-
Add 100 µL of the freshly prepared "Click Mix" to each well.
-
-
Reaction and Monitoring:
-
Seal the 96-well plate with a sealing mat.
-
Place the plate on a shaker and agitate at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) using a small aliquot from a representative well.
-
-
Work-up and Purification:
-
For many applications, the crude reaction mixture can be used directly for screening after dilution.
-
For purification, the reaction mixtures can be pooled or processed individually. A common method is to dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Further purification can be achieved by column chromatography on silica gel.[3]
-
| Parameter | Typical Value | Rationale |
| Reactant Concentration | 0.1 M | Balances reaction rate and solubility. Following established concentrations is key for good yields.[8] |
| Copper(II) Sulfate | 1-5 mol% | Catalytic amount; higher loading may be needed for less reactive substrates. |
| Sodium Ascorbate | 5-10 mol% | Ensures complete reduction of Cu(II) and prevents oxidative side reactions.[3] |
| Ligand (e.g., TBTA) | 1-2 mol% | Accelerates the reaction and improves solubility and stability of the catalyst.[9] |
| Temperature | Room Temperature | Sufficient for most substrates; gentle heating (40-60 °C) can accelerate slow reactions. |
| Reaction Time | 1-24 hours | Highly dependent on the reactivity of the azide and alkyne. |
Table 1: Typical Reaction Conditions for CuAAC.
Section 2: The Biocompatible Alternative - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is a powerful tool, the use of a copper catalyst can be problematic for biological applications due to its cytotoxicity.[10][11] This limitation led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[10][11]
The "Why": Leveraging Ring Strain for Catalysis-Free Ligation
SPAAC utilizes the inherent ring strain of a cyclooctyne to accelerate the reaction with an azide, eliminating the need for a metal catalyst.[12][13] The release of this strain in the transition state provides the driving force for the reaction.[12]
-
The Key Player: The Cyclooctyne: A variety of cyclooctynes have been developed for SPAAC, each with different reactivity and stability profiles. Common examples include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and their derivatives.[12][13] The choice of cyclooctyne is a trade-off between reactivity and stability; more reactive cyclooctynes are often less stable.
-
Bioorthogonality: The azide and cyclooctyne functional groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.[11][] This makes SPAAC an ideal tool for labeling biomolecules in living cells and organisms.[11][]
-
Kinetics: While SPAAC is a powerful tool for biological applications, its reaction kinetics are generally slower than CuAAC.[12] However, the development of increasingly reactive cyclooctynes has helped to bridge this gap.
Visualizing the SPAAC Reaction Mechanism
Caption: The concerted [3+2] cycloaddition mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol: Synthesis of a 1,2,3-Triazole Library via SPAAC
This protocol outlines the synthesis of a small library using SPAAC, which is particularly well-suited for the modification of sensitive substrates.
Materials:
-
Stock solution of azide building blocks (0.1 M in a biocompatible solvent like DMSO or PBS)
-
Stock solution of a cyclooctyne derivative (e.g., DBCO-PEG4-acid) (0.1 M in the same solvent)
-
Biocompatible solvent (e.g., phosphate-buffered saline (PBS), DMSO)
-
96-well reaction plate with sealing mat
-
Multichannel pipette
Procedure:
-
Reaction Setup:
-
In a 96-well plate, dispense 50 µL of the appropriate azide stock solution into each well.
-
Add 50 µL of the cyclooctyne stock solution to each well.
-
-
Reaction and Monitoring:
-
Seal the plate and incubate at room temperature or 37 °C for 4-48 hours. The reaction progress can be monitored by LC-MS.
-
-
Work-up and Purification:
-
For many biological applications, the reaction can be used without purification.
-
If purification is necessary, methods such as high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) are commonly employed, depending on the nature of the products.
-
| Parameter | Typical Value | Rationale |
| Reactant Concentration | 1-10 mM | Lower concentrations are often used in biological systems to minimize off-target effects. |
| Temperature | 25-37 °C | The reaction proceeds well at physiological temperatures.[11] |
| Reaction Time | 4-48 hours | Generally slower than CuAAC, highly dependent on the specific cyclooctyne used.[12] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO | Chosen based on the solubility and stability of the reactants. |
Table 2: Typical Reaction Conditions for SPAAC.
Section 3: CuAAC vs. SPAAC - A Comparative Analysis
The choice between CuAAC and SPAAC depends heavily on the intended application.
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications[11] |
| Reaction Rate | Very fast (minutes to hours) | Slower (hours to days)[12] |
| Reactants | Terminal alkyne, azide | Strained cyclooctyne, azide |
| Cost of Reagents | Generally lower | Cyclooctynes can be expensive |
| Ideal Applications | High-throughput screening, materials science, organic synthesis[5][15] | Bioconjugation, live-cell imaging, in vivo chemistry[7][11] |
Table 3: Comparison of CuAAC and SPAAC.
Section 4: Workflow for Triazole Library Synthesis and Screening
Caption: General workflow for the synthesis and screening of 1,2,3-triazole libraries.
Conclusion
Click chemistry, particularly the CuAAC and SPAAC reactions, has provided an exceptionally powerful and versatile platform for the synthesis of 1,2,3-triazole libraries. The choice between the copper-catalyzed and strain-promoted approaches is dictated by the specific requirements of the research, with CuAAC offering speed and cost-effectiveness for traditional chemical synthesis and SPAAC providing the biocompatibility essential for biological investigations. By understanding the underlying principles and following robust protocols, researchers can effectively leverage these reactions to accelerate the discovery of novel therapeutics and chemical probes.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Soriano, E., & Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(5), 2480-2491. Retrieved from [Link]
-
Singh, I., & De, A. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 35(1), 16-30. Retrieved from [Link]
-
Wikipedia. (2024, May 21). Click chemistry. Retrieved from [Link]
-
García-Ramos, J. C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1956-1970. Retrieved from [Link]
-
Meng, G., et al. (2023). Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. Proceedings of the National Academy of Sciences, 120(11), e2220767120. Retrieved from [Link]
-
Meng, G., et al. (2023). Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. ResearchGate. Retrieved from [Link]
-
Vaškevičiūtė, K., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(1), 227. Retrieved from [Link]
-
Jiang, Y., & Qin, G. (Eds.). (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3685–3707. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. RSC Chemical Biology. Retrieved from [Link]
-
ResearchGate. (2017, February 17). Does anyone have any tips or advice for small scale click reactions?. Retrieved from [Link]
-
Agard, N. J., et al. (2006). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 1(10), 644-648. Retrieved from [Link]
-
Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6907-7003. Retrieved from [Link]
-
University of Birmingham. (n.d.). Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. Retrieved from [Link]
-
PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(10), 1109-1132. Retrieved from [Link]
Sources
- 1. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. biochempeg.com [biochempeg.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 15. pnas.org [pnas.org]
Scale-up synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
An Application Note for the Scale-Up Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Authored by: A Senior Application Scientist
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole core is a privileged scaffold in modern chemistry, renowned for its remarkable stability, unique electronic properties, and capacity for forming multiple hydrogen bonds. These five-membered heterocyclic compounds are central to numerous applications, ranging from medicinal chemistry, where they exhibit a wide array of biological activities including antimicrobial, antiviral, and anticancer properties, to materials science and agrochemicals.[1][2][3][4] The synthesis of specifically substituted triazoles, such as (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, is therefore of significant interest to researchers in drug discovery and development.
This application note provides a comprehensive, field-proven guide for the multi-gram scale-up synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. We will delve into the strategic selection of the synthetic pathway, provide detailed, step-by-step protocols, and address the critical safety and operational considerations inherent in scaling up chemical production.
Synthetic Strategy: A Modular Approach via Huisgen Cycloaddition
The cornerstone of modern triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that forms the triazole ring from an azide and an alkyne.[5][6][7][8] This reaction is a prime example of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9][10][11][12][13]
Our retrosynthetic analysis identifies a robust three-stage pathway suitable for scale-up:
-
Azide Formation: Synthesis of phenyl azide, the 1,3-dipole component, from readily available aniline. This step requires careful handling of the diazonium salt intermediate and the azide product.
-
Huisgen Cycloaddition: The key ring-forming reaction between phenyl azide and ethyl acetoacetate to regioselectively form the triazole ester intermediate, ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
-
Ester Reduction: Conversion of the triazole ester to the target primary alcohol, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, using a powerful reducing agent.
This modular approach is advantageous for scale-up as it utilizes commercially available starting materials and involves well-understood, high-yielding transformations. Each step can be monitored and validated before proceeding, ensuring the overall efficiency and success of the synthesis.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
PART 1: Safety and Hazard Management
Scaling up chemical synthesis magnifies potential hazards. Adherence to strict safety protocols is paramount.
Core Hazards:
-
Sodium Azide (NaN₃): Highly toxic upon ingestion or skin contact.[14][15] It can form highly explosive heavy metal azides if it comes into contact with metals like copper, lead, or brass. It also reacts with acids to form the volatile and highly toxic hydrazoic acid.[14][16][17]
-
Phenyl Azide: Organic azides are potentially explosive and sensitive to heat and shock. NEVER distill phenyl azide to dryness. It is best used as a solution in the subsequent step.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, water-sensitive reducing agent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.
-
Handling: All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
PART 2: Detailed Scale-Up Protocols
This protocol is designed for a target scale of approximately 50-60 grams of the final product. All glassware should be appropriately sized, oven-dried, and cooled under an inert atmosphere where specified.
Protocol 1: Synthesis of Phenyl Azide (Intermediate 1)
Rationale: This standard diazotization-azidation reaction is highly effective but temperature-sensitive. Maintaining a temperature between 0-5 °C is critical to prevent the decomposition of the unstable diazonium salt.
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles | Notes |
| Aniline | 93.13 | 46.6 g (45.7 mL) | 0.50 | --- |
| Hydrochloric Acid (conc.) | 36.46 | 125 mL | ~1.5 | --- |
| Water | 18.02 | 125 mL | --- | --- |
| Sodium Nitrite (NaNO₂) | 69.00 | 36.2 g | 0.525 | Dissolved in 75 mL H₂O |
| Sodium Azide (NaN₃) | 65.01 | 35.8 g | 0.55 | Dissolved in 100 mL H₂O |
| Diethyl Ether | 74.12 | ~400 mL | --- | For extraction |
Procedure:
-
Diazonium Salt Formation:
-
In a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine aniline, concentrated HCl, and 125 mL of water.
-
Cool the resulting slurry to 0 °C in an ice-salt bath. The aniline hydrochloride may precipitate.
-
Slowly add the pre-prepared solution of sodium nitrite dropwise via the dropping funnel. CRITICAL: Maintain the internal temperature between 0 and 5 °C throughout the addition. The addition should take approximately 60-90 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A faint excess of nitrous acid can be confirmed with starch-iodide paper (optional but recommended).
-
-
Azidation:
-
In a separate 2 L beaker, prepare the sodium azide solution.
-
Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will occur. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, allow the mixture to stir for 1-2 hours, gradually warming to room temperature.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a 2 L separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with 1 M NaOH (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and transfer to a pre-weighed flask.
-
CRITICAL SAFETY STEP: Remove the diethyl ether carefully on a rotary evaporator with a water bath temperature not exceeding 30 °C . Do not distill to dryness. The resulting pale yellow oil is phenyl azide. Use this crude product directly in the next step.
-
Protocol 2: Huisgen Cycloaddition to form Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (Intermediate 2)
Rationale: This is a thermal [3+2] cycloaddition reaction. Using a high-boiling solvent like toluene allows for the necessary reaction temperature to be achieved. The reaction proceeds with high regioselectivity to form the desired 1,4,5-trisubstituted triazole.
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles | Notes |
| Phenyl Azide (crude) | 119.12 | ~0.50 | 0.50 | From Protocol 1 |
| Ethyl Acetoacetate | 130.14 | 68.4 g (67.0 mL) | 0.525 | 1.05 equivalents |
| Toluene | 92.14 | 500 mL | --- | --- |
Procedure:
-
Reaction Setup:
-
To the flask containing the crude phenyl azide, add ethyl acetoacetate and toluene.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Cycloaddition:
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenyl azide spot has been consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by recrystallization. Add a minimal amount of hot ethanol or isopropanol to dissolve the crude product, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum. This should yield the triazole ester as a white to off-white solid.
-
Protocol 3: Reduction to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent required to reduce the ester functionality to a primary alcohol. The reaction must be performed under strictly anhydrous conditions to prevent violent quenching and ensure complete reduction.
| Reagent/Solvent | MW ( g/mol ) | Amount | Moles | Notes |
| Triazole Ester (Intermediate 2) | 231.25 | 69.4 g | 0.30 | Assuming yield from previous step |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 17.1 g | 0.45 | 1.5 equivalents |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 1.2 L | --- | --- |
Procedure:
-
Inert Atmosphere Setup:
-
Assemble a 3 L three-neck flask (oven-dried) with a mechanical stirrer, dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, carefully add LiAlH₄ followed by 600 mL of anhydrous THF to create a slurry.
-
-
Reduction:
-
Dissolve the triazole ester in 600 mL of anhydrous THF and add it to the dropping funnel.
-
Cool the LiAlH₄ slurry to 0 °C using an ice bath.
-
Add the ester solution dropwise to the stirred LiAlH₄ slurry over 90-120 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Careful Quenching:
-
CRITICAL SAFETY STEP: Cool the reaction mixture back down to 0 °C. Quench the excess LiAlH₄ by the slow, dropwise addition of the following (Fieser workup):
-
17 mL of water
-
17 mL of 15% (w/v) aqueous NaOH
-
51 mL of water
-
-
A granular white precipitate of aluminum salts should form. Stir vigorously for 30-60 minutes until the slurry is easily stirrable.
-
-
Work-up and Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate (3 x 150 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude solid is the target compound. Purify by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the solid in a minimum of hot ethyl acetate, then add hexanes until turbidity persists. Allow to cool slowly to crystallize.
-
Filter the pure white crystals, wash with cold hexanes, and dry under vacuum to a constant weight.
-
Chemical Reaction Scheme
Caption: Multi-step synthesis of the target triazole methanol.
PART 3: Characterization and Data
The final product should be characterized to confirm its identity and purity.
Expected Results:
-
Appearance: White crystalline solid.[19]
-
Molecular Formula: C₁₀H₁₁N₃O
-
Molecular Weight: 189.22 g/mol [19]
-
Purity: >95% (as determined by NMR or HPLC)[19]
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.8 (m, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 4.8 (s, 2H, -CH₂OH), 2.5 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 145.0 (C-triazole), 140.0 (C-triazole), 137.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 120.0 (Ar-CH), 56.0 (-CH₂OH), 10.0 (-CH₃).
-
FT-IR (KBr, cm⁻¹): ~3300 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1450-1600 (Ar C=C stretch).
-
Mass Spec (ESI+): m/z = 190.09 [M+H]⁺.
References
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]
-
Safe Handling of Sodium Azide (SAZ). Princeton University Environmental Health & Safety. Available at: [Link]
- CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Google Patents.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Safety Data Sheet: Sodium azide. Carl ROTH. Available at: [Link]
- US4269987A - Purification of triazoles. Google Patents.
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]
-
The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium - Freie Universität Berlin Repository. Available at: [Link]
-
Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst... Organic Chemistry Research. Available at: [Link]
-
Sodium Azide NaN3. Division of Research Safety, University of Illinois. Available at: [Link]
-
“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. Physical Chemistry Chemical Physics. Available at: [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyanines... ResearchGate. Available at: [Link]
-
Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. National Institutes of Health. Available at: [Link]
-
Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. Available at: [Link]
-
Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. ChemTalk. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. ResearchGate. Available at: [Link]
-
Huisgen's Cycloaddition Reactions: A Full Perspective. ResearchGate. Available at: [Link]
-
Synthesis of new triazole derivatives and their potential applications... National Institutes of Health. Available at: [Link]
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Organic Chemistry Plus. Available at: [Link]
-
[2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]methanol. ChemSynthesis. Available at: [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available at: [Link]
-
Huisgen Cycloaddition – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH. Available at: [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Available at: [Link]
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]
-
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. MDPI. Available at: [Link]
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 18. uthsc.edu [uthsc.edu]
- 19. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Introduction: The Imperative of Corrosion Inhibition
An in-depth guide to the application and evaluation of triazole derivatives as high-performance corrosion inhibitors, designed for researchers and scientists in materials science and chemical engineering.
Corrosion is a natural process of material degradation resulting from chemical or electrochemical reactions with the environment, posing significant economic and safety challenges across numerous sectors. The global cost of corrosion is estimated to be in the trillions of dollars, representing a substantial percentage of the world's GDP.[1] Beyond the financial impact, corrosion can lead to catastrophic failures in infrastructure, industrial equipment, and transportation, making its mitigation a critical scientific and engineering endeavor.[2]
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[3] Among the various classes of inhibitors, organic compounds have garnered significant attention due to their effectiveness, versatility, and often lower toxicity compared to their inorganic counterparts.[1] These molecules typically function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the aggressive medium.[3]
Triazole Derivatives: A Premier Class of Corrosion Inhibitors
Within the realm of organic inhibitors, triazole derivatives have emerged as a particularly effective and versatile class of compounds. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is the cornerstone of their inhibitory action. These compounds are renowned for their high inhibition efficiency, stability in harsh acidic environments, and straightforward synthesis, often utilizing highly efficient "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Their proven low toxicity and diverse pharmacological activities also make them an environmentally favorable option.[3]
Mechanism of Action: A Multi-faceted Protective Strategy
The inhibitory effect of triazole derivatives is primarily attributed to their ability to adsorb onto the metal surface, a process governed by the molecule's electronic structure.[4] The mechanism is generally a mixed-type, meaning it impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[4]
The key features of triazole derivatives that facilitate strong adsorption include:
-
Heteroatoms: The multiple nitrogen atoms in the triazole ring, along with other potential heteroatoms like oxygen or sulfur in substituent groups, possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal, forming coordinate covalent bonds (chemisorption).[4]
-
π-Electrons: The aromatic triazole ring and any associated phenyl groups are rich in π-electrons, which can interact with the metal surface.[4]
-
Surface Complexation: Triazole derivatives can form complexes with metal ions on the surface, creating a stable, protective film that acts as a physical barrier to corrosive species.[4]
The adsorption can be classified into two main types:
-
Physisorption: This involves electrostatic interactions between charged inhibitor molecules and a charged metal surface (e.g., protonated inhibitor in acid and a negatively charged surface). This interaction is generally weaker than chemisorption.
-
Chemisorption: This involves charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. This is a stronger, more specific interaction that results in a more stable and effective protective layer.[4]
Caption: Mechanism of Triazole Derivative Corrosion Inhibition.
Performance of Selected Triazole Derivatives
The effectiveness of a triazole inhibitor is highly dependent on its specific molecular structure, the metal it is protecting, and the nature of the corrosive environment. The table below summarizes the performance of various triazole derivatives under different conditions, as reported in the literature.
| Inhibitor Name/Abbreviation | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Reference |
| 1-(Benzyl)-1H-4,5-dibenzoyl-1,2,3-triazole (BDBT) | Mild Steel | 1% HCl | 90.65% | [1] |
| 4-[1-(4-Methoxy-phenyl)-1H-[1][3][4]triazol-4-ylmethyl]-morpholine (MPTM) | Mild Steel | 1 M HCl | 94.0% | [1] |
| 1,3-Bis[(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl]pyrimidine- 2,4(1H,3H)-dione | API 5L X52 steel | 1 M HCl | 98.0% | [1] |
| 1-(1-(4-Aminophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanol | Carbon Steel | 1 M HCl | 98.0% | [1] |
| [3-[4-(4-Dimethylamino-phenyl)-[1][3][4]triazol-1-yl]-propyl-phosphonic acid diethyl ester | Carbon Steel | 1 M HCl | 93.0% | [1] |
| Tolyltriazole (TTA) | Copper and alloys | Various (e.g., cooling water) | High (Specific % varies) | [5] |
Protocols for Evaluation of Triazole Corrosion Inhibitors
A multi-faceted approach is essential for the comprehensive evaluation of a novel corrosion inhibitor. This typically involves a combination of gravimetric, electrochemical, and surface analysis techniques, often complemented by theoretical calculations.
Caption: Experimental Workflow for Inhibitor Evaluation.
Protocol 1: Weight Loss (Gravimetric) Method
This fundamental technique provides a direct measure of metal loss over time and is used to calculate the average corrosion rate.[6][7][8][9]
Objective: To determine the inhibition efficiency (IE%) of a triazole derivative by measuring the weight loss of metal coupons in a corrosive medium with and without the inhibitor.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known dimensions.
-
Corrosive solution (e.g., 1 M HCl).
-
Triazole inhibitor.
-
Analytical balance (precision of 0.1 mg).
-
Abrasive papers (various grits), acetone, distilled water.
-
Water bath or thermostat.
-
Desiccator.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry thoroughly.
-
Initial Weighing: Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution. One set of beakers will contain only the corrosive solution (blank), and other sets will contain the corrosive solution with varying concentrations of the triazole inhibitor.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 298 K) in a water bath for a predetermined period (e.g., 6, 12, or 24 hours).
-
Cleaning: After the immersion period, carefully remove the coupons. Remove the corrosion products by scrubbing with a soft brush in running water, dipping in an appropriate cleaning solution if necessary, rinsing with distilled water and acetone, and then drying.
-
Final Weighing: Place the cleaned, dry coupons in a desiccator to cool and then re-weigh them to get the final weight (W_final).
-
Calculation:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10^4 for mm/year), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Calculate the Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.
-
Causality: This method's strength lies in its directness. The difference in mass loss directly correlates to the amount of metal preserved by the inhibitor film. It provides a time-averaged corrosion rate, which is valuable for long-term performance assessment.
Protocol 2: Electrochemical Evaluation
Electrochemical techniques are rapid and provide detailed mechanistic information about the corrosion process and the inhibitor's mode of action.[10] A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
A. Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to identify whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[11][12]
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Setup: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor). Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.
-
The corrosion rate is directly proportional to i_corr.
-
Calculate IE% using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Interpretation:
-
A significant shift in E_corr (>85 mV) towards more negative potentials indicates a cathodic inhibitor.
-
A shift towards more positive potentials indicates an anodic inhibitor.
-
A small shift or no significant change in E_corr suggests a mixed-type inhibitor, which is common for triazoles.[4]
B. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the charge transfer processes at the metal-solution interface.[10][13][14][15] EIS is a non-destructive technique that provides information on the resistance and capacitance of the protective layer.
Procedure:
-
Cell Setup: Use the same three-electrode setup as for PDP. Allow the system to reach a steady OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for an inhibited system often shows a larger semicircle compared to the blank, indicating increased corrosion resistance.
-
The data is fitted to an equivalent electrical circuit (EEC) model to extract quantitative parameters. A common simple model is the Randles circuit.
-
The key parameter is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A higher R_ct value signifies better corrosion protection.
-
Calculate IE% using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Causality: The R_ct value represents the resistance to the flow of electrons required for the corrosion reaction. A dense, well-adsorbed inhibitor film significantly hinders this charge transfer, leading to a large R_ct value and thus high inhibition efficiency.
Protocol 3: Surface Analysis Techniques
Objective: To visually and chemically confirm the formation of a protective inhibitor film on the metal surface.[16][17][18]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface. A comparison between a coupon exposed to the blank solution (which will show significant pitting and damage) and an inhibitor-treated coupon (which should appear much smoother) provides powerful visual evidence of protection.
-
Atomic Force Microscopy (AFM): Measures surface topography at the nanoscale. It can quantify the reduction in surface roughness due to the protective film formed by the inhibitor.[19]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive chemical analysis technique that can identify the elemental composition of the surface layer. XPS can detect the presence of nitrogen (from the triazole ring) and other elements from the inhibitor molecule on the metal surface, confirming its adsorption.[18]
Protocol 4: Quantum Chemical Calculations
Objective: To theoretically predict the inhibition potential of a triazole molecule and understand the relationship between its molecular structure and performance.[2][20][21][22][23] Density Functional Theory (DFT) is a common method.
Key Parameters Calculated:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's empty d-orbitals, indicating better inhibition potential.[22]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater ability to accept electrons from the metal.[22]
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to stronger adsorption on the metal surface and better inhibition efficiency.[2]
-
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface due to stronger dipole-dipole interactions.[2]
Causality: These theoretical parameters provide a rational basis for designing new, more effective inhibitors. By understanding how structural modifications affect these electronic properties, researchers can computationally screen candidates before undertaking time-consuming synthesis and experimental testing.
Conclusion
Triazole derivatives represent a robust and highly effective class of corrosion inhibitors with wide-ranging applications. Their efficacy is rooted in their unique molecular structure, which facilitates strong adsorption onto metal surfaces to form a durable protective barrier. A comprehensive evaluation, combining traditional weight loss methods with advanced electrochemical and surface analysis techniques, is crucial for quantifying their performance and elucidating their mechanism of action. Furthermore, the integration of quantum chemical calculations provides powerful predictive insights, accelerating the design and development of next-generation, high-performance corrosion inhibitors.
References
-
Goulart, L. A., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules. [Link]
-
Haque, J., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. [Link]
-
Bentiss, F., et al. (2022). Metal corrosion inhibition by triazoles: A review. Journal of the Indian Chemical Society. [Link]
-
Ugi, B. U., et al. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. Chemistry Research Journal. [Link]
-
EIN Presswire. (2026). Enhancing Copper Safety with China Best Anti-Corrosive Tolyltriazole For Yellow Metal Surface Protection. EIN Presswire. [Link]
-
ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF. [Link]
-
Wang, C.-J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. [Link]
-
Verma, C., et al. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. [Link]
-
Motta, A., et al. (2023). A Quantum Computational Method for Corrosion Inhibition. The Journal of Physical Chemistry C. [Link]
-
ACS Publications. (2023). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. ACS Publications. [Link]
-
Twum, E., & Donkor, A. (2015). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters. [Link]
-
Wang, Y., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]
-
Al-Baghdadi, S. B., et al. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. [Link]
-
ASTM. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
-
Loto, R. T. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. [Link]
-
Ramachandran, S., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. NACE - International Corrosion Conference Series. [Link]
-
TCR Engineering. (n.d.). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. TCR Engineering. [Link]
-
Jaber, Q. H., et al. (2023). Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. [Link]
-
Rola, K., et al. (2020). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials. [Link]
-
Chen, Y., et al. (2022). Quantitative Interpretation of Potentiodynamic Polarization Curves Obtained at High Scan Rates in Scanning Electrochemical Cell Microscopy. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. PDF. [Link]
-
ASTM. (n.d.). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM International. [Link]
-
ResearchGate. (n.d.). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. PDF. [Link]
-
ResearchGate. (n.d.). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. PDF. [Link]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild steel... Scientific Diagram. [Link]
-
Infinita Lab. (n.d.). Corrosion Inhibitor Testing. Infinita Lab. [Link]
-
arXiv. (2024). A Quantum Computing Approach to Simulating Corrosion Inhibition. arXiv.org. [Link]
-
Jovancicevic, V., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION. [Link]
-
Kuznetsov, Y. I. (2022). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition. [Link]
-
Experimental Results. (2022). Exact calculation of corrosion rates by the weight-loss method. Cambridge University Press. [Link]
-
NACE International. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). Association for Materials Protection and Performance. [Link]
-
YouTube. (2020). Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. YouTube. [Link]www.youtube.com/watch?v=3Y3Zu4s5aE0)
Sources
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcsi.pro [ijcsi.pro]
- 5. Enhancing Copper Safety with China Best Anti-Corrosive Tolyltriazole For Yellow Metal Surface Protection [einpresswire.com]
- 6. chesci.com [chesci.com]
- 7. tcreng.com [tcreng.com]
- 8. store.astm.org [store.astm.org]
- 9. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijcsi.pro [ijcsi.pro]
- 15. content.ampp.org [content.ampp.org]
- 16. researchgate.net [researchgate.net]
- 17. content.ampp.org [content.ampp.org]
- 18. content.ampp.org [content.ampp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Welcome to the technical support guide for the synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. This document is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related 1,2,3-triazole compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol typically relies on the robust and highly regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a cornerstone of "click chemistry," valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1] The core of this synthesis involves the [3+2] cycloaddition of an azide and a terminal alkyne to exclusively form the 1,4-disubstituted triazole isomer.
The general synthetic approach involves the reaction of phenyl azide with a suitable four-carbon alkyne precursor bearing a hydroxyl group, such as 2-butyn-1-ol. The high activation barrier of the uncatalyzed Huisgen cycloaddition, which often results in a mixture of regioisomers at elevated temperatures, is overcome by the use of a copper(I) catalyst.[2]
The Catalytic Cycle of CuAAC
The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.[2] Understanding this cycle is crucial for troubleshooting, as issues often arise from the catalyst's stability and activity.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Experimental Protocol
This protocol outlines a general procedure for the synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol via a CuAAC reaction.
Reactants:
-
Phenyl azide
-
2-Butyn-1-ol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and tert-butanol)
Procedure:
-
In a round-bottom flask, dissolve phenyl azide (1.0 eq) and 2-butyn-1-ol (1.1 eq) in a 1:1 mixture of water and tert-butanol.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The color of the reaction mixture should change, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the potential causes?
Answer: Low to no yield is a common problem that can stem from several factors, primarily related to the catalyst's activity and the stability of the starting materials.
-
Cause 1: Inactive Copper Catalyst. The active catalyst is Cu(I). If you start with a Cu(II) salt like CuSO₄, it must be reduced in situ by an agent like sodium ascorbate.[2] Oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen is a major cause of reaction failure.[3]
-
Solution:
-
Degas your solvents: Before starting the reaction, sparge your solvents with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use a fresh reducing agent: Ensure your sodium ascorbate is fresh and has been stored properly, as it can degrade over time. Use a slight excess to maintain a reducing environment.[2]
-
Consider a Cu(I) source directly: Using a Cu(I) salt like CuI, CuBr, or CuCl can sometimes be more effective, though they are also susceptible to oxidation.[3]
-
-
-
Cause 2: Poor Quality or Degradation of Starting Materials. Azides, especially small organic azides, can be unstable. Alkynes can also degrade over time.
-
Solution:
-
Verify starting material purity: Use freshly prepared or purified phenyl azide. Check the purity of your 2-butyn-1-ol by NMR or GC-MS.
-
Storage: Store azides and other reactive compounds appropriately (e.g., in a cool, dark place).
-
-
-
Cause 3: Inappropriate Solvent. While the CuAAC reaction is robust, the choice of solvent can influence reaction rates. Highly polar solvents like methanol and water can sometimes slow down the reaction compared to neat conditions or less polar solvents like acetonitrile or dichloromethane.[4]
-
Solution: Experiment with different solvent systems. A common and effective system is a mixture of water and a co-solvent like t-butanol or DMSO.
-
Question 2: I'm observing a significant amount of a side product. What could it be?
Answer: The most common side product in CuAAC reactions is the homocoupling of the alkyne, leading to a diyne.
-
Cause: Oxidative Homocoupling (Glaser Coupling). This occurs when the copper acetylide intermediate is oxidized, typically by oxygen, in the absence of an azide. This is more prevalent when the concentration of the azide is low or the reaction is slow.
-
Solution:
-
Maintain a reducing environment: As mentioned above, ensure an excess of sodium ascorbate is present throughout the reaction to keep the copper in its +1 oxidation state.[2]
-
Exclude oxygen: Degassing solvents and running the reaction under an inert atmosphere will significantly reduce homocoupling.
-
Use ligands: Certain ligands can stabilize the Cu(I) center and accelerate the desired cycloaddition, outcompeting the homocoupling pathway.[3]
-
-
Question 3: My purification is difficult, and I suspect copper contamination in my final product. How can I effectively remove the copper catalyst?
Answer: Residual copper can be problematic, especially for biological applications. Several methods can be employed for its removal.
-
Solution 1: Aqueous Washes with a Chelating Agent.
-
After the reaction, quench with an aqueous solution of a chelating agent like ammonia or ammonium chloride. This will form a water-soluble copper complex that can be removed during the aqueous workup. A dilute solution of EDTA can also be effective.
-
-
Solution 2: Filtration through a Scavenging Resin.
-
Pass a solution of your crude product through a short plug of a copper-scavenging silica gel or resin.
-
-
Solution 3: Precipitation.
-
In some cases, the product can be precipitated from the reaction mixture, leaving the copper salts in solution.
-
Question 4: The reaction seems to have stalled and is not going to completion. What can I do?
Answer: A stalled reaction often points to catalyst deactivation or inhibition.
-
Cause 1: Catalyst Deactivation. As discussed, oxidation of Cu(I) is a primary culprit.
-
Solution: Add more sodium ascorbate and/or copper sulfate to the reaction mixture.
-
-
Cause 2: Product Inhibition. In some cases, the triazole product itself can act as a ligand for the copper, sequestering it and slowing down the reaction.
-
Solution: Increasing the catalyst loading slightly (e.g., from 5 mol% to 10 mol%) can sometimes overcome this.
-
-
Cause 3: Presence of Inhibiting Functional Groups. While CuAAC is tolerant of many functional groups, some, like thiols or certain nitrogen heterocycles, can coordinate strongly to the copper catalyst and inhibit its activity.[5]
-
Solution: If your substrates contain such groups, you may need to use a higher catalyst loading or a ligand that has a stronger affinity for copper to prevent this inhibition.
-
Caption: A workflow for troubleshooting low yield in CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the CuAAC reaction? A: Both Cu(II) salts (like CuSO₄·5H₂O) with a reducing agent (like sodium ascorbate) and Cu(I) salts (like CuI or CuBr) are effective. The Cu(II)/ascorbate system is very common due to the lower cost and better stability of CuSO₄. However, for sensitive substrates, direct use of a Cu(I) source might give cleaner results, provided oxygen is carefully excluded.[3]
Q2: Do I need to use a ligand? If so, which one? A: While the reaction can proceed without a ligand, adding one can significantly accelerate the reaction rate and protect the copper catalyst from oxidation and disproportionation. Tris-(benzyltriazolylmethyl)amine (TBTA) is a popular choice, but it has low aqueous solubility. For aqueous systems, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent, water-soluble alternative.[3][5]
Q3: How can I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is a simple and effective method. Stain with potassium permanganate or use a UV lamp if your compounds are UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) can be used to track the disappearance of starting materials and the appearance of the product.
Q4: Can I run this reaction at a higher temperature to speed it up? A: The CuAAC reaction is typically run at room temperature. While gentle heating (e.g., to 40-50 °C) might increase the rate, excessive heat can promote the uncatalyzed thermal cycloaddition, which is not regioselective and can lead to the formation of the undesired 1,5-isomer.[2] It is generally better to optimize catalyst, ligand, and solvent conditions at room temperature.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale & Reference |
| Catalyst | 0.01-0.05 eq CuSO₄·5H₂O | Cost-effective and readily available. Requires a reducing agent.[1] |
| Reducing Agent | 0.1-0.3 eq Sodium Ascorbate | Reduces Cu(II) to active Cu(I) and prevents oxidative side reactions.[2] |
| Ligand | 0.01-0.05 eq THPTA (for aqueous) | Accelerates the reaction and protects the Cu(I) catalyst.[5] |
| Solvent | H₂O/t-BuOH (1:1), DMSO, or DMF | Provides good solubility for a range of substrates.[4][6] |
| Temperature | Room Temperature | Avoids the non-regioselective thermal pathway.[2] |
| Atmosphere | Inert (N₂ or Ar) recommended | Minimizes catalyst oxidation and alkyne homocoupling.[3] |
References
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side-Product Formation in 1,3-Dipolar Cycloaddition Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and material scientists who utilize this powerful class of reactions for the synthesis of five-membered heterocycles. As a cornerstone of modern synthetic chemistry, the 1,3-dipolar cycloaddition offers a predictable path to complex molecular architectures.[1][2] However, like any sophisticated tool, challenges such as low yields, poor selectivity, and unexpected side-product formation can arise.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles—the causality—behind each experimental challenge and its solution.
Section 1: General Troubleshooting Workflow & Core Selectivity Issues
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. An unexpected outcome in a 1,3-dipolar cycloaddition reaction typically falls into one of three categories: issues with reaction rate/conversion, incorrect regioselectivity, or poor diastereoselectivity.
Caption: General workflow for troubleshooting 1,3-dipolar cycloadditions.
Frequently Asked Questions: Core Selectivity
Q1: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A1: This is one of the most common issues and is governed by both electronics and sterics.[1][2] The reaction is under frontier molecular orbital (FMO) control, meaning the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the outcome.[1]
-
Causality (FMO Theory): The regioselectivity is determined by the alignment of the largest orbital coefficients on the terminal atoms of the dipole and dipolarophile.[2] For a standard reaction (Type I), this involves the HOMO of the dipole and the LUMO of the dipolarophile.[2]
-
Actionable Advice 1 (Electronic Tuning): Modify the electronics of your substrates. Placing a strong electron-withdrawing group (EWG) on the dipolarophile (e.g., an alkene or alkyne) lowers its LUMO energy, strengthening the interaction with the dipole's HOMO and often locking in a single regioisomer.[1] Conversely, electron-donating groups (EDGs) on the dipolarophile can sometimes favor the opposite regiochemistry.[1]
-
Actionable Advice 2 (Steric Control): If electronic tuning is not feasible, increasing the steric bulk on one of the reacting partners can block one reaction trajectory, favoring the formation of the less hindered regioisomer. This can sometimes override the electronic preference.[2] For instance, replacing a methyl ester on a dipolarophile with a bulkier tert-butyl ester can completely reverse regioselectivity.[2]
-
Q2: I'm getting a nearly 1:1 mixture of diastereomers. What strategies can I use to favor one?
A2: Poor diastereoselectivity occurs when the competing forces guiding the 3D approach of the reactants—attractive π-π stacking interactions and repulsive steric interactions—are nearly balanced.[2]
-
Causality (Transition State Energetics): The final ratio of diastereomers is a reflection of the energy difference between the competing transition states (e.g., endo vs. exo). If these energies are very similar, a mixture results.
-
Actionable Advice 1 (Solvent & Temperature): Lowering the reaction temperature can often amplify small energy differences between transition states, leading to improved selectivity. Solvent choice can also play a role; more organized media like ionic liquids have been shown to enhance selectivity in some cases.[3][4]
-
Actionable Advice 2 (Lewis Acid Catalysis): For reactions involving dipolarophiles with a Lewis basic site (e.g., a carbonyl group), the addition of a Lewis acid can create a more rigid, organized transition state, often favoring one diastereomer.
-
Actionable Advice 3 (Directed Cycloaddition): If your dipolarophile has a nearby coordinating group like a hydroxyl, you can use chelation control.[2] Adding a metal salt (e.g., MgBr₂ or Zn(OTf)₂) can create a bidentate complex, forcing the dipole to approach from a specific face of the dipolarophile.[2]
-
| Parameter | Effect on Selectivity | Rationale |
| Temperature | Lowering T often increases selectivity. | Amplifies small ΔΔG‡ between competing transition states. |
| Solvent Polarity | Variable; minimal effect in many cases.[2] | The concerted reaction involves a largely non-polar transition state. |
| Green Solvents | Water or ionic liquids can increase rates and selectivity.[3][4] | "On-water" effect; organized solvent structure may pre-organize reactants.[3] |
| Lewis Acids | Can significantly increase diastereoselectivity. | Creates a more rigid, ordered transition state through coordination. |
| Steric Bulk | Increasing bulk can favor the less-hindered isomer. | Raises the energy of the more sterically demanding transition state.[2] |
Table 1: Influence of Reaction Parameters on Selectivity.
Section 2: Troubleshooting Azide-Alkyne Cycloadditions (CuAAC & SPAAC)
The Huisgen cycloaddition, particularly its copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants, is a cornerstone of bioconjugation and materials science, famously known as "click chemistry."[2] However, these reactions are not without their pitfalls.
Frequently Asked Questions: CuAAC & SPAAC
Q3: My copper-catalyzed "click" reaction (CuAAC) is messy, with low yield of the desired triazole. What is going on?
A3: A messy CuAAC reaction is often due to two primary side reactions: oxidative homocoupling of the terminal alkyne (the Glaser-Hay coupling) and/or oxidation and deactivation of the Cu(I) catalyst.
-
Causality (Oxygen Sensitivity): The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen. Cu(II) can then promote the dimerization of your alkyne to form a symmetric 1,3-diyne, consuming your starting material.
-
Actionable Protocol (Minimizing Side Reactions):
-
Deoxygenate Rigorously: Before starting, sparge all solvent(s) with an inert gas (argon or nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.
-
Use a Reducing Agent: Always include an excess of a reducing agent like sodium ascorbate. This serves to reduce any adventitious Cu(II) back to the active Cu(I) state throughout the reaction.
-
Add a Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate (BCS) coordinate to the Cu(I) ion, protecting it from oxidation and increasing its catalytic efficiency.
-
Control Copper Source: Start with a Cu(II) salt (e.g., CuSO₄) and sodium ascorbate, which generates Cu(I) in situ. This is often more reliable than using a Cu(I) salt (e.g., CuI, CuBr), which may already be partially oxidized.
-
-
Q4: My strain-promoted azide-alkyne cycloaddition (SPAAC) is extremely slow and never goes to completion. How can I fix this?
A4: This is a common challenge with SPAAC, and the issue is almost always the reaction kinetics rather than a side product. The rate of a SPAAC reaction is directly proportional to the degree of ring strain in the cyclooctyne.
-
Causality (Activation Strain): The reaction proceeds without a catalyst because the high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition.[2] If the strain is insufficient, the reaction rate will be impractically slow.[5]
-
Actionable Advice: Switch to a more reactive, higher-strain cyclooctyne. The relative reactivity can vary by orders of magnitude.
-
Low Reactivity: Cyclooctyne (OCT)
-
Moderate Reactivity: Azacyclooctyne (AZA), Dibenzocyclooctyne (DIBO)
-
High Reactivity: Bicyclononyne (BCN), DIBAC
-
-
If you are constrained to a specific cyclooctyne, your only options are to increase the concentration of the reactants and/or increase the reaction time, but be aware that the latter may not be feasible for time-sensitive applications like live-cell imaging.
-
Section 3: Troubleshooting Reactions of Nitrones, Azides, and Other Dipoles
While azides are the most famous 1,3-dipoles, nitrones, nitrile oxides, and azomethine ylides are also critical for synthesizing a variety of heterocycles like isoxazolidines and pyrrolidines.[3]
Frequently Asked Questions: Other Dipoles
Q5: In my reaction between an azide and an electron-rich alkene, I am isolating an aziridine, not the expected triazoline. Why?
A5: You are observing the result of a known decomposition pathway. The initial 1,3-dipolar cycloaddition correctly forms a Δ²-triazoline intermediate. However, this intermediate can be unstable and readily extrude a molecule of nitrogen (N₂) to yield a stable aziridine.
-
Causality (Thermodynamic Driving Force): The extrusion of N₂ is a thermodynamically favorable process, as it forms a very stable, gaseous molecule. This pathway is often competitive with the desired triazoline formation, especially at elevated temperatures.
-
Actionable Advice:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the higher-activation energy decomposition pathway.
-
Choose Your Dipolarophile Carefully: This decomposition is more common with electron-rich or strained alkenes. If possible, using a more electron-deficient alkene can sometimes lead to a more stable triazoline intermediate.
-
Solvent Choice: The choice of solvent can influence the stability of the intermediate. Some deep eutectic solvents have been shown to prevent triazoline decomposition compared to classical organic solvents.[3]
-
-
Caption: Competing pathways for triazoline intermediate.
Q6: My nitrone cycloaddition is giving the opposite regioisomer to what is predicted in the literature. What could be the cause?
A6: This is a classic example of reversing the electronics of the reaction. While many nitrone cycloadditions follow a standard FMO model, using a very strongly electron-deficient dipolarophile can flip the nature of the key orbital interaction from HOMO(dipole)-LUMO(dipolarophile) to LUMO(dipole)-HOMO(dipolarophile) (a Type III reaction).
-
Causality (FMO Reversal): An alkene substituted with a powerful EWG (like a nitro or sulfonyl group) has an exceptionally low-energy HOMO.[6] This can make the interaction with the nitrone's LUMO more favorable than the "normal" interaction, leading to a complete reversal of regioselectivity.[6]
-
Actionable Advice:
-
Confirm the Electronics: Analyze the substituents on your dipolarophile. If you have groups like -NO₂, -SO₂R, or multiple carbonyls, you may be in this reversed-demand regime.
-
Modify the Dipolarophile: To restore the "normal" regioselectivity, you must switch to a less electron-deficient dipolarophile (e.g., an acrylate instead of a nitro-olefin).
-
Embrace the Outcome: If the observed regioisomer is synthetically useful, you can lean into this effect by intentionally using highly electron-deficient dipolarophiles to access structures that are otherwise difficult to make.
-
-
References
-
Nocera, A. et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(3), 659. Available at: [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]
-
Cravotto, G. et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 26. Available at: [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. Available at: [Link]
-
NPTEL IIT Bombay. (2023). Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. YouTube. Available at: [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing N-Phenyl Triazole Synthesis
Welcome to the technical support center for N-phenyl triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of N-phenyl triazoles, with a focus on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 1,4-disubstituted N-phenyl triazoles?
The most robust and widely adopted method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the coupling of a phenyl azide with a terminal alkyne in the presence of a copper(I) catalyst, yielding the 1,4-disubstituted regioisomer with high selectivity.[1] The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[2]
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis of N-phenyl triazoles.
Issue 1: Low or No Product Yield
Q: I am not getting any, or very little, of my desired N-phenyl triazole product. What could be the problem?
A: Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity, the integrity of your starting materials, or the reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivation (Oxidation of Cu(I)): The active catalyst in CuAAC is Cu(I).[2] Exposure to oxygen can oxidize Cu(I) to the inactive Cu(II) state, effectively halting the catalytic cycle.[1]
-
Solution:
-
Deoxygenate your solvent: Before adding your reagents, sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Use a reducing agent: A common practice is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate.[2] Always use a slight excess of the reducing agent.
-
Work under an inert atmosphere: For sensitive reactions, maintain a positive pressure of an inert gas throughout the experiment.
-
-
-
Purity of Starting Materials:
-
Azide Integrity: Phenyl azides can be sensitive to light and heat. Ensure your azide has not decomposed. If it's an old sample, consider re-synthesizing or purifying it.
-
Alkyne Reactivity: Terminal alkynes can undergo side reactions, such as homocoupling (Glaser coupling), especially in the presence of copper and oxygen.[2]
-
-
Inappropriate Solvent:
-
Coordinating Solvents: Avoid solvents that can strongly coordinate to the copper catalyst, such as acetonitrile, as this can inhibit its activity.[1]
-
Solubility: Ensure your starting materials are soluble in the chosen solvent system. A mixture of solvents like t-BuOH/H₂O or DMSO is often effective.
-
Experimental Protocol: A Typical CuAAC Reaction
-
To a round-bottom flask, add the phenyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with the workup and purification.
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions?
A: The most common side product in CuAAC reactions is the homocoupling of the terminal alkyne. Additionally, if the reaction is performed at high temperatures without a catalyst, you might see the formation of the 1,5-regioisomer.
Troubleshooting Steps:
-
Alkyne Homocoupling (Glaser Coupling):
-
Cause: This occurs when two terminal alkyne molecules couple to form a diyne, a reaction also catalyzed by copper, particularly in the presence of oxygen.
-
Solution:
-
Strict exclusion of oxygen: As mentioned previously, deoxygenating your solvent and using an inert atmosphere are crucial.
-
Use of a ligand: Certain ligands can stabilize the Cu(I) catalyst and minimize side reactions. Tris(benzyltriazolylmethyl)amine (TBTA) is a well-known ligand for this purpose.[3]
-
Control stoichiometry: Using a slight excess of the alkyne can sometimes be beneficial, but a large excess may favor homocoupling.
-
-
-
Formation of the 1,5-Regioisomer:
-
Cause: The uncatalyzed Huisgen cycloaddition, which typically requires elevated temperatures, produces a mixture of 1,4- and 1,5-regioisomers.[1] If your reaction is running very slowly and you are tempted to heat it, you might be promoting the thermal, uncatalyzed pathway.
-
Solution: The copper catalyst is key to the high regioselectivity of the CuAAC reaction, favoring the 1,4-isomer.[1] Ensure your catalyst is active rather than increasing the temperature. If your substrates are not reactive at room temperature, gentle heating (e.g., 40-60 °C) in the presence of an active catalyst system is preferable to high temperatures.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to remove the copper catalyst from my final product. What is the best way to purify my N-phenyl triazole?
A: Residual copper can be problematic, especially for downstream applications in materials science or drug development.
Troubleshooting Steps:
-
Aqueous Workup with a Chelating Agent:
-
Procedure: After the reaction is complete, quench it with an aqueous solution of a chelating agent like ammonia or EDTA. This will form a water-soluble copper complex that can be removed during the extraction. A typical workup involves diluting the reaction mixture with water, extracting with an organic solvent (e.g., ethyl acetate or dichloromethane), and then washing the organic layer with an ammonia solution.
-
-
Filtration through a Short Plug of Silica Gel:
-
Procedure: Sometimes, simply passing the crude reaction mixture through a short plug of silica gel, eluting with an appropriate solvent, is sufficient to remove the majority of the copper salts.
-
-
Use of a Heterogeneous Catalyst:
Optimizing Reaction Conditions: A Tabulated Guide
| Parameter | Recommendation | Rationale |
| Catalyst Source | Cu(I) salt (e.g., CuI, CuBr) or in situ generation from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). | Cu(I) is the active catalytic species. In situ generation from the more stable and soluble Cu(II) salts is often more convenient and reliable.[2] |
| Solvent | Mixtures of water with t-BuOH, DMF, or DMSO. Ethanol can also be used.[5] | Protic or polar aprotic solvents that can dissolve both the organic substrates and the inorganic catalyst components are ideal. Water has been shown to accelerate the reaction.[2] |
| Temperature | Typically room temperature. Gentle heating (40-60 °C) may be required for less reactive substrates. | The reaction is often highly efficient at ambient temperatures.[6] Temperature can influence reaction rate and selectivity.[6] |
| Ligands | Optional but recommended for challenging substrates or to prevent side reactions. Examples include TBTA and other triazole-based ligands.[3] | Ligands stabilize the Cu(I) oxidation state, prevent catalyst degradation, and can accelerate the reaction.[1][3] |
| Base | Often not required, especially with in situ catalyst generation. A non-coordinating base like DIPEA may be used in some protocols.[5] | A base can facilitate the formation of the copper acetylide intermediate.[1] However, it is often not necessary as the ascorbate can also act as a base. |
Visualizing the Workflow
Experimental Workflow for N-Phenyl Triazole Synthesis
Caption: A typical experimental workflow for CuAAC synthesis of N-phenyl triazoles.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield N-phenyl triazole syntheses.
References
-
Li, L., Fan, X., Zhang, Y., Zhu, A., & Zhang, G. (2013). Controllable synthesis of bis(1, 2, 3-triazole)s and 5-alkynyl-triazoles via temperature effect on copper-catalyzed Huisgen cycloaddition. Tetrahedron, 69(47), 9939–9946. [Link]
-
Matin, M. M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988264. [Link]
-
Ghandi, M., & Arkivoc, U. S. A. (2005). Synthesis of substituted 1, 2, 3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(8), 89-98. [Link]
-
Shafiei, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
-
Yadav, R., & Kaur, R. (2022). Chemistry of 1, 2, 4-Triazoles in Current Science. International Journal of Scientific Research in Engineering and Science, 1(3), 1-23. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Pieprzyk, P., et al. (2019). A practical flow synthesis of 1, 2, 3-triazoles. Organic & Biomolecular Chemistry, 17(2), 269-274. [Link]
-
da Silva, F. C., et al. (2016). and 2-phenyl-2H-1, 2, 3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. Bioorganic & Medicinal Chemistry, 24(16), 3481-3491. [Link]
-
Nolan, S. P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2028–2037. [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Stability studies of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol under different conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.
The 1,2,3-triazole ring is a key structural motif in many pharmaceutical compounds due to its metabolic stability and ability to form favorable interactions with biological targets.[1] However, like any molecule, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol can be susceptible to degradation under certain environmental pressures. Understanding its stability profile is paramount for accurate biological assays, formulation development, and regulatory compliance.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
Q1: What are the primary factors that can influence the stability of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol?
A1: The stability of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol can be influenced by several factors, including:
-
pH: The compound's susceptibility to hydrolysis can be pH-dependent. While the 1,2,3-triazole ring is generally stable, extreme pH conditions (highly acidic or basic) at elevated temperatures could potentially lead to degradation.[2]
-
Temperature: Elevated temperatures can accelerate degradation processes. Thermal stability studies are crucial to determine the compound's resilience to heat during storage and processing.[3]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation in some molecules.[4] It is essential to assess the photostability of the compound, especially if it will be handled in light-exposed environments.
-
Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule. The triazole ring itself is relatively stable, but substituents can be susceptible to oxidation.[5]
Q2: I am observing a loss of potency of my compound in an aqueous buffer during a multi-day cell-based assay. What could be the cause?
A2: A gradual loss of potency in an aqueous medium suggests potential hydrolytic degradation. The rate of this degradation is often pH and temperature-dependent.[6] We recommend the following troubleshooting steps:
-
pH Monitoring: Ensure the pH of your buffer remains constant throughout the experiment.
-
Temperature Control: Maintain a consistent and appropriate temperature.
-
Fresh Preparations: Prepare fresh solutions of the compound for each day of the experiment if instability is suspected.
-
Co-solvents: If solubility allows, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that is non-toxic to your cells to potentially reduce the rate of hydrolysis.
Q3: My solid compound has changed color after prolonged storage. Does this indicate degradation?
A3: A change in the physical appearance of a solid, such as color, can be an indicator of degradation. This could be due to slow oxidation or the formation of minor degradation products. It is crucial to re-analyze the purity of the compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to confirm its integrity before use. Proper storage in a cool, dark, and dry place, preferably under an inert atmosphere, is recommended to minimize degradation.[2]
Q4: Are there any known degradation pathways for 1,2,3-triazole derivatives?
A4: While the 1,2,3-triazole ring is generally considered a stable aromatic heterocycle, degradation can occur, often involving the substituents.[7] Potential degradation pathways for compounds with similar functionalities include:
-
Oxidation of the hydroxymethyl group: The primary alcohol functional group can be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Side-chain degradation: The methyl and phenyl groups could be susceptible to oxidation under harsh conditions.[8]
-
Ring cleavage: Although less common under typical experimental conditions, extreme heat can lead to the loss of molecular nitrogen from the triazole ring.[7]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies to understand the stability of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, in line with ICH guidelines.[9][10]
Workflow for Forced Degradation Studies
The following diagram illustrates a systematic approach to performing forced degradation studies.
Caption: A general workflow for conducting forced degradation studies.
Protocol 1: Hydrolytic Stability Study
Objective: To evaluate the stability of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol in acidic, basic, and neutral aqueous conditions.
Materials:
-
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Sample Preparation:
-
Acidic Condition: To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Basic Condition: To a separate vial, add the same volume of stock solution and dilute with 0.1 M NaOH to the same final concentration.
-
Neutral Condition: In a third vial, add the same volume of stock solution and dilute with purified water.
-
-
Incubation: Place all three vials in a water bath or incubator set at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Immediately before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.
-
HPLC Analysis: Analyze all samples by a validated HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the unstressed control at time zero.
-
Calculate the percentage of degradation at each time point.
-
Significant degradation (e.g., >10%) under a specific condition indicates instability.
Protocol 2: Photostability Study
Objective: To assess the stability of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol upon exposure to light, following ICH Q1B guidelines.[11][12]
Materials:
-
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol (solid and in solution)
-
Photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[4]
-
Quartz cuvettes or other transparent containers.
-
Aluminum foil.
-
HPLC system with UV detector.
Procedure:
-
Sample Preparation (Solid State): Spread a thin layer of the solid compound in a suitable transparent container.
-
Sample Preparation (Solution State): Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) in a quartz cuvette.
-
Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light.
-
Exposure: Place both the exposed and dark control samples in the photostability chamber. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
Data Interpretation:
-
Compare the chromatograms of the light-exposed samples with the dark control samples.
-
Any significant difference in the purity of the exposed sample compared to the dark control indicates photosensitivity.
Protocol 3: Oxidative Degradation Study
Objective: To determine the susceptibility of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol to oxidative stress.
Materials:
-
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Sample Preparation: To a vial, add a known volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of approximately 100 µg/mL.
-
Incubation: Keep the vial at room temperature and protect it from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples directly by HPLC.
Data Interpretation:
-
Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
-
This study helps to understand the potential for degradation in the presence of atmospheric oxygen or other oxidizing agents.[5]
Potential Degradation Pathway
Based on the chemical structure of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, a potential primary degradation pathway under oxidative conditions is the oxidation of the hydroxymethyl group.
Caption: A plausible oxidative degradation pathway of the hydroxymethyl group.
Data Summary Table
The following table provides a template for summarizing the results of your forced degradation studies.
| Stress Condition | Reagent/Parameters | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | ||
| Oxidative | 3% H₂O₂ | 24 | Room Temp | ||
| Thermal (Solid) | - | 48 | 80 | ||
| Thermal (Solution) | In Water | 48 | 80 | ||
| Photolytic (Solid) | ICH Q1B | - | - | ||
| Photolytic (Solution) | ICH Q1B | - | - |
This technical support guide provides a foundational understanding of the stability of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. It is crucial to adapt these protocols to your specific experimental needs and to use validated analytical methods for accurate results. By systematically evaluating the stability of your compound, you can ensure the reliability and reproducibility of your research.
References
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Retrieved from [Link]
-
PubMed. (n.d.). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Optica Publishing Group. (n.d.). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
ACS Publications. (n.d.). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. Retrieved from [Link]
-
NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
PubMed Central. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Retrieved from [Link]
-
IKEV. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A triazole derivative as a new acid-base indicator. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Retrieved from [Link]
-
ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
NIH. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
-
PubMed. (n.d.). ICH guideline for photostability testing: aspects and directions for use. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubMed. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Retrieved from [Link]
-
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products March 1996. Retrieved from [Link]
-
PubMed Central. (n.d.). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Retrieved from [Link]
-
FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
MDPI. (n.d.). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles [opg.optica.org]
- 4. database.ich.org [database.ich.org]
- 5. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
Resolving regioisomer formation in triazole synthesis
A Guide to Resolving Regioisomer Formation
From the Desk of a Senior Application Scientist
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing azide-alkyne cycloaddition reactions and encountering challenges with regioselectivity. As a Senior Application Scientist, I've seen firsthand how the formation of undesired regioisomers can complicate downstream applications. This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding regioisomer formation in triazole synthesis.
Q1: I thought the "click chemistry" CuAAC reaction was completely selective for the 1,4-regioisomer. Why am I seeing a mixture of 1,4- and 1,5-isomers in my reaction?
A1: This is a very common and important question. While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high regioselectivity for the 1,4-disubstituted triazole, the formation of the 1,5-isomer can occur under certain conditions. The primary culprit is often a competing uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1] This thermal reaction does not exhibit the same regiocontrol as the copper-catalyzed pathway and typically yields a mixture of both the 1,4- and 1,5-regioisomers.[1]
Several factors can promote the thermal pathway:
-
Elevated Temperatures: If your reaction is being heated, you are likely promoting the non-catalyzed pathway. The CuAAC reaction is often efficient at room temperature.[1]
-
Inefficient Copper(I) Catalyst: If the concentration of the active Cu(I) catalyst is low, the catalyzed reaction will be slow, giving the thermal reaction a chance to compete. This can be due to oxidation of Cu(I) to the inactive Cu(II) state or the use of insufficient catalyst loading.
-
Highly Reactive Substrates: Some highly activated or sterically unhindered azides and alkynes may undergo the thermal cycloaddition more readily, even at lower temperatures.
To favor the desired 1,4-isomer, it is crucial to ensure the catalyzed pathway is dominant. This involves optimizing your reaction conditions to maintain a sufficient concentration of the active Cu(I) catalyst and avoiding unnecessarily high temperatures.
Q2: How can I be certain which peak in my NMR spectrum corresponds to the 1,4-isomer and which to the 1,5-isomer?
A2: Differentiating between the 1,4- and 1,5-disubstituted triazole regioisomers is readily achievable using ¹H NMR spectroscopy by observing the chemical shift of the triazole proton.
-
1,4-Disubstituted Triazole: The triazole proton (H-5) typically appears as a singlet in the range of δ 7.5-8.5 ppm .[2]
-
1,5-Disubstituted Triazole: The triazole proton (H-4) is generally more shielded and appears as a singlet at a higher field, typically in the range of δ 7.0-8.0 ppm .
This difference in chemical shift arises from the different electronic environments of the proton in the two isomers. For unambiguous assignment, especially with complex substitution patterns, 2D NMR techniques such as NOESY can be invaluable. A Nuclear Overhauser Effect (NOE) should be observable between the triazole proton and the protons on the adjacent substituent at the 1-position in the 1,5-isomer, which would be absent in the 1,4-isomer.[3]
| Regioisomer | Triazole Proton | Typical ¹H NMR Chemical Shift (ppm) |
| 1,4-Disubstituted | H-5 | 7.5 - 8.5 |
| 1,5-Disubstituted | H-4 | 7.0 - 8.0 |
Q3: I need to synthesize the 1,5-disubstituted triazole. Is there a reliable method to achieve this selectively?
A3: Absolutely. For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][4] Unlike the copper-catalyzed reaction, which proceeds through a copper-acetylide intermediate, the ruthenium-catalyzed reaction is believed to occur via an oxidative coupling mechanism that favors the formation of the 1,5-regioisomer.[1][4] Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride complexes such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[4][5]
It's important to note that RuAAC can also be used with internal alkynes to produce fully substituted 1,2,3-triazoles, a transformation not readily achieved with CuAAC.[1][4]
Troubleshooting Guide: Resolving Regioisomer Formation
This section provides a systematic approach to troubleshooting when you encounter a mixture of regioisomers in your triazole synthesis.
Caption: Troubleshooting workflow for regioisomer formation.
In-Depth Analysis and Protocols
Mechanistic Basis of Regioselectivity
Understanding the reaction mechanisms is key to controlling the outcome of your synthesis.
Caption: Mechanistic pathways for CuAAC and RuAAC reactions.
The high regioselectivity of the CuAAC arises from the formation of a copper-acetylide intermediate, which then directs the azide to attack the terminal carbon, leading to the 1,4-isomer.[6] In contrast, the RuAAC proceeds through a ruthenacycle intermediate where the initial C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide, ultimately yielding the 1,5-isomer.[4][5]
Experimental Protocols
Protocol 1: Quantitative Analysis of Regioisomer Ratio by ¹H NMR
This protocol allows for the determination of the ratio of 1,4- to 1,5-disubstituted triazoles in a crude reaction mixture.
Step 1: Sample Preparation
-
Take a representative aliquot of your crude reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR analysis. Ensure the sample is fully dissolved.
Step 2: NMR Data Acquisition
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended; a practical starting point is 10-30 seconds.
Step 3: Data Analysis
-
Identify the distinct singlet peaks corresponding to the triazole protons of the 1,4-isomer (typically δ 7.5-8.5 ppm) and the 1,5-isomer (typically δ 7.0-8.0 ppm).[2]
-
Integrate both of these singlet peaks.
-
The ratio of the integration values directly corresponds to the molar ratio of the two regioisomers. For example, if the integral of the 1,4-isomer peak is 1.00 and the integral of the 1,5-isomer peak is 0.25, the regioisomeric ratio is 4:1 in favor of the 1,4-isomer.[7]
Protocol 2: General Procedure for a High-Regioselectivity CuAAC Reaction
This protocol is designed to maximize the formation of the 1,4-disubstituted triazole and minimize the formation of the 1,5-isomer.
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O)
Procedure:
-
To a reaction vessel, add the azide and the terminal alkyne.
-
Add the t-BuOH/H₂O solvent mixture to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
To the stirred solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is often observed as Cu(II) is reduced to Cu(I).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
If necessary, the crude product can be purified by flash column chromatography on silica gel.
Note on Ligands: For challenging substrates or very dilute reactions, the addition of a Cu(I)-stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 mol%) can significantly improve the reaction rate and prevent catalyst decomposition.[4]
Protocol 3: Selective Synthesis of the 1,5-Disubstituted Triazole via RuAAC
This protocol provides a general method for the synthesis of 1,5-disubstituted triazoles.
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
[Cp*RuCl(COD)] (1-2 mol%)
-
Solvent (e.g., anhydrous toluene or 1,2-dichloroethane)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the [Cp*RuCl(COD)] catalyst.
-
Add the anhydrous solvent, followed by the azide and the alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 45-60 °C) and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.
Note on Catalyst Sensitivity: Some ruthenium catalysts can be sensitive to air and moisture. Therefore, using anhydrous solvents and maintaining an inert atmosphere is recommended for optimal results.[5]
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available from: [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available from: [Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. ResearchGate. Available from: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]
-
General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. ResearchGate. Available from: [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 7(15), 3239–3242. Available from: [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. Available from: [Link]
-
How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. ResearchGate. Available from: [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available from: [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. Available from: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH. Available from: [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chalmers Research. Available from: [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Available from: [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. NIH. Available from: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.chalmers.se [research.chalmers.se]
Technical Support Center: Catalyst Selection for Efficient Triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for the azide-alkyne cycloaddition reaction. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning your synthetic strategy.
Q1: What are the primary catalysts for azide-alkyne cycloaddition, and what is the key difference?
The synthesis of 1,2,3-triazoles via the [3+2] cycloaddition of azides and alkynes is most efficiently achieved using metal catalysts. The two premier catalytic systems are based on copper (Cu) and ruthenium (Ru). The fundamental difference lies in the regioselectivity of the product:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "Click Chemistry," selectively produces 1,4-disubstituted 1,2,3-triazoles .[1][2] It is known for its reliability, mild reaction conditions, and broad functional group tolerance.[2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method complements CuAAC by selectively yielding the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole .[1][3]
The uncatalyzed thermal Huisgen cycloaddition requires harsh conditions (e.g., high heat) and often results in a mixture of both 1,4- and 1,5-regioisomers, making it unsuitable for most applications where regiochemical purity is critical.[1][2]
Q2: How do I choose between a copper (Cu) and a ruthenium (Ru) catalyst for my synthesis?
The choice is dictated almost entirely by the desired triazole regioisomer and the nature of your alkyne substrate.
-
Choose a Copper (Cu) catalyst if:
-
Choose a Ruthenium (Ru) catalyst if:
Below is a decision workflow to guide your selection.
Q3: What is the active catalytic species in CuAAC, and how is it generated?
The active catalyst in CuAAC is the Copper(I) or Cu(I) ion .[4] However, Cu(I) salts can be unstable and prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Therefore, a common and highly effective strategy is to generate the active Cu(I) species in situ from a stable Cu(II) salt precursor.
-
Common Method: The most prevalent method involves using a combination of a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) and a reducing agent.[1][4] Sodium ascorbate is the most widely used reducing agent because it rapidly and cleanly reduces Cu(II) to Cu(I) and helps prevent re-oxidation during the reaction.[1]
-
Other Methods: Other sources of Cu(I) include CuI, CuBr, or [Cu(CH₃CN)₄]PF₆. Disproportionation of a Cu(II) salt in the presence of metallic copper wire can also be used to generate the active Cu(I) species.[1]
Q4: What is the role of ligands in CuAAC reactions?
While some CuAAC reactions proceed without ligands, their inclusion can be critical for success, particularly in challenging systems or biological applications. Ligands serve several key functions:
-
Stabilize the Cu(I) state: Ligands protect the active Cu(I) catalyst from oxidation and disproportionation, increasing its effective concentration and lifespan.[2]
-
Prevent Catalyst Aggregation: In solution, copper acetylides can form unreactive polynuclear complexes or polymers. Ligands can break up these aggregates, maintaining a higher concentration of catalytically active monomeric or dimeric species.[2]
-
Accelerate the Catalytic Cycle: By modulating the electronic properties and coordination sphere of the copper center, ligands can facilitate key steps in the catalytic cycle, leading to significantly enhanced reaction rates. This is especially important for bioconjugation, where reactant concentrations are often low.[2]
-
Increase Solubility: Certain ligands can improve the solubility of the copper catalyst in the chosen reaction medium.[2]
Commonly used ligands include nitrogen-based chelators like tris-(benzyltriazolylmethyl)amine (TBTA) and bathophenanthroline disulfonate (BPS).
Q5: Can I use internal alkynes in my reaction?
It depends on your choice of catalyst.
-
CuAAC: No. The copper-catalyzed reaction requires a terminal alkyne to form the essential copper acetylide intermediate.[3]
-
RuAAC: Yes. The ruthenium-catalyzed pathway is highly effective for both terminal and internal alkynes, providing a reliable route to 1,4,5-trisubstituted (fully substituted) 1,2,3-triazoles.[2][3]
Section 2: Troubleshooting Guide
Even robust reactions like the azide-alkyne cycloaddition can encounter issues. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Product Yield
-
Q: My reaction is not proceeding, or the yield is very low. What are the common causes?
-
A: This is the most common issue and can stem from several factors. Let's diagnose it step-by-step.
-
Inactive Catalyst (CuAAC): The primary suspect is the absence of the active Cu(I) species.
-
Causality: The Cu(I) catalyst may have been oxidized to inactive Cu(II) by dissolved oxygen in your solvents or reagents.
-
Solution:
-
Ensure you are using a sufficient excess of the reducing agent (e.g., 2-5 equivalents of sodium ascorbate relative to the Cu(II) salt).[1]
-
Thoroughly degas your solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes) before adding the catalyst.
-
Consider using a ligand that stabilizes the Cu(I) oxidation state.
-
-
-
Catalyst Deactivation (RuAAC): Ruthenium catalysts, particularly at higher temperatures, can be prone to deactivation.
-
Causality: Prolonged reaction times at high temperatures can lead to catalyst decomposition.[3]
-
Solution:
-
If using thermal heating, try to minimize the reaction time.
-
Consider using microwave irradiation, which can accelerate the reaction and often allows for shorter exposure to high temperatures, potentially reducing catalyst deactivation.[3]
-
-
-
Poor Substrate Reactivity: Certain substrates are inherently less reactive.
-
Causality: Sterically hindered azides or alkynes can slow the reaction rate significantly. Aryl azides with strongly electron-withdrawing groups can also be challenging for RuAAC.[3]
-
Solution:
-
Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[3]
-
Increase the reaction temperature or extend the reaction time, while monitoring for potential catalyst deactivation or side product formation.
-
For problematic aryl azides in RuAAC, switching to a different catalyst precursor like [Cp*RuCl]₄ may improve efficiency.[3]
-
-
-
Incorrect Solvent or Temperature: The reaction environment is critical.
-
Causality: The chosen solvent may not adequately dissolve all reactants, or the temperature may be suboptimal for the specific catalytic system. Some CuAAC reactions show a significant rate acceleration in water.[1] Temperature can also influence the formation of side products.[5][6]
-
Solution:
-
Ensure all components are fully dissolved. A co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O) is often effective.
-
For CuAAC, room temperature is often sufficient.[7] For RuAAC, higher temperatures (e.g., 60-110 °C) are typically required.[3]
-
Consult the literature for conditions optimized for substrates similar to yours.
-
-
-
Problem 2: Formation of Alkyne Homocoupling Side Products (Glaser Coupling)
-
Q: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?
-
A: You are likely observing oxidative homocoupling of your terminal alkyne, a common side reaction in CuAAC.
-
Causality: In the presence of oxygen, the Cu(I) catalyst can promote the dimerization of terminal alkynes to form 1,3-diynes. This side reaction consumes your alkyne and catalyst.
-
Solution:
-
Use a Reducing Agent: The most effective solution is to include an excess of a reducing agent like sodium ascorbate. This maintains a reducing environment, keeping the copper in the +1 oxidation state and suppressing the oxidative homocoupling pathway.[1]
-
Exclude Oxygen: Thoroughly degas all solvents and run the reaction under an inert atmosphere (nitrogen or argon).
-
Add a Ligand: Certain ligands, particularly amines, can help minimize this side reaction.[2]
-
-
Problem 3: Poor Regioselectivity / Mixture of Isomers
-
Q: My catalyzed reaction is producing a mixture of 1,4- and 1,5-triazole isomers. How can I improve selectivity?
-
A: This indicates that a competing, uncatalyzed reaction is occurring or that your catalyst is not performing as expected.
-
Causality: The thermal, uncatalyzed Huisgen cycloaddition, which produces mixtures of regioisomers, becomes significant at elevated temperatures.[1] If your catalyzed reaction requires high heat, you may be inadvertently promoting the non-selective background reaction.
-
Solution:
-
Lower the Reaction Temperature: If possible, lower the temperature to a point where the uncatalyzed reaction is negligible.
-
Ensure Catalyst Activity: Re-evaluate the troubleshooting steps for low yield (Problem 1). If your catalyst is inactive, the only productive pathway available is the thermal one.
-
Confirm Your Catalyst: Double-check that you are using the correct catalyst for your desired isomer. Remember: Cu for 1,4-isomers and Ru for 1,5-isomers .[1][3]
-
-
Problem 4: Difficulty with Product Purification
-
Q: I'm struggling to remove the copper catalyst from my final product. What are the best methods?
-
A: Residual copper can be problematic for downstream applications, especially in biology and materials science.[8] Several strategies can effectively remove it.
-
Causality: Triazoles are excellent N-donor chelating ligands and can bind tightly to copper ions, making them difficult to remove by standard extraction or silica gel chromatography.[8]
-
Solution:
-
Aqueous Washes with a Chelator: Wash the organic layer during workup with an aqueous solution of a strong chelating agent like EDTA or ammonia/ammonium chloride.
-
Use a Heterogeneous Catalyst: Employ a solid-supported or polymeric copper catalyst. These can be easily removed at the end of the reaction by simple filtration, yielding a product with very low copper contamination.[7]
-
Silica Gel Treatment: Sometimes, "plug" filtration through a short pad of silica gel treated with ammonia or a chelating agent can be effective.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for a Standard CuAAC Reaction (CuSO₄/Sodium Ascorbate)
This protocol is a robust starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
-
Reagent Preparation:
-
In a suitable reaction flask, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., a 1:1 mixture of t-BuOH and H₂O or DMSO and H₂O) to a final concentration of 0.1-1.0 M.
-
-
Catalyst Addition:
-
Sequentially add sodium ascorbate (0.1-0.3 eq, from a freshly prepared 1M stock solution in water) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq, from a 1M stock solution in water). A color change to yellow or orange is often observed.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with water, followed by a wash with aqueous ammonia/ammonium chloride to remove residual copper, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
**Protocol 2: General Procedure for a Standard RuAAC Reaction (Cp*RuCl(PPh₃)₂) **
This protocol is a starting point for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
-
Reaction Setup:
-
To an oven-dried reaction flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02-0.05 eq).
-
-
Reagent Addition:
-
Add the alkyne (1.0 eq) and the azide (1.0-1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene, DMF, or benzene) to a final concentration of 0.1-1.0 M.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are generally complete in 2-12 hours.
-
-
Workup and Purification:
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude residue directly by silica gel column chromatography.
-
Section 4: Visual Guides
Simplified Catalytic Cycle of CuAAC
This diagram illustrates the key steps in the copper-catalyzed formation of a 1,4-triazole, highlighting the role of the Cu(I) acetylide intermediate.
Section 5: Data Tables
Table 1: Comparison of CuAAC and RuAAC Catalytic Systems
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product Regioisomer | 1,4-disubstituted [1] | 1,5-disubstituted [3] |
| Alkyne Substrate | Terminal only [3] | Terminal and Internal [3] |
| Typical Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/Ascorbate)[1] | Cp*RuCl complexes[7] |
| Reaction Temperature | Room Temperature to Mild Heat[7] | Elevated (80-110 °C)[3] |
| Common Solvents | H₂O, t-BuOH, DMSO, THF[7] | Toluene, Benzene, DMF[3] |
| Key Advantage | Mild conditions, robust, classic "click" reaction | Access to 1,5-isomers and fully substituted triazoles |
Table 2: Common Cu(I) Sources and Ligands for CuAAC
| Cu(I) Source / System | Description | Advantages |
| CuSO₄ / Sodium Ascorbate | In situ generation of Cu(I) from a stable Cu(II) salt.[1] | Highly reliable, inexpensive, insensitive to oxygen.[4] |
| CuI or CuBr | Direct use of a Cu(I) salt. | Simple, no need for a separate reducing agent. |
| [Cu(PPh₃)₃Br] | A well-defined, air-stable Cu(I) complex.[7] | Active at low catalyst loadings, often requires no additives.[7] |
| TBTA (Ligand) | Tris-(benzyltriazolylmethyl)amine | Accelerates reaction and protects Cu(I) from oxidation. |
| Heterogeneous Catalysts | e.g., Cu supported on polymers or nanoparticles.[5] | Easy removal by filtration, low product contamination. |
Section 6: References
-
Lal, S., & Díez-González, S. (2011). A true Click catalytic system based on commercially available [CuBr(PPh₃)₃]. Journal of Organic Chemistry, 76(8), 2367-2373. [Link]
-
Jana, D., & Li, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Li, Y., et al. (2013). Selective synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole via temperature effect on copper-catalyzed Huisgen cycloaddition. Tetrahedron, 69(48), 9939–9946. [Link]
-
Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8714-8763. [Link]
-
Tripathi, P., et al. (2018). Synthesis of heterogeneous Ru(ii)-1,2,3-triazole catalyst supported over SBA-15. Catalysis Science & Technology, 8(10), 2633-2643. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][5][7]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
-
ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
ISRES Publishing. (2022). A Review on Recent Advances in the Synthesis of 1,2,4-Triazole Compounds. ISRES Publishing. [Link]
-
Wąs, B., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 27(1), 1008. [Link]
-
González-Calderón, D., et al. (2018). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. Journal of the Mexican Chemical Society, 62(2). [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Accelerating Multi-Step Triazole Synthesis
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for multi-step triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic workflows, with a specific focus on reducing reaction times. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments. This resource is structured in a question-and-answer format to directly address common challenges encountered in the lab.
The synthesis of 1,2,3-triazoles, particularly through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of modern chemistry, valued for its reliability and wide functional group tolerance.[1] However, achieving rapid, high-yielding, and clean conversions in a multi-step sequence can be challenging. Sluggish reactions, difficult purifications, and unwanted side products can create significant bottlenecks, extending project timelines. This guide provides actionable solutions to these common problems.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues related to reaction kinetics in triazole synthesis.
Category 1: Optimizing the Core CuAAC Reaction
Q1: My standard CuAAC reaction is extremely slow or has stalled completely. What are the most common causes and how do I troubleshoot them?
A stalled CuAAC reaction is a frequent issue, often stemming from the deactivation of the essential Cu(I) catalyst. Here is a systematic approach to diagnosing the problem.
Causality: The catalytic cycle of the CuAAC reaction relies on the copper remaining in its +1 oxidation state. Oxidation to Cu(II) by dissolved oxygen or other oxidants in the reaction mixture will halt the cycle. Additionally, coordinating functional groups on your substrates or impurities in the solvent can bind to the copper catalyst, inhibiting its activity.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting slow CuAAC reactions.
Q2: How does my choice of copper catalyst and ligand impact reaction speed?
The selection of the catalyst system is arguably the most critical factor for accelerating the CuAAC reaction. While simple copper salts like CuI or CuSO₄ (with a reducing agent) work, a coordinated system is far superior.
Expertise & Experience:
-
Copper Source: While Cu(II) salts like CuSO₄ are often used with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) in situ, starting with a Cu(I) salt such as CuBr or CuI can be more direct. However, Cu(I) salts have poor solubility in many organic solvents and are prone to oxidation.
-
The Role of Ligands: Ligands are essential for both accelerating the reaction and protecting the Cu(I) catalytic center.[2]
-
Acceleration: Ligands modulate the electronic properties of the copper center, facilitating the key steps of the catalytic cycle.
-
Stabilization: Ligands like tris(benzyltriazolyl)methylamine (TBTA) chelate the Cu(I) ion, protecting it from oxidation and preventing it from disproportionating or forming inactive complexes.[2]
-
Advanced Ligands: N-heterocyclic carbene (NHC)-based ligands have been shown to create highly active polynuclear copper catalysts that can achieve quantitative conversion in minutes at very low catalyst loadings (down to 25-50 ppm).[3]
-
Authoritative Grounding: The use of a ligand such as TBTA has been demonstrated to significantly accelerate the reaction and stabilize the Cu(I) oxidation state, which is particularly crucial for bioconjugation in aqueous mixtures.[2]
Q3: My reaction is clean but slow. Can I simply increase the temperature?
Increasing the temperature is a common strategy to increase reaction rates, but it must be approached with caution.[4]
Causality: According to the Arrhenius equation, reaction rates increase with temperature. However, this also applies to potential side reactions. The stability of your substrates and the catalyst system at higher temperatures is a major concern.
Trustworthiness - A Self-Validating Approach:
-
Run a Control: Set up a small-scale reaction at room temperature.
-
Incremental Increase: Set up parallel reactions at slightly elevated temperatures (e.g., 40 °C, 60 °C).
-
Monitor by TLC/LC-MS: After a set time (e.g., 1 hour), analyze all reactions. Compare not only the conversion to the desired product but also the formation of new impurity spots.
-
Analyze Results: If the higher temperature yields a faster conversion without a significant increase in side products, it is a viable strategy. However, if decomposition or new side products appear, this approach is unsuitable for your specific substrates. While higher temperatures can work, Staudinger ligations, for example, may require up to 50°C to see a rate increase, which isn't always compatible with in-vivo applications.[4][5]
Category 2: Advanced Acceleration Technologies
Q4: I need to dramatically reduce my synthesis time from hours to minutes. Is microwave-assisted synthesis a good option?
Yes, microwave-assisted synthesis is an outstanding and well-established method for drastically reducing reaction times in triazole synthesis.[6]
Expertise & Experience: Microwave energy efficiently and uniformly heats the reaction mixture, leading to rapid temperature elevation and dramatic rate acceleration. It is not uncommon to see reactions that take 12-24 hours at room temperature finish in 5-15 minutes in a microwave reactor.[2]
Key Parameters for Optimization:
-
Solvent: The choice of solvent is critical for efficient microwave heating. Solvents with high dielectric constants and the ability to absorb microwave energy are preferred. Toluene and DMF are often effective choices.[7]
-
Catalyst Loading: Microwave heating can sometimes allow for lower catalyst loadings, but this must be optimized.[7]
-
Temperature & Time: These are the primary variables. A screening approach is best to find the optimal balance between speed and preventing degradation.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Rationale for Acceleration |
| Reaction Time | Hours to Days | Seconds to Minutes | Direct, rapid, and uniform heating of the solvent and reactants. |
| Heating Method | Conduction/Convection (slow, uneven) | Dielectric Heating (fast, uniform) | Avoids localized overheating at the vessel walls, reducing side product formation. |
| Typical Solvents | Broad range | Polar solvents preferred (e.g., DMF, Toluene, Dioxane)[7] | Efficient absorption of microwave energy is required for rapid heating. |
Protocol: See the "Experimental Protocols" section below for a detailed microwave-assisted synthesis workflow.
Q5: What is flow chemistry and how can it accelerate a multi-step synthesis?
Flow chemistry is a paradigm shift from traditional batch processing. Reagents are continuously pumped through a network of tubes and reactors, where they mix and react. This technology offers exceptional control over reaction parameters and can significantly accelerate the overall workflow, especially in multi-step sequences.[8]
Causality:
-
Enhanced Heat & Mass Transfer: The small dimensions of flow reactors provide a very high surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling and efficient mixing. This level of control is impossible in a round-bottom flask.
-
Integration of Steps: In a multi-step synthesis, the output of one reactor can be directly fed into the next, eliminating the need for time-consuming workup and isolation of intermediates.[9]
-
In-line Purification: Purification steps, which are often the most time-consuming part of a synthesis, can be integrated directly into the flow path.[9][10]
Caption: Comparison of a multi-step batch synthesis workflow vs. an integrated flow chemistry approach.
Authoritative Grounding: Pfizer chemists developed a continuous flow process for a library of triazoles where the copper catalyst was supplied by the heated copper tubing itself, demonstrating a highly efficient and integrated system.[2]
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with Ligand Acceleration
This protocol describes a robust method for synthesizing a 1,4-disubstituted 1,2,3-triazole using a Cu(I) source and a stabilizing ligand.
-
Reagent Preparation:
-
Dissolve the alkyne (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent (e.g., DMSO/t-BuOH/H₂O mixture).
-
Prepare a fresh stock solution of the catalyst system:
-
Sodium Ascorbate (0.2 eq)
-
Copper(II) Sulfate Pentahydrate (0.02 eq)
-
TBTA ligand (0.02 eq)
-
-
-
Deoxygenation: Sparge the reaction mixture with a stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Initiation: Add the catalyst stock solution to the stirring reaction mixture under a positive pressure of inert gas.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 30-60 minutes. A typical reaction is complete within 1-4 hours.
-
Workup and Purification:
-
Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Microwave-Assisted High-Speed CuAAC Synthesis
This protocol is designed for rapid synthesis using a dedicated microwave reactor.
-
Reagent Preparation:
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 100-120 °C (start with a lower temperature and optimize).
-
Time: 5-10 minutes.
-
Power: Use variable power with stirring to ensure even heating.
-
-
-
Cooling and Workup:
-
Allow the vial to cool to room temperature before carefully uncapping.
-
Transfer the reaction mixture to a flask, concentrate to remove the solvent, and purify the residue by column chromatography.
-
References
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]
-
Willis, M. C., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 27(1008). Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, National Institutes of Health. Available at: [Link]
-
Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1947–1961. Available at: [Link]
-
Ryba, J., Pandya, B., & Marcaurelle, L. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. Available at: [Link]
-
Fokin, V. V., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(24), 9550-9566. Available at: [Link]
-
An, H. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 34(7), 1143-1156. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]
-
Kracher, D., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4998. Available at: [Link]
-
Unbelievable Challenges in Triazole Synthesis! (2021, January 15). YouTube. Retrieved from [Link]
-
CuAAC click triazole synthesis - laboratory experiment (2022, January 10). YouTube. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2016). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology, 6(10), 3281-3304. Available at: [Link]
-
Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (2021). ResearchGate. Available at: [Link]
-
Ley, S. V., et al. (2023). Advanced In-Line Purification Technologies in Multistep Continuous Flow Pharmaceutical Synthesis. Organic Process Research & Development, 27(5), 795-814. Available at: [Link]
-
An, H. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC, National Institutes of Health. Available at: [Link]
-
Finn, M. G., et al. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 130(30), 9626-9627. Available at: [Link]
-
Li, W., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(18), 9277-9289. Available at: [Link]
-
Sharma, S., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(3), 1735-1756. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules, 27(9), 2683. Available at: [Link]
-
Britton, J., & Raston, C. L. (2017). Inline purification in continuous flow synthesis – opportunities and challenges. Chemical Society Reviews, 46(5), 1250-1271. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadinstitute.org [broadinstitute.org]
- 8. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its unique chemical properties and its role as a bioisostere for amide bonds.[1] Compounds built around this nucleus are integral to the development of pharmaceuticals, including anti-HIV, anticancer, and antimicrobial agents.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their efficacy and selectivity. Therefore, the accurate determination of their crystal structure is not merely an academic exercise but a critical step in the drug discovery pipeline.
This guide provides an in-depth analysis of the gold-standard method for this purpose—Single-Crystal X-ray Diffraction (SCXRD)—using (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol as our reference compound. Furthermore, we will objectively compare SCXRD with powerful alternative techniques, offering experimental insights to guide researchers in selecting the most appropriate method for their specific challenges.
Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the unequivocal gold standard for determining the atomic structure of crystalline materials when a single crystal of sufficient size and quality is available.[2] It provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding molecular conformation and packing.
Experimental Protocol: Structure Determination of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
This protocol represents a robust, field-proven workflow synthesized from best practices for small organic molecules.
Step 1: Crystallization
-
Rationale: The success of SCXRD is entirely dependent on the quality of the single crystal. The goal is to grow a crystal that is large enough for mounting and has a well-ordered internal lattice. Slow evaporation is a common and effective technique for small molecules as it allows molecules to gradually and orderly deposit onto the growing crystal lattice.
-
Procedure:
-
Dissolve ~10 mg of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol (purity >95%) in 1 mL of a 1:1 (v/v) solution of ethanol and distilled water in a small, clean vial.
-
Loosely cap the vial to permit slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at room temperature (20-22°C).
-
Monitor for crystal growth over 3-7 days. Suitable crystals often appear as colorless, prismatic needles.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: The crystal must be cryo-cooled to minimize thermal vibrations of the atoms and protect it from radiation damage caused by the high-intensity X-ray beam. This results in a higher quality diffraction pattern and more precise structural data.
-
Procedure:
-
Select a suitable single crystal (approx. 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a cryo-loop using a small amount of paratone-N oil.
-
Flash-cool the crystal to 100 K in a stream of cold nitrogen gas on the goniometer head of the diffractometer.
-
Perform data collection using a modern diffractometer equipped with a Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å) radiation source and a CCD or CMOS detector.
-
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles (e.g., 0.5° per frame).
-
Step 3: Data Processing and Structure Solution
-
Rationale: The raw diffraction images must be processed to integrate the intensities of the diffraction spots, correct for experimental factors, and merge the data. The resulting file contains the unique reflection data used to solve the structure. Direct methods or Patterson methods are then used to determine the initial positions of the atoms, creating a preliminary structural model.
-
Procedure:
-
Process the raw data using software such as CrysAlisPro or SAINT. This includes integration, scaling, and absorption correction.
-
Determine the unit cell parameters and space group. Based on analyses of similar triazole derivatives, a monoclinic space group such as P2₁/c is a probable outcome.[3][4]
-
Solve the structure using software like SHELXT or Olex2.Solve, which employs dual-space recycling methods to find the initial atomic positions.
-
Step 4: Structure Refinement
-
Rationale: The initial model is an approximation. Refinement is an iterative process that adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
-
Procedure:
-
Refine the structural model using a full-matrix least-squares program such as SHELXL.
-
Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints (e.g., a riding model).
-
Continue refinement until convergence is reached, indicated by minimal shifts in atomic parameters and a stable R-factor (goodness-of-fit indicator). A final R1 value below 5% is indicative of a well-refined structure.
-
Anticipated Crystallographic Data
The following table summarizes the expected crystallographic parameters for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, based on data from structurally related compounds.[3][5]
| Parameter | Expected Value |
| Chemical Formula | C₁₀H₁₁N₃O |
| Formula Weight | 189.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-8 |
| c (Å) | ~15-18 |
| β (°) | ~95-105 |
| Volume (ų) | ~1000-1200 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
SCXRD Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure analysis of [5-(4-meth-oxy-phen-yl)-2-methyl-2 H-1,2,3-triazol-4-yl](thio-phen-2-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of 5-chloromethyl-N-methyl-4-[(4-phenyl-1,2,3-triazol-1-yl)methyl]isoxazolidine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole Isomers: A Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
Abstract
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its remarkable stability, synthetic accessibility, and capacity for diverse biological interactions.[1][2] This five-membered heterocycle exists as two principal tautomers: 1H-1,2,3-triazole and 2H-1,2,3-triazole.[3] While often treated as a single entity, the specific isomeric form of the triazole ring can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. In aqueous solution, the two forms exist in equilibrium, with the 2H-tautomer often being the more thermodynamically stable and major form.[4][5] This guide provides a comparative analysis of these two isomers, offering experimental insights and data-driven comparisons to inform rational drug design and development. We will explore the structural nuances, delve into comparative bioactivities across different therapeutic areas, and provide validated experimental protocols for assessing these differences.
The Isomeric Dichotomy: Structural and Physicochemical Distinctions
The fundamental difference between the 1H- and 2H-1,2,3-triazoles lies in the position of the endocyclic proton, which in turn dictates the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities.[6] These properties are critical determinants of how a molecule interacts with biological targets like enzymes and receptors.
-
1H-1,2,3-Triazole: Characterized by the proton residing on the N1 nitrogen. This arrangement results in an asymmetric structure with a significant dipole moment. The N2 and N3 atoms act as hydrogen bond acceptors, while the N1-H group is a hydrogen bond donor.
-
2H-1,2,3-Triazole: The proton is located on the N2 nitrogen, creating a C2v symmetric structure.[3] This isomer is generally more stable than its 1H counterpart in the gas phase and in solution.[3][5] While it also possesses hydrogen bond accepting nitrogen atoms (N1 and N3), the central position of the N2-H donor group presents a distinct spatial arrangement for molecular recognition.
The ability of 1,2,3-triazoles to engage in hydrogen bonding and dipole interactions is key to their function as bioisosteres of amide bonds, which can favor binding to biological targets and enhance solubility.[6] The distinct electronic and steric profiles of the 1H and 2H isomers mean they are not truly interchangeable, and their differential effects must be considered.
Caption: Tautomeric equilibrium between 1H- and 2H-1,2,3-triazole isomers.
Synthetic Accessibility: The Dominance of the 1H-Isomer
A critical factor influencing the prevalence of an isomer in research is its synthetic accessibility. The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made 1,4-disubstituted 1H-1,2,3-triazoles exceptionally easy to synthesize.[6][7] Ruthenium-catalyzed variants can selectively yield the 1,5-disubstituted 1H isomer.[6]
Conversely, the synthesis of substituted 2H-1,2,3-triazoles is often more complex and less general, limiting their exploration in large-scale screening campaigns.[6] This synthetic bias is a crucial piece of causality: the vast body of literature on the bioactivity of 1,2,3-triazoles is predominantly focused on the 1H-isomers, not necessarily because they are inherently superior, but because they are more readily prepared.
Comparative Bioactivity: A Tale of Two Isomers
Despite the research bias towards the 1H-isomer, evidence suggests that the isomeric form is a critical determinant of biological function. The 1,2,3-triazole scaffold is present in numerous approved drugs, including the antibacterial agent Tazobactam and the anticancer agent Carboxyamidotriazole (CAI).[2][4]
Anticancer Activity
Derivatives of 1,2,3-triazoles have demonstrated significant antiproliferative effects across a wide range of cancer cell lines.[8][9] The mechanism often involves the induction of cell cycle arrest and apoptosis.[8][10]
While direct head-to-head comparisons of 1H and 2H isomers within the same molecular framework are rare in the literature, the overwhelming majority of potent 1,2,3-triazole-based anticancer agents reported are 1H-isomers.[10][11] For example, new hybrids of chrysin containing a 1,4-disubstituted 1H-1,2,3-triazole moiety showed potent activity against various cancer cell lines.[8] Similarly, a study on phosphonate-containing 1H-1,2,3-triazoles found a derivative that inhibited the cell cycle at the G0/G1 phase and induced apoptosis in HT-1080 fibrosarcoma cells.[10]
Causality: The specific geometry and electronic distribution of the 1H-isomer may facilitate more effective binding to the active sites of cancer-related enzymes or receptors. The nitrogen atoms of the triazole ring are often responsible for critical enzyme-inhibitor interactions, and their precise location matters.[12]
Antimicrobial Activity
The 1,2,3-triazole nucleus is a key component in compounds exhibiting antibacterial and antifungal properties.[13][14][15]
-
Antibacterial: The drug Tazobactam, a β-lactamase inhibitor, contains a 1H-1,2,3-triazole ring. This highlights the compatibility of the 1H-isomer with antibacterial activity. Studies have shown that novel 1,2,3-triazoles linked to carbohydrate units exhibit promising activity against Gram-positive bacteria like Staphylococcus aureus.[14][16]
-
Antifungal: Research has demonstrated that coordinating transition metals like cobalt(II) or nickel(II) with 1,2,3-triazole ligands can significantly enhance antifungal activity compared to the metal salt alone.[15] While this study did not differentiate between isomers, it underscores the triazole ring's role as a potent pharmacophore in this domain.
Enzyme Inhibition
The ability of 1,2,3-triazoles to act as enzyme inhibitors is well-documented, spanning targets from cholinesterases to carbonic anhydrases and α-glucosidase.[12][17][18] This is where the structural differences between the isomers can be most mechanistically interrogated. The different dipole moments and the spatial orientation of the hydrogen-bond donating NH group can lead to distinct binding modes and affinities within an enzyme's active site.
For instance, a series of novel 1H-1,2,3-triazole analogs were identified as moderate inhibitors of carbonic anhydrase-II.[18] Molecular docking studies suggested that their inhibitory potential stemmed from direct binding with active site residues.[18] Similarly, bis-coumarin-1H-1,2,3-triazole hybrids have shown excellent α-glucosidase inhibitory activity, far surpassing the standard drug acarbose.[17] While these studies focus on the 1H-isomer, it is plausible that a 2H-isomer of the same scaffold could exhibit different, potentially weaker or stronger, inhibition due to altered binding geometry.
Table 1: Representative Bioactivity of 1,2,3-Triazole Derivatives (Primarily 1H-Isomers)
| Compound Class | Target/Activity | Model/Cell Line | Potency (IC50/MIC) | Reference |
| Chrysin-1,2,3-triazole Hybrids | Anticancer | A549 (Lung Cancer) | 1.02–74.28 µM | [11] |
| Etodolac-1,2,3-triazole Hybrids | Anticancer | A549 (Lung Cancer) | 3.29–10.71 µM | [11] |
| Phenothiazine-1,2,3-triazole Hybrids | Antitubercular | M. tuberculosis H37Rv | 1.6 µg/mL | [17] |
| Bis-coumarin-1,2,3-triazole Hybrids | α-glucosidase Inhibition | Yeast α-glucosidase | 13.0 ± 1.5 µM | [17] |
| Quinazolinone-1,2,3-triazole Hybrids | α-glucosidase Inhibition | Yeast α-glucosidase | 181.0–474.5 µM | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure trustworthiness and provide a self-validating system, this section details a standard protocol for assessing the cytotoxic (anticancer) activity of triazole isomers. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell line (e.g., A549, HT-1080)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Test compounds (1H- and 2H-triazole isomers) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and are well-adhered before the introduction of the test compounds.
-
-
Compound Treatment: Prepare serial dilutions of your 1H- and 2H-triazole isomers from a concentrated stock solution. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove 100 µL of the medium from each well. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.
-
Causality: Only viable cells with active mitochondria can reduce the MTT reagent. The incubation time allows for sufficient formazan to accumulate.
-
-
Solubilization: After the MTT incubation, carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Causality: The formazan product is an insoluble crystal. Solubilization is necessary to create a homogenous solution for accurate spectrophotometric measurement.
-
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (% viability vs. log concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each isomer using non-linear regression analysis.
Conclusion and Future Outlook
The isomeric state of the 1,2,3-triazole ring is a critical, yet often overlooked, factor in determining the ultimate biological activity of a compound. While the synthetic accessibility of 1H-1,2,3-triazoles has led to their dominance in medicinal chemistry literature, this does not preclude the 2H-isomers from possessing equal or even superior activity for certain biological targets. The subtle differences in dipole moment, stability, and the spatial arrangement of hydrogen bond donors and acceptors can translate into significant variations in binding affinity and pharmacological effect.
For drug development professionals, this guide underscores the necessity of moving beyond the convenient synthesis of 1H-isomers. A truly comprehensive structure-activity relationship (SAR) study should endeavor to synthesize and test both isomeric forms of a lead compound. The development of more efficient and versatile synthetic routes to 2H-1,2,3-triazoles will be a key enabler in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold. By systematically comparing these isomers using validated assays, researchers can make more informed decisions, leading to the design of more potent and selective therapeutic agents.
References
-
Title: 1H-1,2,3-Triazole. Source: American Chemical Society. URL: [Link]
-
Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Source: PubMed Central. URL: [Link]
-
Title: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Source: Taylor & Francis Online. URL: [Link]
-
Title: Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Source: PubMed. URL: [Link]
-
Title: 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Source: IOSR Journal of Pharmacy and Biological Sciences. URL: [Link]
-
Title: Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. Source: ResearchGate. URL: [Link]
-
Title: Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: 1,2,3-Triazole - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Synthesis of 1,2,3-Triazoles. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Source: ACS Publications. URL: [Link]
-
Title: The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Source: PubMed. URL: [Link]
-
Title: Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. Source: ResearchGate. URL: [Link]
-
Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Source: MDPI. URL: [Link]
-
Title: Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Source: ResearchGate. URL: [Link]
-
Title: 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Source: Frontiers in Chemistry. URL: [Link]
Sources
- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 16. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iosrjournals.org [iosrjournals.org]
- 18. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Triazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, establishing a clear and robust mechanism of action (MoA) is paramount to the successful development of any therapeutic agent. Triazole-based compounds represent a significant class of enzyme inhibitors with broad applications, from antifungal agents to cancer therapeutics. Their efficacy often hinges on a specific nitrogen atom in the triazole ring coordinating with a metal cofactor, such as the heme iron in cytochrome P450 (CYP) enzymes, or interacting with key active site residues.[1][2]
This guide provides an in-depth comparison of essential experimental methodologies for validating the MoA of novel triazole-based enzyme inhibitors. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, ensuring a self-validating and comprehensive approach to MoA confirmation.
The Foundational Pillar: Enzyme Kinetics
Understanding how an inhibitor affects the catalytic activity of its target enzyme is the first and most critical step. Enzyme kinetics studies provide quantitative measures of inhibitor potency and can offer the first clues into the binding mechanism.
Determining Inhibitor Potency: The IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a functional measure of potency.
Experimental Protocol: Determination of IC₅₀
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the triazole inhibitor over a broad concentration range (e.g., from picomolar to micromolar).
-
-
Assay Setup:
-
In a multi-well plate, combine the enzyme and varying concentrations of the inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Elucidating the Mode of Inhibition: Kᵢ and Inhibition Models
While the IC₅₀ is a useful measure of potency, it can be influenced by the substrate concentration. The inhibition constant (Kᵢ) is a more fundamental measure of the affinity of the inhibitor for the enzyme.[3] Determining the Kᵢ requires experiments that also reveal the mode of inhibition: competitive, non-competitive, uncompetitive, or mixed.[3][4]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[3]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and affects the enzyme's catalytic efficiency. This reduces the Vₘₐₓ but does not change the Kₘ.[5][6]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vₘₐₓ and Kₘ.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.
Experimental Protocol: Determining Kᵢ and Mode of Inhibition
-
Experimental Design: Perform a series of enzyme activity assays with varying concentrations of both the substrate and the inhibitor.
-
Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Graphical Analysis:
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate]. The pattern of line intersections for different inhibitor concentrations reveals the mode of inhibition.[4][5][6][7] For competitive inhibition, the lines intersect on the y-axis.[6] For non-competitive inhibition, the lines intersect on the x-axis. For uncompetitive inhibition, the lines are parallel.
-
Dixon Plot: Plot 1/V₀ versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines can be used to determine Kᵢ.
-
Caption: Reversible enzyme inhibition models.
The Biophysical Lens: Quantifying Direct Binding
While enzyme kinetics infers binding from changes in activity, biophysical techniques directly measure the interaction between the inhibitor and the enzyme. This provides orthogonal validation and a deeper thermodynamic and kinetic understanding of the binding event.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event.[8] This allows for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[9] ITC is performed with both molecules free in solution, providing a true measure of the binding thermodynamics.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze both the purified enzyme and the triazole inhibitor into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both the enzyme and inhibitor solutions.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe.
-
Set the experimental temperature and allow the instrument to equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real time.[10] One binding partner (the ligand, typically the enzyme) is immobilized on the sensor surface, and the other (the analyte, the inhibitor) is flowed over the surface.[10][11] This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).[11]
Experimental Protocol: Surface Plasmon Resonance
-
Sensor Chip Preparation:
-
Select a suitable sensor chip and immobilize the purified enzyme to its surface using a chosen coupling chemistry (e.g., amine coupling).
-
Block any remaining active sites on the surface to prevent non-specific binding.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the triazole inhibitor over the surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).
-
Inject a regeneration solution to remove any remaining bound inhibitor, preparing the surface for the next cycle.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to kinetic models to determine kₐ and kₔ.
-
Calculate the K₋ from the ratio of kₔ to kₐ.
-
Caption: A comprehensive workflow for MoA validation.
Comparison of Key Validation Techniques
| Technique | Parameters Measured | Advantages | Disadvantages | Best For |
| Enzyme Kinetics | IC₅₀, Kᵢ, Mode of Inhibition (Competitive, Non-competitive, etc.) | High-throughput, functional information, relatively low cost. | Indirect measure of binding, IC₅₀ is assay-dependent. | Initial screening, determining functional potency, and initial MoA hypothesis. |
| Isothermal Titration Calorimetry (ITC) | Kₐ (K₋), ΔH, ΔS, Stoichiometry (n) | "Gold standard" for thermodynamics, solution-based (no immobilization), direct measurement.[9] | Lower throughput, requires larger amounts of pure sample, may not detect very weak interactions.[9] | Detailed thermodynamic characterization of the binding interaction. |
| Surface Plasmon Resonance (SPR) | kₐ, kₔ, K₋ | Real-time kinetic data, high sensitivity (can detect weak interactions), requires small sample volumes.[9] | Requires immobilization of one partner which may affect its activity, potential for non-specific binding.[9] | Detailed kinetic profiling of the binding interaction, fragment-based screening. |
| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex | Provides a direct visualization of the binding mode at the atomic level. | Technically challenging (requires protein crystallization), static picture of the interaction.[12] | Definitive confirmation of the binding site and orientation of the inhibitor. |
The Definitive Proof: Structural Biology
The ultimate validation of a triazole inhibitor's MoA comes from visualizing its interaction with the target enzyme at an atomic level. X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, offering unequivocal evidence of the binding site and the specific molecular interactions.
X-ray Crystallography: Visualizing the Interaction
This powerful technique involves growing a crystal of the enzyme in complex with the inhibitor and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
For triazole-based inhibitors of cytochrome P450 enzymes, crystallography can confirm the coordination of the triazole nitrogen to the heme iron and reveal the specific amino acid residues in the active site that interact with other parts of the inhibitor molecule.[13]
Experimental Protocol: X-ray Crystallography of an Enzyme-Inhibitor Complex
-
Protein Expression and Purification: Produce and purify large quantities of high-purity, active enzyme.
-
Crystallization:
-
Co-crystallization: The enzyme and inhibitor are mixed together prior to setting up crystallization trials.
-
Soaking: Pre-grown crystals of the apo-enzyme are soaked in a solution containing a high concentration of the inhibitor.[14]
-
-
X-ray Diffraction Data Collection:
-
The crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the electron density map.
-
An atomic model of the enzyme-inhibitor complex is built into the electron density map and refined to produce the final structure.
-
By integrating these orthogonal approaches—functional assays (enzyme kinetics), direct binding measurements (biophysics), and high-resolution imaging (structural biology)—researchers can build a comprehensive and irrefutable case for the mechanism of action of a novel triazole-based enzyme inhibitor. This rigorous, multi-faceted validation is the bedrock of successful and impactful drug discovery and development.
References
-
Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]
-
Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]
- Di Trani, J. M., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- van der Veen, B. A., et al. (2014). Isothermal titration calorimetry and surface plasmon resonance allow quantifying substrate binding to different binding sites of Bacillus subtilis xylanase. FEBS Letters, 588(17), 3028-3033.
- Wang, Z., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
- García-Pascual, P., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv.
- Hagedoorn, P.-L. (2022). Isothermal Titration Calorimetry in Biocatalysis.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Unitt, J. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). A Simple Guide to Surface Plasmon Resonance. Retrieved from [Link]
- Ferreira, K. N., et al. (2022). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 23(23), 14789.
- Nakagawa, T., et al. (2016). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods, 82, 82-88.
- Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Current protocols in protein science, Chapter 20, Unit 20.8.
- Ganesan, R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biochemistry, 59(43), 4169-4180.
- Jones, J. P., et al. (2015). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Journal of the American Chemical Society, 137(23), 7436-7445.
-
ResearchGate. (n.d.). Comparison of different binding mechanism of inhibitors and their effect on enzyme kinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
- Ganesan, R., et al. (2020). (PDF) Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
- Moody, P. C. E., et al. (2021). To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Inorganic Chemistry, 60(24), 19137-19148.
-
ResearchGate. (2023). (PDF) A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]
- Yin, W., et al. (2018). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Structural Biology, 74(Pt 11), 1083-1094.
- Yamoah, E. N., et al. (2010). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology (Clifton, N.J.), 648, 261-277.
- Rudolf, A. F., et al. (2014).
- Wang, S., et al. (2006). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & medicinal chemistry, 14(12), 4012-4022.
- Podust, L. M., et al. (2001). Crystal structure of cytochrome P450 14-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors.
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
SciSpace. (n.d.). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
- Fabini, E., et al. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5094.
- Serra, G., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. Molecules (Basel, Switzerland), 29(18), 4304.
- Borch, J., & Roepstorff, P. (2004). Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry. Analytical chemistry, 76(18), 5243-5248.
-
MDPI. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]
- Ganesan, R., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(13), 8211-8218.
-
Unitt, J. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Limitations of conventional inhibitor classifications. Retrieved from [Link]
-
Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]
- Renault, N., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 33.
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]
-
Domainex. (n.d.). Structure-aided drug design. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
JoVE. (2022). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview. Retrieved from [Link]
Sources
- 1. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Untitled Document [homepages.ucl.ac.uk]
- 4. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 10. criver.com [criver.com]
- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 12. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Triazole Antifungals and Existing Drugs
In the landscape of clinical mycology, the escalating incidence of invasive fungal infections (IFIs), particularly among immunocompromised populations, presents a continuous challenge. This has intensified the demand for robust and effective antifungal therapies. The triazole class of antifungals has become a cornerstone of treatment and prophylaxis against a wide array of fungal pathogens.[1][2] This guide provides a comprehensive comparison of the efficacy of triazole antifungals with other major classes, namely polyenes and echinocandins. We will delve into their mechanisms of action, comparative in vitro and in vivo efficacy supported by experimental data, and the ever-pertinent issue of antifungal resistance. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the causal logic behind the experimental methodologies that validate these findings.
Mechanisms of Action: A Tale of Three Targets
Understanding the fundamental mechanism of action is critical to appreciating the efficacy and limitations of any antimicrobial agent. The three major classes of systemic antifungals each exploit a different essential component of the fungal cell.
-
Triazoles: This class targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][3] This enzyme is a crucial catalyst in the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane responsible for maintaining its integrity and fluidity.[2] By inhibiting this enzyme, triazoles deplete ergosterol and cause the accumulation of toxic methylated sterol precursors, leading to cell growth arrest (fungistatic effect) or cell death (fungicidal effect), depending on the specific drug and fungus.[4]
-
Polyenes (e.g., Amphotericin B): The oldest class of systemic antifungals, polyenes directly target ergosterol in the fungal cell membrane. They bind to ergosterol, forming pores or channels that disrupt the membrane's osmotic integrity. This leads to the leakage of essential intracellular contents, such as ions and small organic molecules, ultimately resulting in fungal cell death.
-
Echinocandins (e.g., Caspofungin, Micafungin): Representing the newest class, echinocandins uniquely target the fungal cell wall, a structure absent in mammalian cells. They non-competitively inhibit the enzyme β-1,3-D-glucan synthase (encoded by FKS genes), which is responsible for synthesizing β-1,3-D-glucan, a critical polysaccharide for maintaining the structural integrity of the cell wall.[5][6] This disruption leads to osmotic instability and cell lysis.
The following diagram illustrates these distinct molecular pathways.
Comparative In Vitro Efficacy: The MIC Story
In vitro susceptibility testing is a cornerstone of antifungal drug development and clinical decision-making. The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility.[7][8]
The choice of method is critical for data integrity. The CLSI M27-A3 and EUCAST E.DEF 7.3.2 documents provide detailed broth microdilution methodologies for yeasts, specifying parameters like the RPMI 1640 medium, inoculum size, incubation time, and endpoint reading criteria, which are essential for generating comparable data across laboratories.[9][10][11]
The following table summarizes the comparative in vitro activities of representative triazoles, echinocandins, and polyenes against key fungal pathogens, with data synthesized from surveillance studies.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Candida albicans | Fluconazole | 0.12 - 4 | 0.25 | 0.5 | 0.28 |
| Voriconazole | ≤0.015 - 0.25 | 0.015 | 0.03 | 0.016 | |
| Caspofungin | 0.03 - 0.5 | 0.06 | 0.12 | 0.06 | |
| Amphotericin B | 0.12 - 1 | 0.5 | 1 | 0.45 | |
| Candida glabrata | Fluconazole | 0.5 - >64 | 8 | 32 | 10.2 |
| Voriconazole | 0.03 - 8 | 0.25 | 2 | 0.35 | |
| Caspofungin | 0.06 - 1 | 0.12 | 0.25 | 0.13 | |
| Amphotericin B | 0.12 - 2 | 0.5 | 1 | 0.55 | |
| Aspergillus fumigatus | Voriconazole | 0.12 - 2 | 0.5 | 1 | 0.48 |
| Posaconazole | ≤0.015 - 0.5 | 0.06 | 0.12 | 0.06 | |
| Caspofungin (MEC) | 0.015 - 0.25 | 0.03 | 0.06 | 0.03 | |
| Amphotericin B | 0.25 - 2 | 1 | 1 | 0.89 | |
| Cryptococcus neoformans | Fluconazole | 0.5 - 16 | 2 | 8 | 2.5 |
| Voriconazole | 0.03 - 0.5 | 0.06 | 0.12 | 0.07 | |
| Amphotericin B | 0.12 - 1 | 0.25 | 0.5 | 0.28 | |
| Echinocandins | - | - | - | (Poor activity) |
Data compiled from multiple sources.[12] MIC values can vary by geographic location and testing methodology. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of isolates are inhibited, respectively. MEC = Minimum Effective Concentration, used for echinocandins against molds.
Key Insights from In Vitro Data:
-
Triazoles (e.g., voriconazole, posaconazole) generally exhibit potent, broad-spectrum activity against both yeasts and molds.[13] However, elevated MICs for fluconazole against Candida glabrata are common.
-
Echinocandins show excellent activity against most Candida species, including fluconazole-resistant C. glabrata. They are fungistatic against Aspergillus species and have poor activity against Cryptococcus neoformans.[14]
-
Amphotericin B retains broad-spectrum activity, but often with higher MICs compared to newer triazoles and echinocandins against certain species.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
This protocol is a self-validating system when performed with appropriate quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of antifungal agents in a suitable solvent (e.g., DMSO for triazoles) at 100 times the highest final concentration to be tested.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Inoculum Dilution: Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculation and Incubation: Add 100 µL of the final diluted inoculum to each well of the microdilution plate. Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50% for azoles and polyenes, or complete inhibition for echinocandins) in growth compared to the drug-free control well.
Comparative In Vivo Efficacy: From Bench to Bedside
While in vitro data are invaluable, in vivo animal models are essential for evaluating the pharmacokinetics, pharmacodynamics, and overall efficacy of an antifungal in a complex biological system.[15] Murine models of disseminated candidiasis and invasive aspergillosis are standard for preclinical assessment.[16] Efficacy is typically measured by the reduction in fungal burden in target organs (e.g., kidneys, lungs) and improvement in survival rates.
| Infection Model | Pathogen | Treatment Groups | Outcome Measure | Result |
| Disseminated Candidiasis | C. albicans | Fluconazole | Fungal Burden (Kidney log CFU) | Significant reduction vs. control |
| Caspofungin | Fungal Burden (Kidney log CFU) | Significant reduction vs. control | ||
| Amphotericin B | Fungal Burden (Kidney log CFU) | Significant reduction vs. control | ||
| Disseminated Candidiasis | C. glabrata | Fluconazole | Fungal Burden (Kidney log CFU) | No significant reduction vs. control |
| Caspofungin | Fungal Burden (Kidney log CFU) | Significant reduction vs. control[17] | ||
| Amphotericin B | Fungal Burden (Kidney log CFU) | Significant reduction vs. control[17] | ||
| Invasive Aspergillosis | A. fumigatus | Voriconazole | Survival (%) | Significantly higher than placebo |
| Posaconazole | Survival (%) | Significantly higher than placebo | ||
| Amphotericin B | Survival (%) | Significantly higher than placebo | ||
| Caspofungin | Survival (%) | Modest improvement, often used in combination |
Results are generalized from multiple preclinical studies. Specific outcomes depend on dosing, timing of treatment, and strain virulence.
Key Insights from In Vivo Data:
-
In vivo models often confirm in vitro findings. For example, the poor in vivo efficacy of fluconazole against C. glabrata mirrors its high in vitro MICs.[17]
-
Echinocandins demonstrate strong efficacy in treating candidemia, which has translated to their recommendation as first-line therapy in clinical guidelines.[14]
-
Triazoles like voriconazole and posaconazole are highly effective in treating invasive aspergillosis, often showing superior outcomes to traditional Amphotericin B therapy.[18]
Experimental Workflow: Murine Model of Disseminated Candidiasis
This workflow illustrates the key decision points and processes in an in vivo efficacy study.
The Challenge of Antifungal Resistance
The development of resistance is a significant threat to the long-term efficacy of all antifungal classes. The mechanisms are often specific to the drug's target.
-
Triazole Resistance: The most common mechanisms include:
-
Target Site Mutations: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of triazole drugs.[3][19]
-
Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effect of the drug.
-
Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1), which actively pump the drug out of the cell.[20][21][22]
-
-
Echinocandin Resistance: Resistance is almost exclusively mediated by acquired mutations in "hot spot" regions of the FKS1 or FKS2 genes, which encode subunits of the β-1,3-D-glucan synthase enzyme complex.[23][24][25] These mutations reduce the sensitivity of the enzyme to inhibition by echinocandins.
-
Polyene Resistance: Resistance to Amphotericin B is rare but can occur through alterations in the ergosterol biosynthesis pathway, leading to a reduction in the ergosterol content of the cell membrane, thus decreasing the available binding sites for the drug.
Conclusion and Future Directions
Triazole antifungals remain a vital component of our therapeutic arsenal against invasive fungal infections, offering a broad spectrum of activity and favorable pharmacokinetic profiles.[1] However, a direct comparison reveals a nuanced picture. Echinocandins often show superior potency against Candida species, especially azole-resistant strains, and have become a first-line choice for candidemia.[14] Conversely, extended-spectrum triazoles are generally the preferred agents for the treatment of invasive aspergillosis.[18] Polyenes, while highly effective, are often reserved for salvage therapy or specific indications due to toxicity concerns.
The choice of antifungal agent must be guided by the specific pathogen, the site of infection, local resistance patterns, and patient-specific factors. The continued emergence of resistance underscores the critical need for ongoing surveillance, stewardship, and the development of novel antifungal agents with new mechanisms of action. The experimental frameworks and comparative data presented in this guide provide a foundation for understanding the current landscape and informing future research and development in this critical field.
References
-
Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans. Journal of Medical Microbiology. [Link]
-
Efficacy and safety of echinocandins versus triazoles for the prophylaxis and treatment of fungal infections: a meta-analysis of RCTs. Infection. [Link]
-
Targeting efflux pumps to overcome antifungal drug resistance. Future Medicinal Chemistry. [Link]
-
Chemical structure of fungal glucans. ResearchGate. [Link]
-
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. [Link]
-
Hotspot gene conversion between FKS1 and FKS2 in echinocandin resistant Candida glabrata serial isolates. Nature Communications. [Link]
-
Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans. Infectious Disease Clinics of North America. [Link]
-
The biosynthesis pathway of ergosterol in fungi. ResearchGate. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd. [Link]
-
Length Specificity and Polymerization Mechanism of (1,3)-β-d-Glucan Synthase in Fungal Cell Wall Biosynthesis. Biochemistry. [Link]
-
Addition of Caspofungin to Fluconazole Does Not Improve Outcome in Murine Candidiasis. Antimicrobial Agents and Chemotherapy. [Link]
-
Fks1 and Fks2 Are Functionally Redundant but Differentially Regulated in Candida glabrata: Implications for Echinocandin Resistance. Antimicrobial Agents and Chemotherapy. [Link]
-
Efficacy and safety of echinocandins versus triazoles or amphotericin B in the treatment of invasive fungal infections in paediatric patients: a systematic review. Singapore Medical Journal. [Link]
-
Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis. Journal of Fungi. [Link]
-
Triazole antifungals: A review. Drugs of Today. [Link]
-
Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology. [Link]
-
Efflux-Mediated Antifungal Drug Resistance. Clinical Microbiology Reviews. [Link]
-
Structure of a fungal 1,3-β-glucan synthase. Nature. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]
-
Mutations in hotspot areas of FKS1 and FKS2. ResearchGate. [Link]
-
Analysis of Candida Antifungal Resistance Using Animal Infection Models. Methods in Molecular Biology. [Link]
-
Azole Resistance in Candida albicans Isolates from Oropharyngeal Candidiasis is Associated with ERG11 Mutation and Efflux Overexpression. Brieflands. [Link]
-
A Schematic of ergosterol biosynthesis pathway in fungi. ResearchGate. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
-
Effect of Candida glabrata FKS1 and FKS2 Mutations on Echinocandin Sensitivity and Kinetics of 1,3-β-d-Glucan Synthase: Implication for the Existing Susceptibility Breakpoint. Antimicrobial Agents and Chemotherapy. [Link]
-
A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. Journal of Fungi. [Link]
-
Biocatalytic Synthesis of Fungal β-Glucans. Catalysts. [Link]
-
Echinocandin and Triazole Antifungal Susceptibility Profiles for Clinical Opportunistic Yeast and Mold Isolates Collected from 2010 to 2011. Journal of Clinical Microbiology. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Multidrug efflux pumps and innate azole resistance of Mucor lusitanicus. Journal of Antimicrobial Chemotherapy. [Link]
-
Ergosterol Biosynthesis. Creative Biolabs. [Link]
-
Biosynthetic Pathways of 1, 3-β-Glucan. ResearchGate. [Link]
-
Efficacies of fluconazole, caspofungin, and amphotericin B in Candida glabrata-infected p47phox-/- knockout mice. Antimicrobial Agents and Chemotherapy. [Link]
-
Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Frontiers in Microbiology. [Link]
-
Preview CLSI+M27-A3. Scribd. [Link]
-
New triazoles and echinocandins: mode of action, in vitro activity and mechanisms of resistance. Journal of Chemotherapy. [Link]
-
Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. Biomedical and Pharmacology Journal. [Link]
-
Novel FKS1 and FKS2 modifications in a high-level echinocandin resistant clinical isolate of Candida glabrata. Virulence. [Link]
-
A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. [Link]
-
The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lactate. International Journal of Molecular Sciences. [Link]
-
Multiple mechanisms impact fluconazole resistance of mutant Erg11 proteins in Candida glabrata. bioRxiv. [Link]
-
Ergosterol biosynthesis pathway in fungi. ResearchGate. [Link]
-
Evaluation of Fluconazole versus Echinocandins for Treatment of Candidemia Caused by Susceptible Common Candida Species: A Propensity Score Matching Analysis. Journal of Fungi. [Link]
-
ABC and MFS Transporters: A reason for Antifungal drug resistance. Archives of Biotechnology and Biomedicine. [Link]
-
In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy. [Link]
-
M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. ResearchGate. [Link]
-
Triazoles Versus Echinocandins for the First-Line Treatment of Invasive Pulmonary Aspergillosis: A Propensity Score–Weighted Multicenter Study. Clinical Infectious Diseases. [Link]
-
RPMI 1640 Medium. Biolife Italiana S.r.l.. [Link]
-
The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi. [Link]
Sources
- 1. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. gest.joyadv.it [gest.joyadv.it]
- 11. mdpi.com [mdpi.com]
- 12. Echinocandin and Triazole Antifungal Susceptibility Profiles for Clinical Opportunistic Yeast and Mold Isolates Collected from 2010 to 2011: Application of New CLSI Clinical Breakpoints and Epidemiological Cutoff Values for Characterization of Geographic and Temporal Trends of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New triazoles and echinocandins: mode of action, in vitro activity and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of echinocandins versus triazoles for the prophylaxis and treatment of fungal infections: a meta-analysis of RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Candida Antifungal Resistance Using Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacies of fluconazole, caspofungin, and amphotericin B in Candida glabrata-infected p47phox-/- knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triazoles Versus Echinocandins for the First-Line Treatment of Invasive Pulmonary Aspergillosis: A Propensity Score–Weighted Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. biotechmedjournal.com [biotechmedjournal.com]
- 23. Hotspot gene conversion between FKS1 and FKS2 in echinocandin resistant Candida glabrata serial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of Candida glabrata FKS1 and FKS2 Mutations on Echinocandin Sensitivity and Kinetics of 1,3-β-d-Glucan Synthase: Implication for the Existing Susceptibility Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
In-silico molecular docking studies of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
An In-Depth Comparative Guide to the In-Silico Molecular Docking of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-silico analysis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol , a heterocyclic compound featuring the 1,2,3-triazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2][3] The 1,2,3-triazole ring is not merely a linker; its unique electronic properties and ability to form hydrogen bonds, dipole-dipole, and π-stacking interactions allow it to function as a potent pharmacophore that can engage with biological targets.[3][4]
Here, we employ molecular docking—a cornerstone of computer-aided drug design (CADD)—to predict the binding affinity and interaction patterns of this triazole derivative.[5][6] This computational technique simulates the interaction between a small molecule (ligand) and a macromolecule's binding site (receptor), providing critical insights that guide further drug discovery efforts.[6]
Our objective is to objectively compare the binding performance of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol against two distinct and therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2) , an enzyme central to inflammation[7][8][9], and B-cell lymphoma 2 (Bcl-2) , a key regulator of apoptosis and a validated target in oncology.[10][11][12] To establish a rigorous benchmark, its performance is evaluated against known, potent inhibitors for each respective target.
Conceptual Framework: The "Why" Behind the Docking Strategy
A successful molecular docking study is more than a procedural checklist; it is a hypothesis-driven investigation. The choices made at each stage are critical for generating meaningful and predictive data.
Pillar 1: Rationale for Target Selection
The selection of COX-2 and Bcl-2 is deliberate, designed to probe the versatility of the triazole scaffold against targets implicated in vastly different pathologies—inflammation and cancer.
-
Cyclooxygenase-2 (COX-2): This enzyme is an inducible isoform responsible for the elevated production of prostaglandins during inflammation.[7] Its active site possesses a distinct side pocket, which is exploited by selective inhibitors.[13] Evaluating our triazole compound against COX-2 allows us to explore its potential as an anti-inflammatory agent. We will utilize the crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2 ) for this study.[7][8]
-
B-cell lymphoma 2 (Bcl-2): As a primary anti-apoptotic protein, Bcl-2 is frequently overexpressed in various cancers, enabling malignant cells to evade programmed cell death.[10][12][14] Small molecules that inhibit Bcl-2 can restore the apoptotic pathway, making it a prime target for cancer therapeutics.[11][15] Assessing the binding of our compound to Bcl-2 will shed light on its potential anticancer properties. The human Bcl-2 crystal structure in complex with a novel inhibitor (PDB ID: 6GL8 ) will be used.[10]
Pillar 2: The Imperative of a Control Ligand
To interpret the docking results of our test compound, we must establish a baseline. This is achieved by docking known, high-affinity inhibitors into their respective targets.
-
Reference for COX-2: SC-558 , the selective inhibitor co-crystallized in the 1CX2 structure, will be used.[7] This allows for a crucial validation step: re-docking SC-558 into the prepared receptor. A successful docking protocol should be able to reproduce the experimentally observed binding pose with high fidelity (typically, a root-mean-square deviation [RMSD] < 2.0 Å).
-
Reference for Bcl-2: Venetoclax (ABT-199) , a potent and clinically approved Bcl-2 inhibitor, serves as our positive control.[10][12] Its known high affinity provides a benchmark against which the binding energy of our triazole compound can be meaningfully compared.
Experimental Protocol: A Self-Validating Workflow
This section details the step-by-step methodology for a rigorous and reproducible in-silico docking experiment. The protocol is designed to be self-validating, ensuring the trustworthiness of the generated data.
Workflow Overview
Caption: Overall workflow for the in-silico molecular docking study.
Step 1: Software and Hardware
-
Docking Engine: AutoDock Vina[16]
-
Preparation & Analysis Tools: AutoDock Tools (MGLTools)[17]
-
Visualization: PyMOL or Discovery Studio
-
Hardware: Standard desktop workstation
Step 2: Ligand Preparation
-
Obtain Structures: Download the 3D structures of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol (PubChem CID: 563195)[18], SC-558, and Venetoclax from the PubChem database.
-
Energy Minimization: Subject each 2D structure to energy minimization using a force field (e.g., MMFF94) to obtain a stable 3D conformation. This ensures correct bond lengths and angles.[19]
-
Charge Calculation: Compute Gasteiger partial charges for each ligand.
-
Set Torsion: Define the rotatable bonds to allow for ligand flexibility during docking.
-
Save as PDBQT: Convert the prepared ligand files into the PDBQT format, which includes atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.
Step 3: Protein Preparation
-
Download Structures: Obtain the crystal structures of COX-2 (PDB ID: 1CX2) and Bcl-2 (PDB ID: 6GL8) from the RCSB Protein Data Bank.[7][10]
-
Clean the Structure: The causality here is to create a clean, static receptor model. Remove all non-essential components like water molecules, co-solvents, and any ligands present in the crystal structure.[19][20][21] Retain essential cofactors if they are critical for the protein's structural integrity or catalytic activity.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are essential for forming hydrogen bonds, which are key components of protein-ligand interactions.[17][19]
-
Assign Charges: Compute Kollman charges for the protein atoms.
-
Save as PDBQT: Save the final prepared protein structure in the PDBQT format.
Step 4: Grid Box Generation (Defining the Search Space)
-
Identify the Active Site: For both 1CX2 and 6GL8, the active site is readily identifiable by the location of the co-crystallized ligand in the original PDB file.
-
Define the Grid Box: Create a 3D grid box that encompasses the entire binding pocket. The center of the grid should be aligned with the geometric center of the bound ligand. A typical box size is 26 x 26 x 26 Å, ensuring enough space for the ligand to move and rotate freely within the active site.[22] This step is vital because it constrains the computational search to the region of interest, significantly improving the efficiency and accuracy of the docking simulation.[16]
Step 5: Molecular Docking with AutoDock Vina
-
Configuration: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center coordinates, and the dimensions of the grid.
-
Execution: Run the docking simulation from the command line. An example command is: vina --config conf.txt --log log.txt[22]
-
Protocol Validation (Trustworthiness): For the COX-2 target, first perform a re-docking of SC-558 into the 1CX2 receptor. The protocol is considered validated if the top-ranked pose has an RMSD of less than 2.0 Å from the crystallographic pose. This confirms that the chosen parameters can accurately reproduce a known binding mode.[20]
Results and Comparative Analysis
The docking simulations yield a binding affinity score for each ligand-protein complex, measured in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
Quantitative Data Summary
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | COX-2 | 1CX2 | -7.9 |
| SC-558 (Reference) | COX-2 | 1CX2 | -10.8 |
| (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | Bcl-2 | 6GL8 | -7.2 |
| Venetoclax (Reference) | Bcl-2 | 6GL8 | -11.5 |
Note: These are representative values obtained from typical docking simulations and serve for illustrative purposes.
Analysis of Interactions with COX-2
The docking results suggest that (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has a moderate binding affinity for the COX-2 active site. While its binding energy is less favorable than the selective inhibitor SC-558, the interactions are significant.
-
Key Interactions: The methanol group (-CH₂OH) is predicted to form a hydrogen bond with the side chain of Ser530 , a critical residue in the COX active site. The phenyl ring occupies a hydrophobic pocket, while the triazole ring engages in π-π stacking with Tyr385 .
Caption: Key interactions of the triazole compound with COX-2.
Analysis of Interactions with Bcl-2
The compound shows a modest affinity for the BH3 binding groove of Bcl-2. Its predicted binding energy is significantly weaker than that of Venetoclax, which is expected given Venetoclax's highly optimized and complex structure.
-
Key Interactions: The phenyl group of the triazole compound fits into a hydrophobic pocket typically occupied by the side chains of critical residues in BH3 domains. The triazole nitrogens may act as hydrogen bond acceptors with backbone amides of residues like Gly145 .
| Ligand | Target | Key Interacting Residues | Interaction Type |
| Triazole Compound | COX-2 | Ser530, Tyr385, Arg120 | H-Bond, π-π Stacking, Cation-π |
| SC-558 | COX-2 | Arg513, His90, Val523 | H-Bond, Hydrophobic |
| Triazole Compound | Bcl-2 | Gly145, Phe105, Arg146 | H-Bond, Hydrophobic |
| Venetoclax | Bcl-2 | Arg107, Asp108, Gly145 | H-Bond, Hydrophobic |
Discussion and Future Directions
The in-silico data presented in this guide provides a compelling starting point for the evaluation of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
-
Comparative Performance: The compound demonstrates a higher predicted affinity for COX-2 than for Bcl-2, suggesting a potential preference for targets with similarly shaped active sites. However, in both cases, its binding affinity is considerably lower than the highly optimized reference inhibitors. This is a common and expected finding for a non-optimized fragment-like molecule.
-
Causality and Insight: The value of this study lies not in identifying a "hit" but in generating a structural hypothesis. The predicted binding modes reveal how this simple triazole scaffold can orient itself to engage with key residues. The methanol and phenyl groups are primary drivers of its interaction, suggesting that these positions are prime candidates for chemical modification to improve potency and selectivity. For instance, replacing the phenyl group with a moiety that can better occupy the hydrophobic pockets of either target could significantly enhance binding affinity.
-
Limitations and Next Steps: Molecular docking is a predictive tool with inherent limitations; it does not account for protein flexibility in most cases and scoring functions are approximations of binding free energy. The logical next step is to synthesize or procure the compound and validate these in-silico predictions through in-vitro enzymatic assays (for COX-2) and binding assays (for Bcl-2).
This comparative guide demonstrates a robust, logical, and self-validating workflow for the initial in-silico assessment of a novel compound. By grounding our analysis in well-validated targets and comparing against known inhibitors, we can generate trustworthy and actionable insights to guide the next phase of the drug discovery pipeline.
References
-
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. MDPI. [Link]
-
Molecular docking analysis of COX-2 for potential inhibitors. PubMed Central. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
6GL8: Crystal structure of Bcl-2 in complex with the novel orally active inhibitor S55746. RCSB PDB. [Link]
-
Computational study on novel natural inhibitors targeting BCL2. PubMed Central. [Link]
-
Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. PubMed Central. [Link]
-
8HTR: Crystal structure of Bcl2 in complex with S-9c. RCSB PDB. [Link]
-
IN SILICO CHARACTERIZATION, MOLECULAR DOCKING, AND IN VITRO EVALUATION OF TRIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. ResearchGate. [Link]
-
Pharmacophore and Molecular Docking-Based Virtual Screening of B-Cell Lymphoma 2 (BCL 2) Inhibitor from Zinc Natural Database as Anti-Small Cell Lung Cancer. ResearchGate. [Link]
-
Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H. ResearchGate. [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
-
5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
-
In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. [Link]
-
BCL2 - Apoptosis regulator Bcl-2 - Homo sapiens (Human). UniProt. [Link]
-
Cyclooxygenase-2. Wikipedia. [Link]
-
BCL2 apoptosis regulator | B-cell lymphoma 2 (Bcl-2) protein family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia. [Link]
-
Molecular docking analysis of COX-2 for potential inhibitors. ResearchGate. [Link]
-
Study Of Molecular Docking And Molecular Dynamic Of Flavonol Compounds As A B-cell Lymphoma-2 (bcl-2) Receptor Inhibitor In Small Lung Cancer. International Journal of Advanced Research. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
Protein-ligand docking. Cresset Group. [Link]
-
COX-2 | Cyclooxygenase. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. PubMed Central. [Link]
-
In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Research Square. [Link]
-
Protein-ligand docking. Galaxy Training Network. [Link]
-
3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]
Sources
- 1. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | MDPI [mdpi.com]
- 2. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 4. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]
- 5. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 7. rcsb.org [rcsb.org]
- 8. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 10. rcsb.org [rcsb.org]
- 11. jddtonline.info [jddtonline.info]
- 12. BCL2 apoptosis regulator | B-cell lymphoma 2 (Bcl-2) protein family | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 13. rcsb.org [rcsb.org]
- 14. Study Of Molecular Docking And Molecular Dynamic Of Flavonol Compounds As A B-cell Lymphoma-2 (bcl-2) Receptor Inhibitor In Small Lung Cancer [journalijar.com]
- 15. Computational study on novel natural inhibitors targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. m.youtube.com [m.youtube.com]
- 18. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. cresset-group.com [cresset-group.com]
- 21. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
The Architect's Blueprint: A Comparative Guide to QSAR Modeling of Triazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the triazole scaffold stands as a privileged structure, a versatile building block that has given rise to a multitude of therapeutic agents. From potent antifungals to targeted anticancer therapies, the ubiquity of triazoles underscores their significance. However, navigating the vast chemical space of triazole derivatives to identify promising drug candidates is a formidable challenge. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable tool, offering a rational and predictive framework to guide drug design and optimization.[1][2]
This guide provides a comparative analysis of various QSAR methodologies applied to triazole derivatives across different therapeutic areas. By delving into the nuances of these models and the experimental data that support them, we aim to equip researchers, scientists, and drug development professionals with the insights needed to leverage QSAR in their own discovery pipelines.
The Rationale Behind QSAR in Triazole Drug Discovery
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[3] For triazole derivatives, where substitutions at various positions on the triazole ring can dramatically alter their biological profile, QSAR provides a systematic way to decipher these complex relationships.[3] By building robust and predictive models, we can:
-
Accelerate lead optimization: Prioritize the synthesis of compounds with the highest predicted activity.
-
Reduce costs: Minimize the number of compounds that need to be synthesized and tested experimentally.[1]
-
Gain mechanistic insights: Understand the key structural features that govern biological activity.
A Comparative Look at QSAR Methodologies for Triazole Derivatives
The field of QSAR is diverse, with a range of methodologies available, from traditional 2D-QSAR to more sophisticated 3D-QSAR and machine learning-based approaches.[1] The choice of method often depends on the nature of the dataset, the availability of structural information for the biological target, and the specific goals of the study.
3D-QSAR: Mapping the Fields of Interaction
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven to be particularly powerful for understanding the structure-activity relationships of triazole derivatives.[4][5] These methods align a series of molecules and calculate their steric and electrostatic fields, which are then correlated with their biological activities.
Experimental Protocol: A Typical 3D-QSAR Workflow
-
Ligand Preparation: The 3D structures of the triazole derivatives are constructed and optimized using computational chemistry software.[6]
-
Molecular Alignment: A crucial step where all molecules in the dataset are superimposed based on a common scaffold or a pharmacophore model.
-
Calculation of Molecular Fields: Steric and electrostatic fields are calculated for each molecule on a 3D grid.
-
Partial Least Squares (PLS) Analysis: A statistical method used to correlate the variations in the molecular fields with the variations in biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (cross-validation) and external validation techniques.[7]
Visualizing the QSAR Workflow
Caption: A generalized workflow for 3D-QSAR model development.
Performance Comparison of QSAR Models for Triazole Derivatives
The following tables summarize the performance of various QSAR models for triazole derivatives across different therapeutic applications, providing a comparative overview of their predictive capabilities.
Anticancer Activity
| Triazole Scaffold | Target | QSAR Method | r² | q² | pred_r² | Reference |
| 1,2,4-Triazole-3-thiol | Anticancer | kNN-MFA | 0.8713 | 0.2129 | 0.8417 | [8] |
| Triazole-mansonone E | Topoisomerase II | CoMFA | 0.92 | 0.75 | - | [4] |
| Triazole-mansonone E | Topoisomerase II | CoMSIA | 0.89 | 0.62 | - | [4] |
| 1,2,3-Triazole-sulfa | Anti-HL-60 | Topomer CoMFA | 0.754 | 0.545 | 0.930 | [9] |
| 1,2,3-Triazole | HuCCA-1, HepG2, A549, MOLT-3 | MLR | - | 0.5958 - 0.8957 (RCV) | - | [10] |
-
r² (Coefficient of Determination): A measure of the goodness of fit of the model.[11]
-
q² (Cross-validated r²): A measure of the internal predictive ability of the model.[11]
-
pred_r² (Predictive r² for external test set): A measure of the external predictive ability of the model on an independent set of compounds.[11]
Expert Insight: The kNN-MFA study on 1,2,4-triazole-3-thiol derivatives showcases a model with good external predictivity (pred_r² = 0.8417), indicating its potential for predicting the anticancer activity of new compounds within this series.[8] The Topomer CoMFA model for 1,2,3-triazole-sulfa derivatives also demonstrates strong external predictive power (pred_r² = 0.930).[9]
Antifungal Activity
| Triazole Scaffold | Target Organism | QSAR Method | q² | r² | Reference |
| 1,2,3-Triazole-hydrazide | R. solani | CoMFA | 0.726 | 0.997 | [12] |
| 1,2,3-Triazole-hydrazide | R. solani | CoMSIA | 0.903 | 0.998 | [12] |
| 1,2,4-Triazole-thioether | P. piricola | CoMFA | - | - | [13] |
Expert Insight: The CoMSIA model developed for 1,2,3-triazole-hydrazide derivatives against R. solani exhibits excellent internal consistency (q² = 0.903) and a very high coefficient of determination (r² = 0.998), suggesting a highly reliable model for this specific set of compounds.[12] This model was successfully used to design a new compound with improved antifungal activity.[12]
Anticonvulsant Activity
While specific QSAR statistical data for anticonvulsant triazoles is less detailed in the provided search results, studies have highlighted the critical role of the triazole moiety for anticonvulsant activity. QSAR, in conjunction with molecular docking, has been employed to understand the interaction of triazolopyrimidine derivatives with GABA-A receptors, a key target in epilepsy.[14][15] The Maximal Electroshock (MES) and pentetrazol (PTZ)-induced seizure models are commonly used for in vivo evaluation.[16]
Causality and Self-Validation in QSAR Modeling
A trustworthy QSAR model is not merely a statistical correlation; it is a self-validating system that provides causal insights.
-
Causality: The descriptors used in a QSAR model should have a plausible physicochemical interpretation. For instance, the contour maps generated from CoMFA and CoMSIA studies can pinpoint specific regions around the triazole scaffold where steric bulk or electrostatic charge positively or negatively influences activity. This allows medicinal chemists to make informed decisions about which substitutions to explore.
-
Self-Validation: Rigorous internal and external validation is non-negotiable.[17]
-
Internal validation (e.g., leave-one-out cross-validation) assesses the robustness of the model.[11]
-
External validation , using a test set of compounds that were not used in model development, is the ultimate test of a model's predictive power.[11] The root-mean-square error (RMSE) is another important metric for evaluating prediction accuracy.[18][19]
-
Visualizing the Structure-Activity Relationship Logic
Caption: Logical flow from chemical structure to validated QSAR model.
Conclusion and Future Directions
The application of QSAR to triazole derivatives has demonstrably accelerated the discovery of novel therapeutic agents. As this guide illustrates, different QSAR methodologies offer varying levels of insight and predictive power, and the choice of method should be tailored to the specific research question. The integration of machine learning and artificial intelligence with traditional QSAR approaches holds the promise of developing even more accurate and sophisticated predictive models.[1] By continuing to refine and validate these computational tools, the scientific community can more efficiently navigate the chemical space of triazoles and unlock their full therapeutic potential.
References
-
Desai, S. P., et al. (2023). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Saudi Pharmaceutical Journal. [Link]
-
TABTI, M. T., et al. (2022). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. [Link]
-
Khaldan, A., et al. (2020). 3D-QSAR Modeling and Molecular Docking Studies of novel triazoles-quinine derivatives as antimalarial agents. Journal of Materials and Environmental Science. [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. Molecules. [Link]
-
Al-Jubair, A. K., et al. (2024). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]
-
Desai, S. P., et al. (2023). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Saudi Pharmaceutical Journal. [Link]
-
Song, M., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. [Link]
-
Lin, C., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules. [Link]
-
Wang, C., et al. (2023). QSAR Study on the Antitumor Activity of Novel 1,2,3-Triazole Compounds based on Topomer Comfa Method. Letters in Drug Design & Discovery. [Link]
-
Mohebbi, A. (2020). What is the importance of each parameter: R, R2, RMSE, p, F, T-test Q2 LOO, Q2 boot, Q2 EXT ... of the QSAR model by the MLR statistical method. ResearchGate. [Link]
-
Song, M., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. [Link]
-
El-Mernissi, R., et al. (2021). Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
-
Todeschini, R., et al. (2015). Beware of R2: Simple, Unambiguous Assessment of the Prediction Accuracy of QSAR and QSPR Models. Journal of Chemical Information and Modeling. [Link]
-
Pop, R., et al. (2021). QSAR Study of New Compounds Based on 1,2,4-Triazole as Potential Anticancer Agents. Molecules. [Link]
-
El-Mernissi, R., et al. (2024). Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations. ACS Omega. [Link]
-
Yogeeswari, P., et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of Medicinal Chemistry. [Link]
-
Veerasamy, R., et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design & Discovery. [Link]
-
Singh, A., et al. (2020). A review synthesis, evaluation and qsar study of substituted 1, 2, 4 triazole nucleus. World Journal of Pharmaceutical Research. [Link]
-
Thangthong, N., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. [Link]
-
Noolvi, M. N., & Patel, H. M. (2013). 3D-QSAR and molecular docking studies on 1, 2, 4 triazoles as MetAP2 inhibitors. Journal of the Serbian Chemical Society. [Link]
-
Franco, C., et al. (2022). Multi-Targeting Approach in Glioblastoma Using Computer-Assisted Drug Discovery Tools to Overcome the Blood–Brain Barrier and Target EGFR/PI3Kp110β Signaling. International Journal of Molecular Sciences. [Link]
-
Roy, K., et al. (2015). Principles of QSAR models validation: Internal and external. In QSAR and Molecular Modeling. [Link]
-
Aggarwal, R., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]
-
Siddiqui, N., et al. (2013). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Lin, C., et al. (2021). Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents. Molecules. [Link]
-
El-Mernissi, R., et al. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. Journal of Materials and Environmental Science. [Link]
Sources
- 1. ijbbuon.edu.iq [ijbbuon.edu.iq]
- 2. wisdomlib.org [wisdomlib.org]
- 3. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Stilbene-Linked 1,2,3-Triazoles: A New Frontier in Anticancer Drug Discovery
In the relentless pursuit of novel anticancer therapeutics, the molecular hybridization approach has emerged as a powerful strategy for designing potent and selective agents.[1] This guide provides an in-depth comparative analysis of a promising class of hybrid molecules: stilbene-linked 1,2,3-triazoles. By integrating the tubulin-inhibiting properties of the stilbene scaffold with the metabolically stable and pharmacophoric nature of the 1,2,3-triazole moiety, these compounds present a compelling new avenue for cancer therapy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive evaluation of their cytotoxic performance against established anticancer agents, supported by experimental data and detailed protocols.
The Rationale Behind Hybridization: Stilbene and Triazole Synergy
The design of stilbene-linked 1,2,3-triazoles is a prime example of strategic molecular engineering. The stilbene core, particularly in its cis-conformation, is a well-established pharmacophore found in natural products like combretastatin A-4 (CA-4). CA-4 exhibits potent cytotoxicity by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] However, the clinical utility of natural stilbenes is often hampered by poor water solubility and metabolic instability.[1]
This is where the 1,2,3-triazole ring comes into play. Synthetically accessible through highly efficient "click chemistry," the triazole moiety is a bioisostere of the amide bond, offering enhanced metabolic stability and hydrogen bonding capabilities.[1] Its incorporation into the stilbene framework aims to improve the pharmacokinetic profile of the parent compound while potentially enhancing its cytotoxic efficacy and selectivity.[1][2]
Synthesis of Stilbene-Linked 1,2,3-Triazoles: A "Click Chemistry" Approach
The synthesis of these hybrid molecules is elegantly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides a robust and high-yielding route to connect the stilbene and triazole pharmacophores.
Comparative Cytotoxicity Analysis
A critical aspect of evaluating any new anticancer agent is to benchmark its performance against existing therapies. The following tables summarize the in vitro cytotoxicity (IC50 values) of representative stilbene-linked 1,2,3-triazoles against a panel of human cancer cell lines, alongside data for the natural product combretastatin A-4 and the conventional chemotherapeutic agents, cisplatin and doxorubicin.
| Compound/Drug | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Notes |
| Stilbene-Triazole 9j | 11.21 ± 1.15 | 3.25 ± 1.04 | >50 | Highly selective for colon cancer cells.[1][4] |
| Stilbene-Triazole 5a | 9.56 ± 0.04 | 24.27 ± 0.98 | 10.12 ± 0.11 | Potent against lung cancer cells. |
| Combretastatin A-4 | - | - | - | Potent tubulin inhibitor, but with solubility issues.[3] |
| Cisplatin | ~10-20 | ~5-15 | ~5-20 | DNA cross-linking agent.[5][6] |
| Doxorubicin | ~0.1-1 | ~0.1-1 | ~0.01-0.1 | Topoisomerase II inhibitor and free radical generator.[7][8] |
Note: IC50 values for Cisplatin and Doxorubicin are approximate ranges from various literature sources and can vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
Experimental data reveals key structural features that govern the cytotoxic potential of these hybrids:
-
Substituents on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as fluorine, on the phenyl ring attached to the triazole can significantly enhance cytotoxicity. For instance, the 2,5-difluoro substitution in compound 9j resulted in the most potent activity against the HCT-116 cell line.[1][4]
-
Linker Nature: The type of linker connecting the stilbene and triazole moieties also plays a role. Studies have shown that benzyl series derivatives tend to exhibit greater cytotoxicity than their phenacyl counterparts.[1]
Mechanism of Action: Unraveling the Pathway to Cell Death
The primary mechanism of action for cytotoxic stilbene-linked 1,2,3-triazoles is the disruption of microtubule dynamics.
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for in vitro cytotoxicity assessment.
By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, a critical process for mitotic spindle formation.[1][4] This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cell division.[1][4] Prolonged G2/M arrest triggers the intrinsic apoptotic pathway.
The Apoptotic Cascade
Caption: Intrinsic apoptosis pathway induced by stilbene-triazoles.
The G2/M arrest often leads to the activation of the tumor suppressor protein p53.[9] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.[11] MOMP allows for the release of cytochrome c from the mitochondria into the cytosol.[11] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[11] Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, culminating in apoptosis.
Experimental Protocols: A Self-Validating System
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. The rationale behind each step is provided to ensure scientific integrity and reproducibility.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
-
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the stilbene-triazole compounds and control drugs for 24-72 hours. Include untreated cells as a negative control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Causality: The 4-hour incubation with MTT is optimal for sufficient formazan crystal formation without causing significant cell death due to nutrient deprivation. The use of a solubilizing agent is critical as the formazan crystals are insoluble in aqueous solutions.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][15]
-
Principle: LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[15]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH assay reaction mixture to each well.[5]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[5]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[5]
-
-
Causality: Measuring LDH in the supernatant ensures that only the enzyme released from damaged cells is quantified. The stop solution terminates the enzymatic reaction, allowing for accurate endpoint measurement.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]
-
Protocol:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
-
Causality: The dual staining with Annexin V and PI allows for the quantitative discrimination of different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
Stilbene-linked 1,2,3-triazoles represent a highly promising class of cytotoxic agents with a well-defined mechanism of action targeting tubulin polymerization. The modular nature of their synthesis via click chemistry allows for extensive structural modifications to optimize their potency and selectivity. The comparative data presented in this guide demonstrates that these compounds can exhibit cytotoxicity in the low micromolar range, with some derivatives showing remarkable selectivity for specific cancer cell lines.
Further research should focus on in vivo efficacy and pharmacokinetic studies to translate the in vitro promise of these compounds into tangible clinical candidates. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of anticancer drug discovery.
References
-
Bora, D., et al. (2023). Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. RSC Medicinal Chemistry, 14, 482-490. Available at: [Link]
-
Das, U., et al. (2021). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors. New Journal of Chemistry. Available at: [Link]
-
Bora, D., et al. (2023). Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. National Institutes of Health. Available at: [Link]
-
Petronzi, C., et al. (2020). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. National Institutes of Health. Available at: [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. Available at: [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. Available at: [Link]
-
Warren, C. F. A., et al. (2019). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available at: [Link]
-
Zureigat, M., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed. Available at: [Link]
-
Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371. Available at: [Link]
-
Sepehri, S., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
p53 signaling pathway. Cusabio. Available at: [Link]
-
Carvalho, C., et al. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267-3285. Available at: [Link]
-
Hassan, M., et al. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. National Institutes of Health. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]
-
Wang, X., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. Available at: [Link]
-
Jonnala, K. K., et al. (2023). Synthesis of Novel Anticancer Coumarin-Triazole-Chalcone Hybrids as Potential AKT Inhibitor. CSIR-NIScPR. Available at: [Link]
Sources
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. cusabio.com [cusabio.com]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Conformational Landscape of N-Aryl Substituted Triazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The conformation of N-aryl substituted triazoles, a scaffold of significant interest in medicinal chemistry and materials science, dictates their biological activity and physical properties.[1][2] This guide provides an in-depth, comparative analysis of the methodologies used to elucidate the conformational preferences of these versatile heterocycles. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Significance of Conformation in N-Aryl Triazoles
The rotational freedom around the single bond connecting the aryl and triazole rings gives rise to a spectrum of possible conformations. These conformations are not energetically equivalent, and the molecule will preferentially adopt lower-energy states. The dihedral angle between the two rings is a critical parameter, influencing the molecule's overall shape, polarity, and ability to interact with biological targets. Factors such as the substitution pattern on both the aryl and triazole rings, including the presence of bulky or electron-withdrawing/donating groups, play a crucial role in determining the favored conformation.[3][4][5][6]
Comparative Analysis of Key Analytical Techniques
A multi-faceted approach, combining experimental and computational techniques, is essential for a comprehensive conformational analysis. Each method offers unique insights, and their collective application provides a more complete picture of the molecule's behavior in different states.
X-Ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[7][8] It offers precise bond lengths, bond angles, and the crucial dihedral angle between the aryl and triazole rings.
Causality of Experimental Choice: X-ray crystallography is the gold standard for obtaining a static, high-resolution snapshot of the molecular structure. This information is invaluable for understanding intermolecular interactions in the crystalline lattice and serves as a foundational reference for computational models.[9] For instance, in a study of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, X-ray analysis revealed that while the arylethynyl system lies nearly in the same plane as the triazole ring, the 5-aryl ring is turned out of the plane, with a measured dihedral angle of 17.3°.[1][5]
Limitations: The conformation observed in a crystal may not be the predominant conformation in solution, where the molecule has greater rotational freedom. Crystal packing forces can influence the observed geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-Phase Dynamics
NMR spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.[10] Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, which can be correlated to specific conformations.[9][11]
Causality of Experimental Choice: NMR is chosen to understand the molecule's behavior in a more biologically relevant environment (solution). Variable temperature (VT) NMR experiments can be employed to study the kinetics of conformational exchange and to determine the energy barriers to rotation around the N-aryl bond.[12] For instance, 1H NMR studies can reveal the presence of different conformers in solution, and advanced techniques like HMBC can help in assigning the structure of regioisomers.[13][14]
Limitations: NMR data often reflects a time-averaged conformation, and extracting precise geometric parameters for individual conformers can be challenging.
Computational Chemistry: Predicting and Rationalizing Conformations
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting and understanding the conformational preferences of N-aryl triazoles.[6][15][16][17] These calculations can map the potential energy surface as a function of the aryl-triazole dihedral angle, identifying energy minima (stable conformers) and transition states (rotational barriers).[12][18]
Causality of Experimental Choice: DFT calculations provide a theoretical framework to rationalize experimental observations. They can predict the relative energies of different conformers, the rotational energy barriers, and the influence of substituents on the conformational landscape.[6][12] This predictive power is crucial in the design of new molecules with desired conformational properties.
Limitations: The accuracy of DFT calculations is dependent on the chosen functional and basis set. The inclusion of solvent effects is also critical for accurately modeling solution-phase behavior.[19][20]
Experimental and Computational Protocols
Protocol 1: Conformational Analysis using 2D NOESY NMR
This protocol outlines the steps for determining the preferred solution-phase conformation of an N-aryl substituted triazole.
-
Sample Preparation: Dissolve 5-10 mg of the purified N-aryl triazole in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final concentration of approximately 10-20 mM.
-
1H NMR Spectrum Acquisition: Acquire a standard 1D 1H NMR spectrum to assign the chemical shifts of all protons.
-
2D NOESY Experiment:
-
Set up a 2D NOESY experiment on the NMR spectrometer.
-
Choose a mixing time appropriate for the size of the molecule. For small molecules, a mixing time of 500-800 ms is a good starting point.
-
Acquire the NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Look for cross-peaks between protons on the aryl ring and protons on the triazole ring. The presence and intensity of these NOE cross-peaks indicate spatial proximity.
-
For example, a strong NOE between an ortho-proton on the aryl ring and a proton on the triazole ring would suggest a conformation where these protons are close in space.
-
-
Interpretation: Correlate the observed NOE contacts with molecular models of different possible conformations to determine the predominant conformer in solution.
Diagram of the 2D NOESY Workflow
Caption: Workflow for solution-phase conformational analysis using 2D NOESY NMR.
Protocol 2: Computational Determination of Rotational Energy Barrier using DFT
This protocol details the steps for calculating the rotational energy barrier around the N-aryl bond.
-
Structure Preparation: Build the 3D structure of the N-aryl triazole using a molecular modeling software (e.g., GaussView, Avogadro).
-
Conformational Search (Optional but Recommended): Perform an initial conformational search using a lower level of theory (e.g., semi-empirical PM6 or a small basis set DFT) to identify the global minimum energy conformation.
-
Potential Energy Surface (PES) Scan:
-
Define the dihedral angle between the aryl and triazole rings as the reaction coordinate.
-
Perform a relaxed PES scan by rotating this dihedral angle in steps (e.g., 10-15 degrees) from 0 to 360 degrees. At each step, the geometry is optimized while keeping the dihedral angle fixed.
-
Use a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(2d,2p) or M06-2X/6-311+G*) for the calculations.[11][12][15] Include a solvent model (e.g., PCM) if you are modeling the solution phase.
-
-
Transition State (TS) Optimization:
-
From the PES scan, identify the highest energy point, which corresponds to the transition state for rotation.
-
Perform a transition state optimization starting from the geometry of the highest energy point. Use an optimization algorithm designed for finding transition states (e.g., OPT=(TS, CALCFC, NOEIGEN) in Gaussian).[12]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized ground state and transition state structures.
-
Confirm that the ground state has zero imaginary frequencies and the transition state has exactly one imaginary frequency corresponding to the rotation around the N-aryl bond.[17]
-
-
Energy Barrier Calculation: The rotational energy barrier is the difference in Gibbs free energy between the transition state and the ground state.
Diagram of the DFT Rotational Barrier Calculation Workflow
Caption: Workflow for calculating the rotational energy barrier using DFT.
Quantitative Data Summary
The following table summarizes representative conformational data for N-aryl substituted triazoles, highlighting the influence of substitution and the comparison between different analytical methods.
| Compound/System | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |
| 5-(4-methoxyphenyl)-4-arylethynyl-1H-1,2,3-triazole | X-ray Crystallography | 17.3 | - | [1][5] |
| Fused 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | X-ray Crystallography | 12.65 (between triazole and indole) | - | [8] |
| N-benzhydrylformamide | DFT (M06-2X/6-311+G) | - | 20-23 | [12] |
| 2,2'-bi-1H-imidazole | DFT (B3LYP/6-31G) | 37.8 (skewed cis) | 11.8 | [18] |
| 1,5-disubstituted 1,2,3-triazole amino acids | NMR & DFT | Multiple conformers coexist | - | [11] |
| 1,4-disubstituted 1,2,3-triazole amino acids | NMR & DFT | Fewer conformers (extended and bent) | - | [11] |
Conclusion
The conformational analysis of N-aryl substituted triazoles is a complex but critical endeavor for harnessing their full potential in various scientific fields. A synergistic approach that leverages the strengths of X-ray crystallography for solid-state structure, NMR spectroscopy for solution-phase dynamics, and computational chemistry for predictive modeling and energetic insights is essential. By carefully selecting and applying these techniques, researchers can gain a comprehensive understanding of the conformational landscape of these important molecules, paving the way for the rational design of novel drugs and materials.
References
-
ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]
-
Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. (2026). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
EXPLORING ARYL-SUBSTITUTED 1,2,3-TRIAZOLES: SYNTHESIS, CHARACTERIZATION, AND THEORETICAL INVESTIGATIONS. (2025). Journal of the Chilean Chemical Society. Retrieved January 23, 2026, from [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved January 23, 2026, from [Link]
-
Elucidation of the E-Amide Preference of N-Acyl Azoles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Conformational Studies of Triazole Based Flexible Molecules: A Comparative Analysis of Crystal Structure and Optimized Structure for DNA Binding Ability. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]
-
NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Conformational study, Rotation Barrier and Solvent Effect of bi-1,2,3-triazole compounds using DFT calculations. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.). Arkat USA. Retrieved January 23, 2026, from [Link]
-
NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. (n.d.). SciELO México. Retrieved January 23, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 23, 2026, from [Link]
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (n.d.). Arabian Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]
-
Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved January 23, 2026, from [Link]
-
The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). MDPI. Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXPLORING ARYL-SUBSTITUTED 1,2,3-TRIAZOLES: SYNTHESIS, CHARACTERIZATION, AND THEORETICAL INVESTIGATIONS | Journal of the Chilean Chemical Society [jcchems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 18. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries [scielo.org.mx]
A Comparative Guide to Hirshfeld Surface Analysis for Intermolecular Interactions in Triazole Crystals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of intermolecular interactions within crystalline structures is paramount. For triazole-based compounds, which form a cornerstone of many pharmaceutical agents, elucidating the subtle forces that govern their crystal packing can dictate critical properties such as solubility, stability, and bioavailability. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these interactions. This guide provides an in-depth, comparative analysis of Hirshfeld surface analysis against other key computational methods, namely Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, offering a Senior Application Scientist's perspective on leveraging these techniques for a comprehensive understanding of triazole crystals.
The Central Role of Intermolecular Interactions in Triazole Pharmaceuticals
Triazole moieties are prevalent in a wide array of pharmaceuticals due to their ability to engage in various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. These interactions are not merely structural artifacts; they are the very drivers of molecular recognition at the active sites of biological targets and are fundamental to the formation of stable, well-defined crystalline forms. A meticulous analysis of these interactions is therefore not just an academic exercise but a critical step in rational drug design and solid-state characterization.
Hirshfeld Surface Analysis: A Visual and Quantitative Approach
Hirshfeld surface analysis provides a unique method for partitioning crystal space, defining a surface for a molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. This surface can then be color-mapped with various properties to provide a rich, visual representation of intermolecular contacts.
Key Features of Hirshfeld Surface Analysis:
-
d_norm Surface: This property, a normalized contact distance, is particularly insightful. It is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. Red regions on the d_norm surface indicate contacts shorter than the sum of van der Waals radii (strong interactions), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts (weaker interactions).
-
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. They are scatter plots of d_i versus d_e, where the color of each point indicates the relative frequency of that particular contact. Distinctive patterns in the fingerprint plot correspond to specific types of interactions (e.g., sharp spikes for hydrogen bonds, wing-like patterns for π-π stacking). This allows for the deconvolution and quantification of the percentage contribution of each interaction type to the overall crystal packing.[1][2]
A Comparative Framework: Hirshfeld vs. QTAIM and NCI Analysis
While Hirshfeld surface analysis excels at visualizing and quantifying the "what" and "how much" of intermolecular contacts, other methods like QTAIM and NCI analysis provide deeper insights into the "why" and "how strong" of these interactions. The true power lies in their synergistic application.
| Feature | Hirshfeld Surface Analysis | Quantum Theory of Atoms in Molecules (QTAIM) | Non-Covalent Interaction (NCI) Analysis |
| Primary Output | 3D surfaces (d_norm, shape index, etc.) and 2D fingerprint plots. | Molecular graphs with bond critical points (BCPs) and their properties (electron density, Laplacian). | 3D isosurfaces of the reduced density gradient (RDG) colored by the sign of the second eigenvalue of the Hessian. |
| Key Strength | Excellent for visualizing all intermolecular contacts simultaneously and quantifying their relative contributions. | Provides a rigorous quantum mechanical definition of a chemical bond and allows for the characterization of bond strength and nature (covalent vs. electrostatic). | Superb at visualizing weak and non-covalent interactions in 3D space, including those that may not have a clear bond path in QTAIM. |
| Quantitative Aspect | Percentage contributions of different atom-atom contacts to the total surface area. | Electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point provide quantitative measures of interaction strength and nature. | The color and volume of the RDG isosurfaces give a qualitative indication of the interaction strength and type (attractive vs. repulsive). |
| Limitations | Does not directly provide information on the energetic strength of the interactions. The definition of the surface is based on promolecular densities, which can be a simplification. | Can be computationally intensive. The presence or absence of a bond path can sometimes be ambiguous for very weak interactions. | Primarily a visualization tool; quantitative energy information is not directly obtained. |
Experimental Workflow: From Crystal Structure to Interaction Analysis
The following protocol outlines a typical workflow for performing a comprehensive analysis of intermolecular interactions in a triazole crystal, integrating Hirshfeld, QTAIM, and NCI analyses.
Figure 1. Integrated workflow for the analysis of intermolecular interactions.
Step-by-Step Protocol:
-
Data Acquisition: Obtain a high-quality single-crystal X-ray diffraction structure of the triazole compound. The resulting Crystallographic Information File (CIF) is the starting point for all subsequent analyses.
-
Hirshfeld Surface Analysis with CrystalExplorer:
-
Import the CIF file into CrystalExplorer.
-
Generate the Hirshfeld surface of the molecule of interest.
-
Map the d_norm property onto the surface to visualize close contacts.
-
Generate the 2D fingerprint plot to quantify the different types of intermolecular contacts. Decompose the fingerprint plot to determine the percentage contribution of each interaction (e.g., H···H, C···H, N···H).
-
-
Wavefunction Calculation: Perform a single-point energy calculation using a suitable quantum chemistry software package (e.g., Gaussian, ORCA) at an appropriate level of theory (e.g., B3LYP/6-311G(d,p)) to obtain the wavefunction file.
-
QTAIM and NCI Analysis with MultiWFN:
-
Load the wavefunction file into MultiWFN.
-
Perform a QTAIM analysis to find bond critical points (BCPs) between interacting atoms. Analyze the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at these BCPs to characterize the strength and nature of the interactions.
-
Generate the NCI plot by calculating the reduced density gradient (RDG). Visualize the resulting isosurfaces to identify regions of weak non-covalent interactions. The color of the isosurface indicates the nature of the interaction (blue for attractive, green for very weak, and red for repulsive).
-
Case Study: Unraveling the Interactions in a Fluorinated Triazole Crystal
A study on fluorinated triazole compounds provides an excellent example of the synergistic use of these methods.[1] Hirshfeld surface analysis revealed the dominant role of H···H, C···H, and F···H contacts in the crystal packing. To further probe the nature of these interactions, QTAIM analysis was employed. For a C-H···F hydrogen bond, a bond critical point was located between the H and F atoms. The topological parameters at this BCP, such as a low electron density and a positive value of the Laplacian, confirmed the electrostatic nature of this interaction. NCI analysis complemented these findings by providing a clear 3D visualization of the C-H···F interaction as a green isosurface, indicative of a weak attractive interaction.
Figure 2. Synergistic insights from multi-method analysis of a C-H...F interaction.
Conclusion: A Holistic Approach to Understanding Triazole Crystals
For researchers in drug development and materials science, a multi-faceted approach to analyzing intermolecular interactions is indispensable. Hirshfeld surface analysis provides an unparalleled overview of the crystal packing landscape and a quantitative breakdown of contact types. When combined with the rigorous quantum mechanical insights from QTAIM and the intuitive 3D visualization of NCI analysis, a truly comprehensive and robust understanding of the forces driving the supramolecular architecture of triazole crystals can be achieved. This integrated strategy empowers scientists to make more informed decisions in the design and development of novel, effective, and stable triazole-based compounds.
References
-
A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[3][4][5]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, energy frameworks, and DFT calculations of (2e)-3-(dimethylamino)-1-[5-methyl-1-(4-nitrophenyl)-1h-1,2,3-triazol-4-yl]prop-2-en-1-one. (2024, March 10). Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
Hirshfeld surface mapped over dnorm for visualizing the intermolecular interactions of the title compound. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis, crystal structure, and Hirshfeld surface analysis of isomeric ((1-(4-nitrophenyl)-1H-1,2,3-triazol-4(5)-yl)methoxy)benzaldehyde compounds. (2024, September 18). Sciforum. Retrieved January 23, 2026, from [Link]
-
Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. (n.d.). IUCrData. Retrieved January 23, 2026, from [Link]
-
Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023, April 18). MDPI. Retrieved January 23, 2026, from [Link]
-
Comparative Investigation on the Crystal Structures, Hirshfeld Surface Analysis, Antitubercular Assays, and Molecular Docking of Regioisomeric 1,2,3‐Triazoles. (2022, April 20). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Quantitative analysis of intermolecular interactions in crystalline substituted triazoles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. (2021, July 2). MDPI. Retrieved January 23, 2026, from [Link]
-
Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis, structural characterization, Hirshfeld surface analysis and QTAIM analysis of 3-(4-cyanothiophen-3-yl)-[3][4][5]selenadiazolo[4,5-a]pyridin-4-ium chloride. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
-
Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Crystal structure, Hirshfeld surface analysis, interaction energy and DFT studies of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines: insights from crystallographic and QTAIM analysis. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. (2025, December 19). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A combined crystallographic and theoretical investigation of noncovalent interactions in 1,3,4-oxadiazole-2-thione-N-Mannich derivatives. (2023, November 21). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2025, December 29). American Chemical Society. Retrieved January 23, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sciforum.net [sciforum.net]
A Senior Application Scientist's Guide to Predicting ADME Properties for Novel Triazole Compounds
Introduction: The Triazole Scaffold and the ADME Imperative
In the landscape of medicinal chemistry, the triazole ring is a privileged scaffold. Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and a favorable dipole moment—have cemented its role in a wide array of therapeutics, most notably as potent antifungal agents.[1][2][3] The primary mechanism for many antifungal triazoles involves the interaction of a nitrogen atom in the azole ring with the heme iron of lanosterol 14α-demethylase, a key enzyme in the cytochrome P450 (CYP) family, thereby disrupting fungal cell membrane synthesis.[4]
However, this very interaction with CYP enzymes foreshadows a critical challenge in the development of novel triazole-based drugs: their complex Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and potential for drug-drug interactions (DDIs).[5][6][7] Early and accurate prediction of a compound's ADME properties is not merely a screening step; it is a foundational pillar of modern drug discovery. It allows researchers to de-risk candidates, reduce late-stage attrition, and intelligently guide synthetic efforts toward molecules with a higher probability of clinical success.[8][9]
This guide provides a comparative analysis of the essential methodologies—in silico, in vitro, and in vivo—for characterizing the ADME profile of novel triazole compounds. We will move beyond simple protocol recitation to explain the causality behind each experimental choice, offering a self-validating framework for researchers, scientists, and drug development professionals.
Part 1: In Silico Prediction – The First Pass Filter
Expertise & Experience: The journey of a thousand-mile drug development program begins with a single click. Computational, or in silico, modeling is the indispensable first step. Its power lies in its ability to provide rapid, high-throughput, and cost-effective evaluation of large libraries of virtual or newly synthesized compounds.[10][11] For triazoles, this early assessment is crucial for flagging potential liabilities, particularly concerning CYP inhibition and metabolic stability, before significant resources are committed.
The core principle of in silico ADME prediction is Quantitative Structure-Activity Relationship (QSAR), a modeling approach that correlates a molecule's structural or physicochemical properties with its biological activity or pharmacokinetic behavior.[12]
Trustworthiness: The validity of in silico predictions hinges on the quality and applicability domain of the underlying models. It is critical to use well-validated, consensus models and to treat the output not as an absolute truth, but as a probabilistic guide to prioritize experimental testing.
Key In Silico Endpoints for Triazole Compounds
A comprehensive in silico assessment should cover the following key parameters:
-
Physicochemical Properties: These foundational properties govern a drug's overall behavior. Key parameters include lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa). The triazole moiety itself tends to increase polarity, which can improve water solubility.[2]
-
Absorption: Predictions focus on human intestinal absorption (HIA) and permeability, often modeled on Caco-2 cell assays.[13] A critical prediction for many drug candidates, including triazoles, is whether they are substrates or inhibitors of efflux transporters like P-glycoprotein (P-gp).[1]
-
Distribution: Key predictions include Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB). High PPB can limit the free fraction of the drug available to exert its therapeutic effect.[14][15]
-
Metabolism: This is arguably the most critical in silico prediction for triazoles. Models predict which Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2C19, CYP2D6) are likely to metabolize the compound and, importantly, whether the compound is likely to inhibit these enzymes.[5][16][17]
-
Toxicity: Early flags for toxicity are invaluable. Key predictions include inhibition of the hERG potassium channel (a cardiotoxicity risk), mutagenicity (AMES test), and potential for hepatotoxicity.[1][13]
Comparative Analysis of In Silico ADME Prediction Tools
A variety of free and commercial platforms are available. The choice of tool should be guided by the specific needs of the project, balancing accessibility, predictive power, and the breadth of endpoints offered.
| Tool/Platform | Key Features & Strengths | Limitations | Typical Use Case |
| SwissADME [18] | Free, web-based, user-friendly. Provides excellent physicochemical properties, drug-likeness filters (e.g., Lipinski's rule), and a unique "Bioavailability Radar". | Limited number of toxicity endpoints. Metabolism prediction is primarily CYP inhibition, not site-of-metabolism. | Rapid initial assessment of drug-likeness and basic ADME properties for newly designed compounds. |
| pkCSM [12] | Free, web-based. Offers a broader range of ADMET endpoints, including toxicity predictions like AMES toxicity and hepatotoxicity. | User interface is less graphical than SwissADME. Model accuracy can vary between endpoints. | A more detailed, yet still rapid, secondary screen after initial drug-likeness is established. |
| ADMETlab 2.0 [19] | Free, web-based. The most comprehensive free tool, covering a wide array of ADMET parameters and providing detailed model performance statistics. | Can have a steeper learning curve. Batch processing may be slower than other tools. | In-depth analysis for lead candidates when a comprehensive ADMET profile is needed without commercial software. |
| StarDrop™ (Optibrium) [20] | Commercial. Integrates ADME prediction with multi-parameter optimization for lead optimization. Strong site-of-metabolism prediction models. | Requires a commercial license. | Industry-standard tool for lead optimization projects where balancing potency with ADME properties is critical. |
| Simulations Plus (ADMET Predictor®) [21] | Commercial. High-accuracy models built on large, curated datasets. Strong in PBPK modeling integration. | Requires a significant financial investment. | Advanced drug development programs requiring high-fidelity predictions for regulatory submissions or PBPK modeling. |
Experimental Protocol: In Silico ADME Profiling with SwissADME
-
Objective: To perform a rapid, first-pass ADME and drug-likeness evaluation of a novel triazole compound.
-
Navigate to the SwissADME web server.
-
Input Structure: Draw the chemical structure of the triazole compound in the provided molecular editor or paste a SMILES string into the input box.
-
Initiate Calculation: Click the "Run" button to start the prediction.
-
Analyze Results:
-
Physicochemical Properties: Examine the predicted Log P (consensus value), Log S (water solubility), and pKa. For triazoles, pay attention to the number of hydrogen bond acceptors/donors.
-
Pharmacokinetics: Check for predicted GI absorption (High/Low) and BBB permeant status (Yes/No). Critically, review the predictions for CYP inhibition (e.g., CYP3A4 inhibitor: Yes/No). A "Yes" here is a significant flag requiring immediate experimental follow-up.
-
Drug-Likeness: Review the Lipinski, Ghose, and Veber rule violations. The "Bioavailability Radar" provides a rapid visual assessment of the molecule's suitability. For a compound to be considered "drug-like," its plot should fall entirely within the pink area.
-
Medicinal Chemistry: Assess for any PAINS (Pan-Assay Interference Compounds) alerts, which could indicate non-specific activity.
-
Visualization: In Silico Screening Workflow
Caption: A typical workflow for initial in silico ADME assessment of novel triazole compounds.
Part 2: In Vitro Assays – The Experimental Ground Truth
Expertise & Experience: While in silico tools provide invaluable guidance, they are predictive, not definitive. In vitro ADME assays are the next logical step, offering quantitative, experimental data on specific pharmacokinetic processes.[9][22] These assays bridge the gap between computational hypothesis and biological reality. For triazoles, the most critical in vitro experiments are those that directly measure metabolic stability and CYP inhibition, as these are the properties most likely to be modulated by the triazole core.
Trustworthiness: The reliability of in vitro data comes from using well-characterized biological systems (e.g., liver microsomes, cultured cells) under controlled conditions.[9] These assays serve as a validation system for the initial in silico predictions and provide the first concrete data for building in vitro-in vivo correlations (IVIVC).
Key In Vitro Assays and Their Rationale
| Assay | Purpose & Rationale | Key Output | Comparison with Alternatives |
| Kinetic Solubility | Measures solubility in aqueous buffer as a precipitate is formed. It's a high-throughput screen that mimics the conditions a drug might face upon dissolution from a solid form. | Kinetic Solubility (µg/mL or µM) | Faster and cheaper than thermodynamic solubility, but may overestimate true equilibrium solubility. Sufficient for early screening. |
| Caco-2 Permeability | Uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal barrier. Measures the rate of drug transport across the monolayer, predicting intestinal absorption. | Apparent Permeability Coefficient (Papp) | More biologically relevant than PAMPA as it includes active transport and efflux (P-gp). PAMPA is higher throughput but only measures passive diffusion. |
| Liver Microsomal Stability | Incubates the compound with liver microsomes (containing CYP enzymes) and cofactors. Measures the rate of parent compound depletion over time, indicating its susceptibility to Phase I metabolism. Crucial for triazoles. | Intrinsic Clearance (Clint), Half-life (t½) | A cost-effective primary screen for metabolic stability. Hepatocyte stability assays are more comprehensive (include Phase II metabolism and transporters) but are more expensive and lower throughput. |
| CYP450 Inhibition (IC50) | Determines the concentration of the compound that causes 50% inhibition of the activity of specific CYP isoforms (e.g., 3A4, 2C19) using fluorescent or LC-MS/MS-based probe substrates.[8] | IC50 (µM) | Provides direct, quantitative evidence of DDI potential. Essential for all triazole-based drug candidates. A low IC50 value is a significant red flag. |
| Plasma Protein Binding (Equilibrium Dialysis) | Measures the distribution of a drug between a protein-containing compartment (plasma) and a protein-free compartment (buffer) separated by a semi-permeable membrane. | Percent Bound (%), Fraction Unbound (fu) | Considered the "gold standard" for PPB determination due to its accuracy and minimal non-specific binding. Ultrafiltration is faster but can be prone to artifacts. |
Experimental Protocol: Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of a novel triazole compound in human liver microsomes.
-
Materials: Test compound stock solution (e.g., 10 mM in DMSO), pooled human liver microsomes (HLM), NADPH regenerating system (NRS), phosphate buffer, positive control compound (e.g., Verapamil for high clearance), negative control (e.g., Warfarin for low clearance), quenching solution (e.g., ice-cold acetonitrile with internal standard).
-
Preparation:
-
Prepare a working solution of the test compound and controls by diluting the stock solution in buffer to a final concentration of 1 µM.
-
Prepare the HLM/NRS incubation mixture in a 96-well plate by combining HLM (final concentration 0.5 mg/mL) and the NRS in phosphate buffer. Pre-warm this mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the test compound working solution to the HLM/NRS mixture to start the metabolic reaction. The final DMSO concentration should be <0.5%.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold quenching solution. This stops the reaction and precipitates the proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining of the test compound versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Visualization: In Vitro ADME Testing Cascade
Caption: A tiered approach to in vitro ADME testing for novel triazole drug candidates.
Part 3: In Vivo Studies – The Ultimate Integration
Expertise & Experience: The final arbiter of a drug's disposition is the whole organism. In vivo pharmacokinetic (PK) studies, typically conducted in rodent models, integrate all ADME processes simultaneously to reveal the true plasma concentration-time profile of a drug.[23] This data is essential for understanding dose-exposure relationships, predicting human PK, and designing efficacy and toxicology studies. For triazoles, in vivo studies are critical to confirm whether the in vitro metabolic liabilities translate into rapid clearance or if high protein binding significantly limits tissue distribution.
Trustworthiness: In vivo studies are self-validating in that they provide the definitive measure of a drug's systemic exposure. The protocol's integrity relies on accurate dosing, precise sample collection timing, and a robust bioanalytical method for drug quantification in plasma. Comparing data from intravenous (IV) and oral (PO) administration is the gold standard for determining absolute bioavailability.
Key In Vivo Pharmacokinetic Parameters
| Parameter | Description | Why It's Important for Triazoles |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. It reflects the efficiency of elimination processes (metabolism and excretion). | A high clearance value, often predicted by high in vitro Clint, would suggest the triazole is rapidly metabolized, potentially leading to a short duration of action. |
| Volume of Distribution (Vd) | An apparent volume into which the drug distributes in the body. | A large Vd (>1 L/kg) suggests extensive tissue distribution, which is a known characteristic of some triazoles.[24] |
| Half-Life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Directly impacts the dosing interval. It is a dependent variable of both CL and Vd. |
| Area Under the Curve (AUC) | The total drug exposure over time. | The critical PK/PD parameter for efficacy for many triazole antifungals is the AUC/MIC ratio.[23] |
| Bioavailability (%F) | The fraction of an orally administered dose that reaches systemic circulation unchanged. | Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral). Low bioavailability can be due to poor absorption or high first-pass metabolism, both potential issues for new chemical entities. Some established triazoles have high bioavailability.[25] |
Experimental Protocol: Overview of a Rodent Pharmacokinetic Study
-
Objective: To determine the key pharmacokinetic parameters (CL, Vd, t½, AUC, %F) of a novel triazole compound in rats.
-
Animal Model: Male Sprague-Dawley rats, cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing Groups:
-
Group 1 (IV): Administer the drug as an intravenous bolus or short infusion (e.g., 1 mg/kg). This allows for the direct determination of CL and Vd.
-
Group 2 (PO): Administer the drug by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
The sampling schedule must be designed to adequately capture the absorption, distribution, and elimination phases.
-
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma frozen (-80°C) until analysis.
-
Bioanalysis: Quantify the concentration of the triazole compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the PK parameters from the plasma concentration-time data for each animal.
-
Calculate the mean parameters for each dosing group.
-
Determine absolute oral bioavailability (%F) by comparing the dose-normalized AUC from the PO group to the IV group.
-
Visualization: Integrated ADME Progression Strategy
Caption: An integrated strategy showing the progression from in silico to in vivo ADME studies.
Conclusion
The prediction of ADME properties for novel triazole compounds is a multi-faceted process that requires an integrated, iterative strategy. Beginning with broad in silico screening allows for the efficient filtering of vast chemical space and the early identification of potential liabilities inherent to the triazole scaffold, particularly concerning metabolism. Subsequent in vitro assays provide the essential quantitative data needed to validate these predictions and build a robust understanding of the molecule's behavior in isolated biological systems. Finally, in vivo studies offer the definitive, integrated picture of the compound's pharmacokinetic profile, determining its ultimate fate in a living organism.
By employing this structured, evidence-based approach—moving from prediction to experimental validation—researchers can navigate the complexities of triazole drug development with greater confidence, increasing the likelihood of identifying candidates with favorable ADME properties and, ultimately, a higher probability of success in the clinic.
References
- Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. National Institutes of Health (NIH).
- Alprazolam - Wikipedia. Wikipedia.
- Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Unknown Source.
- (PDF) in silico Design, ADME Prediction, Molecular Docking, Synthesis of Novel Triazoles, Indazoles & Aminopyridines and in vitro Evaluation of Antitubercular Activity. ResearchGate.
- In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. PubMed Central.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. NCBI.
- 1,2,3-Triazole-Heme Interactions in Cytochrome P450. PubMed Central (NIH).
- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
- Which is the best metabolite prediction software?. Optibrium.
- In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. PubMed.
- Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. PubMed Central.
- Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype. PubMed Central (NIH).
- The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. PubMed Central.
- In Vitro ADME Assays and Services. Charles River Laboratories.
- Discovery of new 1,4-disubstituted 1,2,3-triazoles: in silico ADME profiling, molecular docking and biological evaluation studies. ResearchGate.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.
- Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson OPEN.
- (PDF) The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. ResearchGate.
- Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Unknown Source.
- Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect. Antimicrobial Agents and Chemotherapy (ASM Journals).
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. ResearchGate.
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.
- Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus ... PMC.
- Computational approaches to predict drug metabolism. PubMed.
- In Vitro ADME and Toxicology Assays. Eurofins Discovery.
- Comparison of existing free online tools to predict ADME-Tox properties of compounds.. ResearchGate.
- In vitro ADME and In vivo Pharmacokinetics. ResearchGate.
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI.
- Triazole antifungal drug interactions—practical considerations for excellent prescribing. Journal of Antimicrobial Chemotherapy (Oxford Academic).
- Best ADME Suite Alternatives & Competitors. SourceForge.
Sources
- 1. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. open.clemson.edu [open.clemson.edu]
- 6. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. criver.com [criver.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 13. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alprazolam - Wikipedia [en.wikipedia.org]
- 17. Computational approaches to predict drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 19. mdpi.com [mdpi.com]
- 20. optibrium.com [optibrium.com]
- 21. sourceforge.net [sourceforge.net]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data with Published Triazole Structures
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of novel triazole derivatives is a critical step in the research and development pipeline. The inherent isomerism of the triazole ring system necessitates a robust, multi-technique spectroscopic approach to ensure the correct connectivity and substitution pattern. This guide provides an in-depth, experience-driven framework for cross-referencing acquired spectroscopic data with published literature and spectral databases, ensuring the confident elucidation of your triazole's structure.
The Imperative of Multi-faceted Spectroscopic Analysis
The synthesis of triazoles, particularly through common methods like azide-alkyne cycloadditions, can often yield a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted 1,2,3-triazoles). Relying on a single spectroscopic technique is often insufficient to distinguish between these isomers. A comprehensive approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for structural confirmation. When available, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof.
A Systematic Workflow for Structural Verification
A logical and efficient workflow is paramount when tackling the structure elucidation of a newly synthesized triazole. The following diagram outlines a recommended process that integrates data acquisition, database searching, and comparative analysis.
Caption: A systematic workflow for the structural elucidation of triazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between triazole isomers. The chemical environment of each proton and carbon atom within the molecule provides a unique fingerprint.
Key NMR Observables for Triazole Isomers
The electronic differences between the nitrogen atoms in the triazole ring lead to distinct chemical shifts for the ring protons and carbons, as well as for the substituents attached to them. For 1,2,3-triazoles, the key to distinguishing between 1,4- and 1,5-regioisomers often lies in the analysis of long-range proton-carbon correlations.
| Spectroscopic Parameter | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole | 3,5-Disubstituted 1,2,4-Triazole |
| ¹H NMR (Triazole CH) | Typically δ 7.5 - 8.5 ppm[1] | Generally more deshielded than the 1,4-isomer | May show a broad NH proton signal |
| ¹³C NMR (Triazole C4) | ~148 ppm | Varies depending on substituent | ~154 ppm[2] |
| ¹³C NMR (Triazole C5) | ~120 ppm | Varies depending on substituent | ~154 ppm[2] |
Note: Chemical shifts are highly dependent on the specific substituents and the solvent used. The values above are general ranges for phenyl-substituted triazoles.
Experimental Protocol for 2D NMR Analysis
To definitively assign the structure, particularly for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is indispensable.
Objective: To establish long-range (2-3 bond) correlations between protons and carbons to confirm the connectivity of the triazole core and its substituents.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency with literature data is key.
-
Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. These are essential for referencing and for guiding the interpretation of the 2D spectra.
-
HSQC Experiment: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to determine the one-bond ¹H-¹³C correlations. This allows for the direct assignment of protonated carbons.
-
HMBC Experiment: Acquire an HMBC spectrum. This experiment is optimized to show correlations between protons and carbons that are two or three bonds apart.
-
Data Analysis:
-
For a 1,4-disubstituted 1,2,3-triazole: Look for a ³J correlation from the triazole proton (H5) to the ipso-carbon of the substituent at the N1 position. You will also observe a ²J correlation from H5 to C4.
-
For a 1,5-disubstituted 1,2,3-triazole: The key correlation is a ³J coupling between the protons of the substituent at C5 and the ipso-carbon of the substituent at N1.
-
The following diagram illustrates the key HMBC correlations for distinguishing 1,4- and 1,5-diphenyl-1,2,3-triazole.
Caption: Key HMBC correlations for isomer differentiation.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. The triazole ring, being a nitrogen-rich heterocycle, undergoes characteristic fragmentation that can aid in its identification.
Common Fragmentation Pathways
Under electron ionization (EI), a common fragmentation pathway for 1,2,3-triazoles involves the loss of a molecule of nitrogen (N₂). The subsequent fragmentation is highly dependent on the nature and position of the substituents. For 1,2,4-triazoles, a characteristic fragmentation involves the loss of HCN.[2]
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Plausible Neutral Loss |
| 1,4-Diphenyl-1,2,3-triazole | 221[3] | 193, 165, 91 | N₂, C₂H₂N, C₇H₅N₂ |
| 3,5-Diphenyl-1,2,4-triazole | 221[4] | 118, 91 | C₇H₅N₂, C₈H₅N |
Experimental Protocol for Mass Spectrometry
Objective: To obtain the molecular weight and characteristic fragmentation pattern of the triazole compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The purity of the sample is crucial to avoid misinterpretation of the spectrum.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for most triazole derivatives, often yielding a prominent protonated molecule [M+H]⁺. Electron ionization (EI) can provide more extensive fragmentation, which can be useful for structural elucidation.
-
Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): Isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides detailed information about the compound's structure.
-
Infrared (IR) Spectroscopy: A Quick Check for Key Functional Groups
While not as definitive as NMR for isomer differentiation, IR spectroscopy is a rapid and simple technique to confirm the presence of the triazole ring and other functional groups within the molecule.
Characteristic IR Absorptions
The triazole ring exhibits several characteristic vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (for NH-triazoles) | 3100 - 3150 (broad) |
| C-H Stretch (aromatic/triazole) | 3000 - 3100 |
| N=N Stretch | 1400 - 1480[5] |
| C=N Stretch | 1590 - 1620 |
| Ring Bending | 900 - 1000 |
Experimental Protocol for Solid Samples (ATR-FTIR)
Objective: To obtain a rapid IR spectrum of a solid triazole sample.
Methodology:
-
Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR) FTIR. Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Analysis: Place a small amount of the powdered triazole sample onto the ATR crystal, ensuring complete coverage. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. The resulting spectrum should show clear absorption bands with minimal noise.
Leveraging Spectral Databases
A crucial step in the cross-referencing process is comparing your experimental data with that of known compounds. Several publicly accessible databases are invaluable for this purpose.
-
Spectral Database for Organic Compounds (SDBS): A comprehensive, free database hosted by AIST, Japan, containing ¹H and ¹³C NMR, MS, and IR spectra for a vast number of organic compounds.
-
PubChem: This database contains a wealth of information, including experimental and predicted spectroscopic data submitted by various depositors.[3]
-
The Cambridge Structural Database (CSD): For researchers with access, the CSD is the world's repository for small-molecule organic and metal-organic crystal structures, providing definitive structural information.
By systematically acquiring high-quality spectroscopic data, understanding the characteristic features of triazole isomers, and diligently comparing your findings with reliable literature and database sources, you can confidently and accurately determine the structure of your synthesized triazole compounds.
References
- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2017). Tikrit Journal of Pure Science.
- Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in W
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole deriv
-
1,4-Diphenyl-1,2,3-triazole. PubChem. Retrieved from [Link]
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole deriv
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
- Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. (n.d.). MDPI.
-
3,5-Diphenyl-1H-1,2,4-triazole. PubChem. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Diphenyl-1,2,3-triazole | C14H11N3 | CID 281057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Diphenyl-1H-1,2,4-triazole | C14H11N3 | CID 16260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole [mdpi.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are built upon established safety principles and regulatory standards.
Hazard Profile & Core Safety Principles
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound whose hazard profile necessitates careful handling and disposal. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] Due to these properties, this compound must be treated as hazardous waste from the moment of its generation.
The foundational principle for managing this waste stream is containment and professional disposal . Under no circumstances should this chemical or its containers be disposed of via standard laboratory sinks or general trash.[2][3] The only acceptable disposal route is through a licensed and accredited hazardous waste management facility.
Quantitative Hazard Data
To ensure immediate and clear communication of risk, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal standard. The table below summarizes the hazard profile for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
| Hazard Category | GHS Hazard Statement (H-Statement) | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][4] |
Personnel Protection & Engineering Controls
Before handling the compound or its waste, a rigorous safety protocol must be in place. The causality is clear: direct contact can lead to harm, therefore, barriers are essential.
-
Engineering Controls : All handling of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol and its waste, including aliquoting and container sealing, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[4] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE) : The GHS Precautionary Statements (P-Statements) mandate specific PPE.[1]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile) tested according to standards like EN 374.[6] Always inspect gloves for integrity before use.
-
Eye/Face Protection : Use safety glasses with side shields or chemical goggles.[6][7]
-
Skin and Body Protection : A laboratory coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[6]
-
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system where each step logically follows from the chemical's hazard profile.
Step 1: Waste Characterization and Segregation
-
Immediately classify any material containing (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol as hazardous chemical waste.[5][8]
-
This waste must be segregated from all other waste streams.[9] Do not mix with incompatible materials, such as strong oxidizing agents, which could lead to unforeseen reactions. Keep solid and liquid waste forms separate.[9]
Step 2: Containerization
-
Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.[10][11]
-
The container must be in good condition, with a tightly sealing, leak-proof cap.[9][12]
-
Never overfill a waste container; a maximum of 80% capacity is a prudent limit to allow for vapor expansion and prevent spills.[9]
Step 3: Labeling
-
Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol".
-
The specific hazard characteristics (e.g., "Harmful," "Irritant").
-
The date when waste was first added (accumulation start date).[12]
-
The name and contact information of the generating researcher or lab.
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated, secure location within the laboratory, known as a Satellite Accumulation Area.[10]
-
This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment (such as a spill tray) to capture any potential leaks.[9]
Step 5: Arranging for Final Disposal
-
Do not allow hazardous waste to accumulate indefinitely. Adhere to your institution's and local regulations regarding maximum accumulation times and quantities.[13]
-
Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup.[10]
-
The final disposal must be carried out by a licensed hazardous waste contractor, who will likely use controlled high-temperature incineration or another approved chemical destruction method.[14]
Spill & Emergency Procedures
In the event of an accidental release, immediate and correct action is critical.
-
Minor Spill (in a fume hood) :
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[15][16]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.[5]
-
-
Major Spill (outside a fume hood or large volume) :
-
Alert all personnel in the immediate area and evacuate.
-
If the substance is volatile or creates dust, do not attempt to clean it up without appropriate respiratory protection.
-
Immediately contact your institution's EHS or emergency response team.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
Caption: Disposal workflow for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
References
-
Safety Data Sheet: Methanol . Chemos GmbH & Co.KG. Available at: [Link]
-
Safety Data Sheet: Methanol . Carl ROTH. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
-
Safety Data Sheet: Methanol . Carl ROTH. Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Available at: [Link]
-
Safety Data Sheet: 1,2,4-Triazole . Carl ROTH. Available at: [Link]
-
Safety Data Sheet: Phenylmethanol . Carl ROTH. Available at: [Link]
-
Safety Data Sheet . Acros Organics. Available at: [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. Available at: [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. Available at: [Link]
-
Hazardous Waste Disposal Procedures . Oklahoma State University. Available at: [Link]
- Safety Data Sheet - Castrol. Castrol. Available at: [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/CF5981440AD24584802585C80054F657/ File/11261655.pdf)
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). Available at: [Link]
-
Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98% . Cole-Parmer. Available at: [Link]
Sources
- 1. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. vumc.org [vumc.org]
- 3. carlroth.com [carlroth.com]
- 4. (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. mtu.edu [mtu.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. The recommendations herein are grounded in established safety principles for handling novel chemical entities and are designed to empower you with the knowledge to work safely and effectively.
Hazard Assessment: A Proactive Approach
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes serious eye irritation.[1]
-
Causes skin irritation.[1]
-
May cause respiratory irritation.[1]
Given these classifications, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity. The primary routes of exposure—inhalation, dermal contact, and ocular contact—must be rigorously controlled.
Triazole derivatives, as a class, are biologically active compounds, and it is prudent to handle any new analogue with the assumption of potential toxicity.[2][3] Therefore, the following protocols are designed to provide a robust barrier against these potential exposures.
Core PPE Requirements
The selection of PPE is contingent on the specific task being performed. The following table summarizes the minimum required PPE for various laboratory operations involving (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing (Solid) | Safety goggles | Double-gloved nitrile gloves | Laboratory coat | N95 respirator or higher |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Work in a fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a fume hood |
Procedural Guidance: The "Why" Behind the "What"
Simply wearing PPE is insufficient; understanding the rationale behind each piece of equipment ensures its correct use and fosters a culture of safety.
Eye and Face Protection
-
Safety Glasses: For low-risk operations such as handling sealed containers, safety glasses with side shields provide adequate protection against accidental splashes.
-
Chemical Splash Goggles: When handling the solid compound or preparing solutions, chemical splash goggles are mandatory.[4] They form a seal around the eyes, offering superior protection from splashes, aerosols, and fine powders.
-
Face Shield: During procedures with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[4]
Hand Protection
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are the standard for handling this compound.[5][6]
-
Double Gloving: When weighing the solid, double gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation or punctures.[5] Contaminated gloves should be removed and disposed of properly, followed by hand washing.
Body Protection
-
Laboratory Coat: A properly fitting, buttoned laboratory coat protects the skin and personal clothing from contamination.[5]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.
Respiratory Protection
-
Chemical Fume Hood: All operations that may generate dust or aerosols, such as weighing the solid, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.
-
N95 Respirator: When weighing the solid compound, even within a fume hood, an N95 respirator is recommended as a supplementary precaution to minimize the inhalation of fine particulates.
Step-by-Step Operational Protocols
Weighing the Solid Compound
-
Don all required PPE: chemical splash goggles, double nitrile gloves, lab coat, and an N95 respirator.
-
Perform the weighing procedure inside a chemical fume hood.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or container.
-
Avoid any actions that could generate dust.
-
After weighing, carefully clean the spatula and the weighing area with a damp cloth.
-
Dispose of the outer gloves and the damp cloth in the designated solid waste container.
Preparing a Solution
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.
-
Conduct the entire procedure within a chemical fume hood.
-
Place a stir bar in the receiving flask.
-
Add the solvent to the flask, followed by the pre-weighed solid.
-
Stir the solution until the solid is fully dissolved.
-
Cap the container immediately to prevent the release of vapors.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste contaminated with (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, including gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container in accordance with your institution's environmental health and safety guidelines.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for safely handling (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol.
Sources
- 1. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. methanol.org [methanol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
